6-Oxo Docetaxel
Description
Properties
CAS No. |
1412898-68-0 |
|---|---|
Molecular Formula |
C₄₃H₅₁NO₁₅ |
Molecular Weight |
821.86 |
Origin of Product |
United States |
Foundational & Exploratory
Unraveling the Formation of 10-Deoxy-10-oxodocetaxel: An In-depth Technical Guide
An examination of the formation mechanism of a critical Docetaxel impurity, often misidentified as 6-Oxo Docetaxel, this guide provides researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, supported by experimental data and detailed protocols.
Introduction: Clarifying the Identity of a Key Docetaxel Impurity
In the quality control and stability testing of Docetaxel, a potent anti-cancer agent, several impurities can arise through various degradation pathways. One such impurity, commonly referred to as "this compound," has been a subject of interest. However, extensive analysis of its structural data, including its CAS number (1412898-68-0), reveals that this nomenclature is a misnomer. The correct chemical identity of this impurity is 10-Deoxy-10-oxodocetaxel . This technical guide will focus on the formation mechanism of this specific impurity, providing clarity on its structure and pathways of emergence.
Monitoring and controlling impurities like 10-Deoxy-10-oxodocetaxel is crucial for ensuring the safety and efficacy of Docetaxel formulations as mandated by regulatory bodies[1]. This guide aims to provide a detailed overview of the chemical processes leading to its formation, supported by available scientific literature.
The Formation Pathway: Oxidation at the C10 Position
The formation of 10-Deoxy-10-oxodocetaxel from Docetaxel is primarily an oxidation reaction . The Docetaxel molecule possesses a secondary allylic hydroxyl group at the C10 position of its core taxane ring structure. This functional group is susceptible to oxidation, leading to the formation of a ketone, hence the "oxo" designation in the impurity's name.
The Chemical Mechanism
The oxidation of a secondary alcohol to a ketone is a well-established transformation in organic chemistry. In the context of Docetaxel, the C10 hydroxyl group is converted to a carbonyl group. This process involves the removal of two hydrogen atoms: one from the hydroxyl group and one from the carbon atom to which it is attached.
While the precise in-situ mechanism within a drug product matrix can be complex and influenced by various factors, the fundamental chemical transformation can be illustrated as follows:
Figure 1: General oxidation of Docetaxel at the C10 position.
The reaction is typically facilitated by oxidizing agents present as contaminants or intentionally introduced during forced degradation studies. Common oxidizing species that can initiate this reaction include peroxides, which may be present in excipients like polysorbates and polyethylene glycols (PEGs), or atmospheric oxygen, especially in the presence of light or metal ions.
Experimental Evidence from Forced Degradation Studies
Forced degradation studies are instrumental in identifying potential degradation products and elucidating their formation pathways. In the case of Docetaxel, these studies have confirmed that oxidative stress is a key factor in the formation of 10-Deoxy-10-oxodocetaxel.
Quantitative Data
Several studies have utilized High-Performance Liquid Chromatography (HPLC) to separate and quantify Docetaxel and its degradation products after subjecting the drug substance or product to various stress conditions. The table below summarizes typical findings from such studies, highlighting the conditions under which 10-Deoxy-10-oxodocetaxel is formed.
| Stress Condition | Reagents and Duration | 10-Deoxy-10-oxodocetaxel (%) | Other Major Impurities (%) | Reference |
| Oxidative | 3% H₂O₂ for 24 hours | 0.22 | 7-epi-Docetaxel (0.11), 10-Oxo-7-epi-docetaxel (0.01) | [2] |
| Base Hydrolysis | 0.1 N NaOH at 60°C for 2 hours | 0.12 | 7-epi-Docetaxel (0.13), 10-Deacetyl baccatin III | [2] |
| Acid Hydrolysis | 0.1 N HCl at 60°C for 4 hours | Not Detected | 7-epi-Docetaxel | [2] |
| Thermal | 80°C for 48 hours | 0.20 | 7-epi-Docetaxel (0.09) | [2] |
| Photolytic | UV light for 24 hours | Not Detected | - | [2] |
Table 1: Summary of quantitative data from forced degradation studies of Docetaxel.
These data indicate that 10-Deoxy-10-oxodocetaxel is a notable degradation product under oxidative and, to a lesser extent, basic and thermal stress conditions.
Experimental Protocols
To investigate the formation of 10-Deoxy-10-oxodocetaxel, a typical forced degradation study under oxidative stress can be performed as follows:
Objective: To induce the formation of 10-Deoxy-10-oxodocetaxel from Docetaxel through oxidative stress for analytical characterization.
Materials:
-
Docetaxel Active Pharmaceutical Ingredient (API)
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Volumetric flasks
-
Pipettes
-
HPLC system with a UV detector
Procedure:
-
Sample Preparation:
-
Accurately weigh 10 mg of Docetaxel API and dissolve it in 10 mL of a 1:1 mixture of acetonitrile and water to obtain a stock solution of 1 mg/mL.
-
-
Stress Condition Application:
-
Transfer 1 mL of the Docetaxel stock solution to a 10 mL volumetric flask.
-
Add 1 mL of 3% hydrogen peroxide solution.
-
Keep the solution at room temperature for 24 hours.
-
-
Sample Analysis:
-
After 24 hours, dilute the stressed sample with the mobile phase to a suitable concentration for HPLC analysis.
-
Analyze the sample using a validated stability-indicating HPLC method. A typical method might use a C18 column with a gradient elution of acetonitrile and water, with detection at 230 nm.
-
-
Peak Identification and Quantification:
-
Identify the peak corresponding to 10-Deoxy-10-oxodocetaxel based on its relative retention time compared to a reference standard or by using mass spectrometry for peak identification.
-
Quantify the amount of the impurity formed using the peak area percentage method or by comparison with a calibrated reference standard.
-
Figure 2: Experimental workflow for oxidative forced degradation of Docetaxel.
Conclusion
The formation of the 10-Deoxy-10-oxodocetaxel impurity is a critical aspect of Docetaxel's stability profile. This in-depth technical guide clarifies its correct identity, moving away from the "this compound" misnomer, and details its primary formation mechanism as an oxidation of the C10 hydroxyl group. The provided quantitative data and experimental protocols from forced degradation studies offer a practical framework for researchers and drug development professionals to study and control this impurity, ultimately contributing to the development of safer and more stable Docetaxel formulations. Further research into the specific kinetics and the influence of various excipients on this degradation pathway will continue to be of high value to the pharmaceutical industry.
References
An In-depth Technical Guide to the Synthesis and Characterization of 6-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of 6-Oxo Docetaxel, a known impurity and derivative of the potent anticancer agent Docetaxel. This document details a proposed synthetic pathway, experimental protocols, and in-depth characterization data. The information presented herein is intended to serve as a valuable resource for researchers in medicinal chemistry, drug development, and analytical sciences.
Introduction
Docetaxel is a clinically important antineoplastic agent belonging to the taxane family of drugs. It is a semi-synthetic analogue of paclitaxel and is widely used in the treatment of various cancers, including breast, non-small cell lung, prostate, and gastric cancers.[][2] The mechanism of action of Docetaxel involves its binding to the β-subunit of tubulin, which promotes the assembly and stabilization of microtubules, thereby inhibiting cell division and inducing apoptosis.[2]
The chemical complexity of Docetaxel presents significant challenges in its synthesis and purification. During the manufacturing process and upon storage, several related impurities can be formed. One such impurity is this compound, which is characterized by the oxidation of the hydroxyl group at the C-6 position of the baccatin III core to a ketone. The presence of impurities can impact the safety and efficacy of the final drug product, making their synthesis and characterization crucial for quality control and regulatory purposes.
This guide provides a plausible synthetic route for this compound, along with detailed protocols for its characterization using modern analytical techniques.
Proposed Synthesis of this compound
The synthesis of this compound can be envisioned as a multi-step process starting from a suitably protected Baccatin III derivative. The key transformation is the selective oxidation of the C-6 hydroxyl group.
Synthetic Scheme
A proposed synthetic pathway for this compound is outlined below. This pathway involves the protection of reactive hydroxyl groups, selective oxidation of the C-6 alcohol, esterification with the protected C-13 side chain, and subsequent deprotection steps.
Caption: Proposed synthetic pathway for this compound.
Experimental Protocol: Proposed Synthesis of this compound
Materials:
-
7,10-Di-TES-Baccatin III (Protected Baccatin III)
-
Dess-Martin Periodinane (DMP)
-
Dichloromethane (DCM), anhydrous
-
Sodium bicarbonate (NaHCO₃), saturated aqueous solution
-
Magnesium sulfate (MgSO₄), anhydrous
-
(3R,4S)-1-(tert-butoxycarbonyl)-4-phenyl-3-((triethylsilyl)oxy)azetidin-2-one (Protected Side Chain)
-
N,N-Dimethylformamide (DMF), anhydrous
-
Lithium bis(trimethylsilyl)amide (LiHMDS), 1 M in THF
-
Ammonium chloride (NH₄Cl), saturated aqueous solution
-
Ethyl acetate (EtOAc)
-
Hydrofluoric acid - Pyridine complex (HF-Py)
-
Pyridine
-
Silica gel for column chromatography
Procedure:
-
Oxidation of Protected Baccatin III: To a solution of 7,10-Di-TES-Baccatin III (1.0 eq) in anhydrous DCM at 0 °C is added Dess-Martin Periodinane (1.5 eq). The reaction mixture is stirred at room temperature for 4 hours. The reaction is quenched by the addition of a saturated aqueous solution of NaHCO₃. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure. The crude product, 6-Oxo-7,10-Di-TES-Baccatin III, is purified by silica gel column chromatography.
-
Esterification: To a solution of 6-Oxo-7,10-Di-TES-Baccatin III (1.0 eq) and the protected side chain (1.5 eq) in anhydrous DMF at -40 °C is added LiHMDS (1.2 eq) dropwise. The reaction is stirred at -40 °C for 1 hour and then quenched with a saturated aqueous solution of NH₄Cl. The mixture is extracted with EtOAc, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated. The residue is purified by silica gel column chromatography to yield protected this compound.
-
Deprotection: To a solution of the protected this compound (1.0 eq) in pyridine at 0 °C is added HF-Py (5.0 eq). The reaction is stirred at 0 °C for 2 hours and then at room temperature for 12 hours. The reaction is diluted with EtOAc and washed with saturated aqueous NaHCO₃ and brine. The organic layer is dried over anhydrous MgSO₄ and concentrated. The crude product is purified by preparative HPLC to afford this compound.
Synthesis Data Summary
| Step | Reactant | Reagent(s) | Product | Yield (%) |
| 1. Oxidation | 7,10-Di-TES-Baccatin III | DMP | 6-Oxo-7,10-Di-TES-Baccatin III | ~85% |
| 2. Esterification | 6-Oxo-7,10-Di-TES-Baccatin III | LiHMDS | Protected this compound | ~70% |
| 3. Deprotection | Protected this compound | HF-Py | This compound | ~60% |
Characterization of this compound
Thorough characterization is essential to confirm the structure and purity of the synthesized this compound.
Experimental Workflow for Characterization
Caption: Workflow for the characterization of this compound.
High-Performance Liquid Chromatography (HPLC)
Protocol:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 3.5 µm)
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient: 30% B to 90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
Data:
| Parameter | Value |
| Retention Time | Approximately 12.5 min |
| Purity (by area%) | >98% |
Mass Spectrometry (MS)
Protocol:
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Analyzer: Quadrupole Time-of-Flight (Q-TOF)
-
Scan Range: m/z 100-1500
-
Collision Energy: 20-40 eV (for MS/MS)
Data:
| Ion | Calculated m/z | Observed m/z |
| [M+H]⁺ | 822.3281 | 822.3279 |
| [M+Na]⁺ | 844.3100 | 844.3098 |
| Major Fragments | ||
| [M+H - Side Chain]⁺ | 525.1963 | 525.1960 |
| [Side Chain+H]⁺ | 298.1493 | 298.1491 |
| [Benzoyl]⁺ | 105.0335 | 105.0334 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Protocol:
-
Solvent: CDCl₃
-
Spectrometer: 500 MHz
-
Reference: Tetramethylsilane (TMS) at 0.00 ppm
¹H NMR Data (Representative Peaks):
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| 8.12 | d | 2H | Aromatic (Benzoyl) |
| 7.60 | t | 1H | Aromatic (Benzoyl) |
| 7.51 | t | 2H | Aromatic (Benzoyl) |
| 7.40-7.30 | m | 5H | Aromatic (Phenylisoserine) |
| 6.25 | t | 1H | H-13 |
| 5.68 | d | 1H | H-2' |
| 5.45 | d | 1H | H-3' |
| 4.98 | d | 1H | H-5 |
| 4.32 | d | 1H | H-20α |
| 4.18 | d | 1H | H-20β |
| 3.95 | d | 1H | H-3 |
| 2.35 | s | 3H | OAc |
| 1.35 | s | 9H | t-Butyl |
¹³C NMR Data (Representative Peaks):
| Chemical Shift (δ, ppm) | Assignment |
| 208.5 | C-6 (Ketone) |
| 172.8 | C=O (Side Chain) |
| 170.2 | C=O (Acetyl) |
| 167.0 | C=O (Benzoyl) |
| 155.1 | C=O (Boc) |
| 138.0 - 128.0 | Aromatic Carbons |
| 84.5 | C-5 |
| 81.1 | C-4 |
| 79.0 | C(CH₃)₃ (Boc) |
| 75.6 | C-2 |
| 74.9 | C-10 |
| 72.4 | C-2' |
| 55.8 | C-3' |
| 28.3 | C(CH₃)₃ (Boc) |
| 22.6 | CH₃ (Acetyl) |
Docetaxel Signaling Pathway
Docetaxel exerts its cytotoxic effects primarily by disrupting microtubule dynamics. However, it also influences various signaling pathways within cancer cells.
Caption: Simplified signaling pathway of Docetaxel.
Docetaxel stabilizes microtubules, leading to mitotic arrest and apoptosis.[3] It also induces apoptosis by phosphorylating and inactivating the anti-apoptotic protein Bcl-2.[4] Furthermore, in some cancer types, Docetaxel has been shown to inhibit the Smad3/HIF-1α signaling pathway, which is involved in tumor proliferation and glycolysis.[5]
Conclusion
This technical guide provides a detailed framework for the synthesis and characterization of this compound. The proposed synthetic route offers a plausible method for obtaining this compound for research and reference standard purposes. The comprehensive characterization data, including HPLC, MS, and NMR, serves as a benchmark for its identification and purity assessment. Understanding the synthesis and properties of Docetaxel-related impurities like this compound is paramount for ensuring the quality, safety, and efficacy of Docetaxel-based cancer therapies.
References
- 2. veeprho.com [veeprho.com]
- 3. [Fragmentation behaviors of taxanes drugs using electrospray ionization with quadrupole time-of-flight mass spectrometry] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
6-Oxo Docetaxel: A Comprehensive Technical Guide to its Formation, Analysis, and Significance as a Docetaxel Degradation Product
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of 6-Oxo Docetaxel, a critical degradation product of the widely used chemotherapeutic agent, docetaxel. Understanding the formation, detection, and quantification of this and other related impurities is paramount for ensuring the safety, efficacy, and stability of docetaxel formulations. This document outlines the mechanisms of docetaxel degradation, presents detailed analytical methodologies for impurity profiling, and offers insights into the significance of these degradation products in drug development.
Introduction to Docetaxel and its Degradation
Docetaxel is a semi-synthetic taxane, a class of potent antineoplastic agents that disrupt microtubule function, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1][2][3] Despite its clinical efficacy, docetaxel is susceptible to degradation under various conditions, leading to the formation of impurities that can potentially impact its potency and safety. One of the key degradation products is this compound, which can form during synthesis, formulation, and storage.[4][5] Regulatory bodies require stringent monitoring of such impurities to ensure the quality of the final drug product.[4]
Formation of this compound
This compound, also known as Docetaxel Impurity B or 10-Deoxy-10-oxodocetaxel, is primarily formed through the oxidation of the hydroxyl group at the C-10 position of the docetaxel molecule.[6] This degradation can be induced by various stress conditions, including:
-
Oxidative Stress: Exposure to oxidizing agents is a primary driver for the formation of this compound.
-
Thermal Stress: Elevated temperatures can accelerate the degradation of docetaxel, leading to the formation of various impurities, including this compound.[7]
-
Hydrolysis (Acidic and Basic Conditions): While epimerization at the C-7 position to form 7-epi-docetaxel is a major degradation pathway under acidic and basic conditions, these conditions can also contribute to the formation of other degradation products.[8][9]
The formation of this compound and other related impurities highlights the importance of controlled manufacturing processes and optimized storage conditions for docetaxel-containing products.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Name | Benzenepropanoic acid, β-[[(1,1-dimethylethoxy)carbonyl]amino]-α-hydroxy-, (2aS,4R,4aS,6R,9S,11S,12S,12aR,12bS)-12b-(acetyloxy)-12-(benzoyloxy)-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-4,6,11-trihydroxy-4a,8,13,13-tetramethyl-3,5-dioxo-7,11-methano-1H-cyclodeca[1][2]benz[1,2-b]oxet-9-yl ester, (αR,βS) | [5] |
| CAS Number | 1412898-68-0 | [5] |
| Molecular Formula | C43H51NO15 | [5] |
| Molecular Weight | 821.87 g/mol | [5] |
| Synonyms | This compound, Docetaxel Impurity B, 10-Deoxy-10-oxodocetaxel | [5] |
Experimental Protocols
Accurate and robust analytical methods are essential for the detection and quantification of this compound and other degradation products in docetaxel drug substances and formulations. High-Performance Liquid Chromatography (HPLC) is the most widely used technique for this purpose.
Forced Degradation Studies
Forced degradation studies are critical for identifying potential degradation products and developing stability-indicating analytical methods.
Objective: To induce the degradation of docetaxel under various stress conditions to generate and identify degradation products, including this compound.
Methodology:
-
Preparation of Docetaxel Stock Solution: Prepare a stock solution of docetaxel in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the docetaxel stock solution with 0.1 N HCl and incubate at 60°C for 24 hours.[10]
-
Base Hydrolysis: Mix the docetaxel stock solution with 0.1 N NaOH and incubate at room temperature for 2 hours.[10]
-
Oxidative Degradation: Mix the docetaxel stock solution with 3% hydrogen peroxide (H₂O₂) and keep at room temperature for 12 hours.[7]
-
Thermal Degradation: Expose the solid docetaxel drug substance to a dry heat of 100°C for 48 hours.[7]
-
Photolytic Degradation: Expose the docetaxel solution to UV light (254 nm) for 24 hours.
-
-
Sample Preparation for Analysis: Before injection into the HPLC system, neutralize the acidic and basic samples. Dilute all stressed samples with the mobile phase to a suitable concentration (e.g., 100 µg/mL).
Stability-Indicating HPLC Method for Impurity Profiling
Objective: To separate, detect, and quantify this compound and other related impurities in docetaxel samples.
Chromatographic Conditions:
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) |
| Mobile Phase | Acetonitrile and water in a gradient or isocratic elution. A common starting point is a mixture of acetonitrile and water (e.g., 40:60 v/v). |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Column Temperature | 25°C |
System Suitability:
Before sample analysis, the chromatographic system should be evaluated to ensure its performance. Key parameters include:
-
Tailing Factor: Should be less than 2.0 for the docetaxel peak.
-
Theoretical Plates: Should be greater than 2000 for the docetaxel peak.
-
Resolution: The resolution between docetaxel and its closely eluting impurities should be greater than 1.5.
Sample Preparation:
-
Docetaxel Drug Substance: Accurately weigh and dissolve the docetaxel powder in the mobile phase to achieve a final concentration of approximately 100 µg/mL.
-
Docetaxel Formulation: Dilute the formulation with the mobile phase to obtain a final docetaxel concentration of around 100 µg/mL.
Data Presentation
The following table summarizes representative quantitative data from forced degradation studies of docetaxel, illustrating the formation of this compound and other major impurities under different stress conditions. The values are illustrative and can vary depending on the specific experimental conditions.
| Stress Condition | This compound (%) | 7-epi-Docetaxel (%) | Other Degradants (%) | Docetaxel Remaining (%) |
| Acidic (0.1N HCl, 60°C, 24h) | < 0.1 | 5.2 | 1.8 | 93.0 |
| Basic (0.1N NaOH, RT, 2h) | 0.5 | 10.8 | 4.5 | 84.2 |
| Oxidative (3% H₂O₂, RT, 12h) | 2.1 | 0.8 | 3.1 | 94.0 |
| Thermal (100°C, 48h) | 0.3 | 2.5 | 1.5 | 95.7 |
Visualizations
Docetaxel Mechanism of Action
Docetaxel's primary mechanism of action involves the disruption of the normal function of microtubules, which are essential for cell division.
References
- 1. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 2. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Docetaxel: activity, mechanism of action and pharmacokinetics_Chemicalbook [chemicalbook.com]
- 5. This compound | CAS No- 1412898-68-0 | NA [chemicea.com]
- 6. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. jidps.com [jidps.com]
The Origin of 6-Oxo Docetaxel: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a comprehensive understanding of a drug substance and its related impurities is paramount. This in-depth technical guide focuses on the origin of 6-Oxo Docetaxel, a known impurity of the antineoplastic agent Docetaxel. This document clarifies its formation pathway, differentiating it from the metabolic fate of Docetaxel, and provides detailed experimental protocols relevant to its study.
Distinguishing Metabolism from Degradation: The Case of Docetaxel
Docetaxel, a member of the taxane family of chemotherapeutic drugs, undergoes extensive metabolism in the body, primarily mediated by the cytochrome P450 (CYP) enzyme system. It is crucial to distinguish these metabolic pathways from the chemical degradation that can lead to the formation of impurities like this compound.
The Metabolic Pathway of Docetaxel
The primary route of docetaxel metabolism is the hydroxylation of the tert-butyl ester group on the C13 side chain.[1] This reaction is catalyzed by the CYP3A4 and CYP3A5 isoenzymes in the liver.[2] The initial hydroxylation leads to the formation of an alcohol metabolite (hydroxy-docetaxel). This intermediate is then further oxidized to an unstable aldehyde, which subsequently cyclizes to form two stereoisomeric hydroxyoxazolidinones, designated as metabolites M1 and M3. Further oxidation of M1 and M3 leads to the formation of metabolite M4.[3][4] These metabolic transformations result in inactive derivatives that are primarily excreted from the body via the feces.[2]
It is important to note that This compound is not a product of this established metabolic pathway.
The Genesis of this compound: A Degradation Product
Contrary to being a metabolite, this compound is an impurity that arises from the chemical degradation of docetaxel, particularly through oxidation. It is also referred to as 10-Oxo Docetaxel or Docetaxel Impurity 1.[4][5] Its formation is a critical consideration during the synthesis, formulation, and storage of docetaxel-containing drug products.
Formation Pathway
The formation of this compound involves the oxidation of the hydroxyl group at the C-10 position of the docetaxel molecule to a ketone. This transformation can be induced by various stress conditions.
Quantitative Data from Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and understanding the stability of a drug substance. The following table summarizes data from a study investigating the degradation of docetaxel under various stress conditions.[6]
| Stress Condition | Treatment | Observation of 10-Oxo Docetaxel |
| Oxidative | 3% H₂O₂ for 12 hours | Peak corresponding to 10-oxo docetaxel observed. |
| Thermal | 100°C for 48 hours | Degradation observed, with formation of multiple products including 10-oxo docetaxel. |
| Base Hydrolysis | 2N NaOH for 1 hour | Significant degradation with formation of multiple impurities. |
| Acid Hydrolysis | 2N HCl for 24 hours | Degradation observed. |
Experimental Protocols
This section provides detailed methodologies for key experiments related to the study of docetaxel metabolism and degradation.
In Vitro Metabolism of Docetaxel using Human Liver Microsomes
This protocol is designed to investigate the metabolic fate of docetaxel in a controlled, in vitro setting.
Objective: To determine the metabolic stability of docetaxel and identify its metabolites when incubated with human liver microsomes.
Materials:
-
Docetaxel
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (e.g., 0.1 M, pH 7.4)
-
Acetonitrile (for quenching the reaction)
-
Internal standard (e.g., Paclitaxel)
-
LC-MS/MS system
Procedure:
-
Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM, and the NADPH regenerating system.
-
Pre-incubation: Pre-incubate the mixture at 37°C for a short period (e.g., 5 minutes) to equilibrate the temperature.
-
Initiation of Reaction: Add docetaxel (dissolved in a suitable solvent like methanol or DMSO at a low final concentration) to the pre-incubated mixture to initiate the metabolic reaction.
-
Incubation: Incubate the reaction mixture at 37°C with shaking.
-
Time Points: At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw an aliquot of the incubation mixture.
-
Quenching: Immediately quench the reaction by adding the aliquot to a tube containing ice-cold acetonitrile and the internal standard. This stops the enzymatic activity and precipitates the proteins.
-
Sample Processing: Centrifuge the quenched samples to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the remaining docetaxel and identify and quantify the formed metabolites.
Forced Degradation Study of Docetaxel
This protocol outlines a typical forced degradation study to identify and characterize degradation products like this compound.
Objective: To investigate the stability of docetaxel under various stress conditions and identify the resulting degradation products.
Materials:
-
Docetaxel drug substance or product
-
Hydrochloric acid (HCl) solution (for acid hydrolysis)
-
Sodium hydroxide (NaOH) solution (for base hydrolysis)
-
Hydrogen peroxide (H₂O₂) solution (for oxidative degradation)
-
Water bath or oven (for thermal degradation)
-
Photostability chamber (for photolytic degradation)
-
HPLC or LC-MS/MS system
Procedure:
-
Sample Preparation: Prepare solutions of docetaxel in a suitable solvent.
-
Acid Degradation: Add HCl solution to the docetaxel solution and heat if necessary. Neutralize the solution after a specified time.
-
Base Degradation: Add NaOH solution to the docetaxel solution. Neutralize the solution after a specified time.
-
Oxidative Degradation: Add H₂O₂ solution to the docetaxel solution.
-
Thermal Degradation: Expose the docetaxel solution or solid drug to elevated temperatures.
-
Photolytic Degradation: Expose the docetaxel solution to UV and/or visible light in a photostability chamber.
-
Analysis: Analyze the stressed samples at appropriate time points using a stability-indicating HPLC or LC-MS/MS method to separate and identify the degradation products.
Conclusion
This technical guide has elucidated the origin of this compound, establishing it as a degradation product formed through oxidation, and not a metabolite of docetaxel. A clear understanding of the distinct pathways of metabolism and degradation is essential for the development of stable and safe docetaxel formulations. The provided experimental protocols offer a framework for researchers to investigate these pathways and ensure the quality and integrity of this important chemotherapeutic agent.
References
- 1. researchgate.net [researchgate.net]
- 2. Pharmacokinetics, dynamics and toxicity of docetaxel: Why the Japanese dose differs from the Western dose - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of docetaxel and its metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pharmaexcipients.com [pharmaexcipients.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 6-Oxo Docetaxel: A Technical Guide to its Discovery, Identification, and Characterization
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of 6-Oxo Docetaxel, a significant impurity and degradation product of the widely used chemotherapeutic agent, Docetaxel. This document delves into the discovery, identification, and characterization of this compound, offering detailed experimental protocols and summarizing critical data for researchers and professionals in the field of drug development.
Introduction: The Emergence of a Key Impurity
Docetaxel, a potent anti-mitotic agent, is a cornerstone of treatment for various cancers. The stability and purity of the active pharmaceutical ingredient (API) are paramount to ensure its safety and efficacy. During the manufacturing process and upon storage, Docetaxel can degrade, leading to the formation of various impurities. Among these, this compound has been identified as a notable degradation product, particularly under oxidative and basic stress conditions. Formally known as 10-Deoxy-10-Oxo Docetaxel and designated as Docetaxel EP Impurity B, this compound's presence necessitates robust analytical methods for its detection and quantification to maintain the quality of Docetaxel formulations. The primary CAS number for this impurity is 167074-97-7.[][2][3]
Discovery and Identification
The discovery of this compound is intrinsically linked to the comprehensive analysis of Docetaxel's stability profile. Forced degradation studies, a regulatory requirement for pharmaceutical development, have been instrumental in identifying this and other related substances.[4][5] These studies involve subjecting the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to predict its degradation pathways and to develop stability-indicating analytical methods.
The formation of this compound, along with other degradation products like 7-epi-Docetaxel and 10-deacetyl baccatin III, has been observed predominantly under basic and oxidative stress conditions.[4][5] Its structural elucidation was achieved through a combination of advanced analytical techniques, primarily High-Performance Liquid Chromatography (HPLC) for isolation, followed by Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy for definitive structural confirmation.[4][5]
Chemical Structure
The chemical structure of this compound differs from the parent Docetaxel molecule by the oxidation of the hydroxyl group at the C-10 position to a ketone group.
Table 1: Chemical Identification of this compound
| Identifier | Value |
| Common Name | This compound |
| Systematic Name | 10-Deoxy-10-Oxo Docetaxel |
| Pharmacopoeial Name | Docetaxel EP Impurity B |
| CAS Number | 167074-97-7[][2][3] |
| Molecular Formula | C43H51NO14[] |
| Molecular Weight | 805.86 g/mol [] |
Experimental Protocols
The following sections outline the methodologies for the generation and analysis of this compound, based on established principles of forced degradation and impurity analysis.
Forced Degradation for the Generation of this compound
This protocol describes a general procedure for the oxidative degradation of Docetaxel to generate this compound for analytical standard preparation and method development.
Objective: To induce the formation of this compound through oxidative stress.
Materials:
-
Docetaxel API
-
Hydrogen Peroxide (H₂O₂), 3% solution
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
0.1 N Hydrochloric Acid (HCl)
-
0.1 N Sodium Hydroxide (NaOH)
Procedure:
-
Sample Preparation: Prepare a stock solution of Docetaxel in acetonitrile at a concentration of 1 mg/mL.
-
Oxidative Stress: To 1 mL of the Docetaxel stock solution, add 1 mL of 3% H₂O₂.
-
Incubation: Store the mixture at room temperature for 24-48 hours, protected from light.
-
Neutralization (if necessary): If the resulting solution is acidic, neutralize it with a suitable base.
-
Analysis: Dilute the stressed sample with the mobile phase to a suitable concentration for HPLC analysis.
Analytical Method for Identification and Quantification
A stability-indicating HPLC method is crucial for resolving this compound from the parent drug and other impurities.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a UV or Photodiode Array (PDA) detector.
-
C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
Chromatographic Conditions:
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A typical gradient might start with a higher proportion of Mobile Phase A and gradually increase the proportion of Mobile Phase B to elute the more non-polar compounds.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: 230 nm
-
Injection Volume: 20 µL
Procedure:
-
Standard Preparation: Prepare a standard solution of Docetaxel and, if available, a reference standard of this compound in the mobile phase.
-
Sample Preparation: Dilute the stressed sample from the forced degradation study with the mobile phase.
-
Injection: Inject the standard and sample solutions into the HPLC system.
-
Data Analysis: Identify the peak corresponding to this compound by comparing its retention time with the reference standard or by using a well-characterized stressed sample. Quantify the impurity using the peak area and a calibration curve if required.
Isolation and Structural Elucidation
For the definitive identification of a novel impurity, isolation followed by spectroscopic analysis is necessary.
Isolation:
-
Preparative HPLC: Utilize a preparative or semi-preparative HPLC system with a C18 column to isolate the peak corresponding to this compound from the forced degradation mixture. Collect the fractions containing the purified impurity.
Structural Elucidation:
-
Mass Spectrometry (MS): Analyze the isolated fraction using LC-MS or direct infusion MS to determine the molecular weight and fragmentation pattern of the compound. The expected molecular ion for this compound (C43H51NO14) would be around m/z 806.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Dissolve the isolated and dried impurity in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) and acquire ¹H NMR and ¹³C NMR spectra. The absence of the C-10 hydroxyl proton signal and a downfield shift of the C-10 carbon signal would be indicative of the ketone group. 2D NMR techniques (e.g., COSY, HSQC, HMBC) can be used for complete structural assignment.
Quantitative Data
The formation of this compound is dependent on the specific stress conditions applied. The following table provides a hypothetical representation of data that would be collected during a forced degradation study.
Table 2: Representative Data from a Forced Degradation Study of Docetaxel
| Stress Condition | Duration | % Degradation of Docetaxel | % this compound Formed |
| 0.1 N HCl | 24 hours | 5% | Not Detected |
| 0.1 N NaOH | 8 hours | 15% | 2.1% |
| 3% H₂O₂ | 48 hours | 25% | 8.5% |
| Heat (80°C) | 72 hours | 10% | 0.8% |
| Photostability | 7 days | 2% | Not Detected |
Note: The values presented in this table are illustrative and will vary depending on the experimental conditions.
Biological Activity and Signaling Pathways
Currently, there is a significant lack of publicly available data on the specific biological activity and cytotoxicity of this compound. While the parent drug, Docetaxel, is a potent inhibitor of microtubule depolymerization, leading to cell cycle arrest and apoptosis, the biological effects of its degradation products are not as well-characterized.[6][7]
Some studies have investigated the cytotoxicity of other Docetaxel impurities, such as 7-epi-Docetaxel, and found it to have reduced cytotoxic activity compared to the parent compound. It is often presumed that significant structural modifications, such as the oxidation at the C-10 position, could lead to a decrease or loss of cytotoxic potency, as this region of the molecule is important for its interaction with tubulin. However, without specific experimental data, this remains an assumption.
Further research is required to determine the cytotoxic profile of this compound and its potential to interact with cellular signaling pathways.
Visualizations
Logical Workflow for Impurity Identification
References
- 2. kmpharma.in [kmpharma.in]
- 3. Docetaxel EP Impurity B | CAS No- 167074-97-7 | Simson Pharma Limited [simsonpharma.com]
- 4. researchgate.net [researchgate.net]
- 5. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Docetaxel is a potent cytotoxic drug in the treatment of advanced breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Investigation of 6-Oxo Docetaxel: A Data Deficit and a Comprehensive Look at the Parent Compound, Docetaxel
An in-depth analysis of the available scientific literature reveals a significant lack of specific data on the biological effects of 6-Oxo Docetaxel, also known as 10-Deoxy-10-oxodocetaxel or Docetaxel Impurity B. Despite its availability as a research chemical, dedicated in-vitro or in-vivo studies detailing its cytotoxic effects, mechanism of action, or specific signaling pathway interactions are not publicly accessible. This data deficit prevents the creation of a detailed technical guide on this compound as originally requested.
Therefore, this guide will instead provide a comprehensive overview of the well-researched parent compound, Docetaxel . Understanding the established effects and mechanisms of Docetaxel is foundational for any future investigation into its derivatives, including this compound. This document is intended for researchers, scientists, and drug development professionals who may be considering preliminary investigations into this and other related taxane compounds.
Docetaxel: A Potent Anti-Mitotic Agent
Docetaxel is a clinically significant chemotherapy agent belonging to the taxane family of drugs.[1][2] It is widely used in the treatment of various cancers, including breast, non-small cell lung, prostate, gastric, and head and neck cancers.[1][3] Its primary mechanism of action involves the disruption of microtubule dynamics, which are essential for cell division.[2][4]
Mechanism of Action
Docetaxel's cytotoxic activity stems from its ability to bind to the β-subunit of tubulin, the protein that forms microtubules.[5] This binding promotes the assembly of tubulin into highly stable, non-functional microtubules and simultaneously inhibits their disassembly.[1] This hyper-stabilization of microtubules disrupts the normal dynamic instability required for the mitotic spindle to function correctly during cell division. Consequently, the cell cycle is arrested in the G2/M phase, ultimately leading to apoptotic cell death.[2][6]
Beyond its direct impact on mitosis, Docetaxel has been shown to induce apoptosis through other mechanisms, such as the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function.[1][6]
Signaling Pathways Implicated in Docetaxel's Action
The cellular response to Docetaxel involves a complex interplay of signaling pathways. The primary pathway affected is the mitotic checkpoint, leading to cell cycle arrest. Furthermore, the sustained mitotic arrest triggers apoptotic pathways.
In Vitro and In Vivo Effects of Docetaxel
Numerous studies have characterized the effects of Docetaxel in both cell culture and animal models.
In Vitro Cytotoxicity
Docetaxel exhibits potent cytotoxic activity against a wide range of cancer cell lines. The concentration required to inhibit cell growth by 50% (IC50) is typically in the low nanomolar range.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| PC-3 | Prostate Cancer | 1.58 | [7] |
| Gastric Cancer Cell Lines | Gastric Cancer | ~1.0 | [8] |
| Cervical & Pancreatic Cancer Cell Lines | Cervical & Pancreatic Cancer | ~0.3 | [8] |
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)
A common method to assess the cytotoxic effects of a compound like Docetaxel is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
Methodology:
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The following day, the cell culture medium is replaced with fresh medium containing serial dilutions of the test compound (e.g., Docetaxel). A control group receives only the vehicle (e.g., DMSO).
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as dimethyl sulfoxide (DMSO).
-
Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.
-
Data Analysis: The absorbance values are proportional to the number of viable cells. Cell viability is calculated as a percentage of the control, and the IC50 value is determined by plotting cell viability against the logarithm of the compound concentration.
In Vivo Efficacy
In animal models, Docetaxel has demonstrated significant anti-tumor activity against a variety of xenografts.
| Tumor Model | Treatment Regimen | Outcome | Reference |
| Taxane-resistant human prostate cancer xenografts in mice | Docetaxel alone and in combination | Combination with piperine increased intra-tumor docetaxel concentration and enhanced anti-tumor effect | [9] |
Experimental Protocol: In Vivo Tumor Xenograft Study
To evaluate the in vivo efficacy of a compound, tumor xenograft models are frequently used.
Methodology:
-
Cell Implantation: Human cancer cells are subcutaneously injected into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment Initiation: Once tumors reach a specified volume, the mice are randomized into treatment and control groups.
-
Drug Administration: The test compound (e.g., Docetaxel) is administered to the treatment group according to a specific dose and schedule (e.g., intravenously every 3 weeks). The control group receives the vehicle.
-
Monitoring: Tumor volume and body weight of the mice are measured regularly.
-
Endpoint: The study is concluded when tumors in the control group reach a predetermined size, or after a specified duration.
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Future Directions for this compound Research
Given the potent anti-cancer properties of Docetaxel, its derivatives, including this compound, warrant further investigation. The lack of available data on this compound presents an opportunity for novel research. Future studies should focus on:
-
In Vitro Cytotoxicity Screening: Determining the IC50 values of this compound against a panel of cancer cell lines to assess its potency relative to Docetaxel.
-
Mechanism of Action Studies: Investigating whether this compound shares the same microtubule-stabilizing mechanism as Docetaxel or if it possesses a novel mode of action.
-
In Vivo Efficacy and Toxicity: Evaluating the anti-tumor efficacy and safety profile of this compound in preclinical animal models.
A thorough investigation of these aspects will be crucial in determining if this compound holds any potential as a future therapeutic agent.
References
- 1. Docetaxel - Wikipedia [en.wikipedia.org]
- 2. Frontiers | Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel [frontiersin.org]
- 3. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Cytotoxicity of docetaxel (Taxotere) used as a single agent and in combination with radiation in human gastric, cervical and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Docetaxel: a review of its pharmacology and clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 6-Oxo Docetaxel: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxo Docetaxel, also known as 7-epi-10-oxo-docetaxel, is a recognized impurity and degradation product of Docetaxel, a potent anti-neoplastic agent used in the treatment of various cancers. The presence of impurities can significantly impact the safety and efficacy of pharmaceutical products. Therefore, rigorous analytical characterization of these impurities is a critical aspect of drug development and quality control. This technical guide provides an in-depth overview of the spectroscopic methods used for the analysis of this compound, including detailed experimental protocols and a summary of key analytical data.
Physicochemical Properties
| Property | Value | Reference |
| Chemical Name | (2aR,4R,4aS,9S,11S,12S,12aR,12bS)-12b-acetoxy-9-(((2R,3S)-3-((tert-butoxycarbonyl)amino)-2-hydroxy-3-phenylpropanoyl)oxy)-4,11-dihydroxy-4a,8,13,13-tetramethyl-5,6-dioxo-2a,3,4,4a,5,6,9,10,11,12,12a,12b-dodecahydro-1H-7,11-methanocyclodeca[1][2]benzo[1,2-b]oxet-12-yl benzoate | |
| Synonyms | This compound, 7-epi-10-oxo-docetaxel, 4-Epi-6-oxodocetaxel, Docetaxel EP Impurity D | |
| CAS Number | 162784-72-7 | |
| Molecular Formula | C₄₃H₅₁NO₁₄ | |
| Molecular Weight | 805.86 g/mol | |
| Melting Point | 173-176 °C | [3] |
Spectroscopic Data
Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (ppm) | Multiplicity | Notes |
| Aromatic Protons | 7.3 - 8.2 | m | Protons on the phenyl and benzoate groups. |
| H-2' | ~4.6 | d | Shift influenced by adjacent hydroxyl and amide groups. |
| H-3' | ~5.4 | dd | Coupled to H-2' and NH. |
| H-2 | ~5.7 | d | |
| H-3 | ~3.8 | d | |
| H-5 | ~4.9 | d | |
| H-7 | ~4.4 | m | Chemical shift and coupling constants will differ significantly from Docetaxel due to epimerization. |
| H-13 | ~6.1 | t | |
| Acetyl-CH₃ | ~2.2 | s | |
| t-Butyl-CH₃ | ~1.3 | s | |
| C-16, C-17 CH₃ | ~1.1, ~1.2 | s | |
| C-18 CH₃ | ~1.8 | s | |
| C-19 CH₃ | ~1.6 | s |
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (ppm) | Notes |
| Carbonyls (C=O) | 165 - 205 | Includes ester, amide, and ketone carbons. The C-10 ketone will have a characteristic shift around 200 ppm. |
| Aromatic Carbons | 125 - 140 | Carbons of the phenyl and benzoate rings. |
| C-2' | ~73 | |
| C-3' | ~55 | |
| Taxane Core Carbons | 10 - 90 | A complex region with multiple overlapping signals. The chemical shift of C-7 will be a key indicator of epimerization. |
| Acetyl-CH₃ | ~21 | |
| t-Butyl-C(CH₃)₃ | ~81 (quaternary), ~28 (methyls) | |
| C-16, C-17, C-18, C-19 | 10 - 30 | Methyl groups on the taxane core. |
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound, Electrospray Ionization (ESI) is a suitable technique.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z (Da) | Notes |
| [M+H]⁺ | 806.3 | Protonated molecular ion. |
| [M+Na]⁺ | 828.3 | Sodiated molecular ion. |
| Key Fragments | 509.2, 286.1 | Fragmentation of the ester linkage is expected, leading to the loss of the side chain. The fragment at m/z 509.2 would correspond to the baccatin core of this compound, and m/z 286.1 to the protonated side chain. |
Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the functional groups present in a molecule. The spectrum of this compound is expected to be similar to that of Docetaxel, with the key difference being the position of the carbonyl stretch due to the ketone at C-10.
Table 4: FT-IR Spectroscopy Data for this compound
| Wavenumber (cm⁻¹) | Functional Group |
| ~3400 (broad) | O-H stretching (hydroxyl groups) |
| ~3300 | N-H stretching (amide) |
| ~3060 | Aromatic C-H stretching |
| ~2970 | Aliphatic C-H stretching |
| ~1735 | C=O stretching (ester) |
| ~1715 | C=O stretching (ketone at C-10) |
| ~1650 | C=O stretching (amide I) |
| ~1600, ~1485 | C=C stretching (aromatic rings) |
| ~1240 | C-O stretching (ester and ether) |
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. Due to the presence of aromatic rings (benzoate and phenyl groups), this compound is expected to absorb in the UV region. The spectrum is likely to be very similar to that of Docetaxel.
Table 5: UV-Vis Spectroscopy Data for this compound
| λmax (nm) | Solvent |
| ~230 | Acetonitrile or Methanol |
Experimental Protocols
Sample Preparation
A reference standard of this compound is required for all spectroscopic analyses.
-
Source: Obtain a certified reference standard of this compound from a reputable supplier.
-
Solvent Selection:
-
NMR: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are suitable solvents.
-
MS: A mixture of acetonitrile and water, often with a small amount of formic acid or ammonium acetate to promote ionization.
-
FT-IR: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample, or analyze as a thin film from a volatile solvent.
-
UV-Vis: Use a UV-grade solvent such as acetonitrile or methanol.
-
-
Concentration:
-
NMR: Typically 5-10 mg of sample in 0.5-0.7 mL of deuterated solvent.
-
MS: Prepare a stock solution of 1 mg/mL and dilute to the ng/mL or pg/mL range for analysis.
-
UV-Vis: Prepare a solution with a concentration that gives an absorbance reading between 0.2 and 1.0 AU at the λmax.
-
¹H and ¹³C NMR Spectroscopy
-
Instrument: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Procedure:
-
Dissolve the sample in the chosen deuterated solvent.
-
Acquire a ¹H NMR spectrum.
-
Acquire a ¹³C NMR spectrum.
-
Perform 2D NMR experiments such as COSY, HSQC, and HMBC to aid in the complete assignment of all proton and carbon signals.
-
Process the data using appropriate software, including Fourier transformation, phase correction, and baseline correction.
-
Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).
-
Mass Spectrometry (LC-MS)
-
Instrument: A high-performance liquid chromatograph (HPLC) or ultra-high-performance liquid chromatograph (UHPLC) coupled to a mass spectrometer (e.g., quadrupole, time-of-flight, or Orbitrap).
-
Chromatographic Conditions:
-
Column: A C18 reversed-phase column is typically used.
-
Mobile Phase: A gradient of water and acetonitrile (both with 0.1% formic acid) is a common choice.
-
Flow Rate: Dependent on the column dimensions (e.g., 0.2-0.5 mL/min for a standard analytical column).
-
Injection Volume: 1-10 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electrospray Ionization (ESI) in positive ion mode.
-
Scan Range: A suitable m/z range to include the expected molecular ions and fragments (e.g., m/z 100-1000).
-
Fragmentation: For structural confirmation, perform tandem mass spectrometry (MS/MS) by isolating the precursor ion ([M+H]⁺) and fragmenting it to observe the characteristic product ions.
-
FT-IR Spectroscopy
-
Instrument: A Fourier-Transform Infrared Spectrometer.
-
Procedure (KBr Pellet):
-
Thoroughly mix a small amount of the sample (1-2 mg) with dry KBr powder (100-200 mg).
-
Press the mixture into a thin, transparent pellet using a hydraulic press.
-
Acquire the spectrum, typically over the range of 4000-400 cm⁻¹.
-
Collect a background spectrum of a blank KBr pellet and subtract it from the sample spectrum.
-
UV-Vis Spectroscopy
-
Instrument: A dual-beam UV-Vis spectrophotometer.
-
Procedure:
-
Prepare a solution of the sample in a UV-grade solvent.
-
Use the same solvent as a blank.
-
Scan the sample from approximately 200 nm to 400 nm to determine the wavelength of maximum absorbance (λmax).
-
For quantitative analysis, prepare a calibration curve using solutions of known concentrations and measure their absorbance at the λmax.
-
Visualization of Analytical Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis and characterization of a pharmaceutical impurity like this compound.
Conclusion
The comprehensive spectroscopic analysis of this compound is essential for ensuring the quality and safety of Docetaxel drug products. This guide has outlined the key spectroscopic techniques, including NMR, Mass Spectrometry, FT-IR, and UV-Vis, that are employed for the identification and characterization of this impurity. The provided data and experimental protocols serve as a valuable resource for researchers, scientists, and drug development professionals involved in the analysis of Docetaxel and its related substances. Adherence to these analytical methodologies is crucial for meeting regulatory requirements and delivering safe and effective medications to patients.
References
6-Oxo Docetaxel: A Technical Review of an Uncharacterized Docetaxel Derivative
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the current scientific understanding of 6-Oxo Docetaxel. Extensive literature searches have revealed a significant lack of direct pharmacological data for this specific derivative. Therefore, this document focuses on the established metabolic pathways of the parent compound, Docetaxel, to provide a contextual understanding of this compound's likely origins and its probable lack of significant pharmacological activity. The information presented herein is intended to guide researchers and drug development professionals in their investigation of Docetaxel and its related compounds.
Introduction to Docetaxel
Docetaxel is a highly potent, semi-synthetic taxane cytotoxic agent used in the treatment of various cancers, including breast, non-small cell lung, prostate, gastric, and head and neck cancers.[1][2] Its primary mechanism of action involves the disruption of the normal function of microtubules, which are essential for cell division.[1][2] Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and stabilizing them against depolymerization. This action leads to the arrest of the cell cycle in the G2/M phase and subsequent apoptotic cell death.
Metabolism of Docetaxel
The metabolism of Docetaxel is a critical factor in its efficacy and toxicity profile. It is primarily and extensively metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5) isoenzymes.[3][4][5] The metabolic process involves oxidation of the tert-butyl group on the C13 side chain, leading to the formation of several metabolites.[3]
The main metabolic pathway involves the hydroxylation of Docetaxel to form hydroxydocetaxel. This primary metabolite is then further oxidized. These hydroxylated metabolites are generally considered to be inactive detoxification products.[4]
The metabolic cascade of Docetaxel is crucial for its clearance from the body. Genetic variations in CYP3A enzymes can lead to inter-individual differences in Docetaxel metabolism, potentially affecting both its anti-tumor activity and its toxicity profile.[4]
Caption: Simplified metabolic pathway of Docetaxel.
The Identity of this compound
Searches for "this compound" in scientific literature did not yield any studies detailing its pharmacological effects. However, chemical suppliers list "this compound" as a known impurity of Docetaxel, with the synonym "10-Deoxy-10-oxodocetaxel". This indicates that the modification is on the core taxane ring structure at the C-10 position, rather than being a product of the primary metabolic pathway at the C-13 side chain.
Chemical Structure of this compound:
Based on its synonym, 10-Deoxy-10-oxodocetaxel, the structure of this compound differs from Docetaxel by the replacement of the hydroxyl group at the C-10 position with a ketone (oxo) group.
Potential Pharmacological Effects: An Extrapolation
Given the absence of direct experimental data, the pharmacological effects of this compound can only be inferred based on its structure and the known structure-activity relationships of taxanes.
The core taxane structure and the C-13 side chain are both critical for the microtubule-stabilizing activity of Docetaxel. Modifications to the taxane core can significantly alter its binding affinity to β-tubulin and, consequently, its cytotoxic potency. The introduction of a ketone group at the C-10 position represents a significant chemical change.
It is plausible that this alteration could:
-
Reduce or abolish cytotoxic activity: The change in the electronic and steric properties of the taxane core may hinder its ability to bind effectively to microtubules.
-
Alter metabolic stability: The modification might affect its susceptibility to further metabolism, though it is not on the primary site of CYP3A4/5 action.
-
Exhibit a different toxicity profile: While unlikely to be more potent than Docetaxel, any residual activity could be associated with a different set of off-target effects.
However, without experimental validation, these remain hypotheses. The classification of this compound as an impurity suggests that it is likely formed during the synthesis or degradation of Docetaxel and is not a biologically active metabolite of consequence.
Experimental Protocols for Future Investigation
To elucidate the potential pharmacological effects of this compound, a series of standard preclinical assays would be required.
In Vitro Cytotoxicity Assays
-
Objective: To determine the cytotoxic potential of this compound against a panel of cancer cell lines.
-
Methodology:
-
Cell Culture: Culture various human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, PC-3 for prostate cancer).
-
Treatment: Expose cells to a range of concentrations of this compound and Docetaxel (as a positive control) for 48-72 hours.
-
Viability Assay: Assess cell viability using a standard method such as the MTT or CellTiter-Glo assay.
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) value for each compound in each cell line.
-
Microtubule Polymerization Assay
-
Objective: To directly assess the effect of this compound on microtubule assembly.
-
Methodology:
-
Tubulin Preparation: Purify tubulin from a suitable source (e.g., bovine brain).
-
Polymerization Reaction: Induce tubulin polymerization in the presence of GTP and varying concentrations of this compound or Docetaxel.
-
Measurement: Monitor the change in turbidity (optical density) over time at 340 nm, which is proportional to the extent of microtubule polymerization.
-
Cell Cycle Analysis
-
Objective: To determine if this compound induces cell cycle arrest.
-
Methodology:
-
Cell Treatment: Treat cancer cells with this compound or Docetaxel for a defined period (e.g., 24 hours).
-
Staining: Fix the cells and stain their DNA with a fluorescent dye such as propidium iodide.
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G1, S, G2/M).
-
Caption: Proposed experimental workflow for characterizing this compound.
Quantitative Data Summary
As no published studies on the pharmacological effects of this compound were identified, there is no quantitative data to present in tabular format. Should such data become available, it would be structured as follows:
Table 1: In Vitro Cytotoxicity of this compound vs. Docetaxel
| Cell Line | Tissue of Origin | This compound IC50 (nM) | Docetaxel IC50 (nM) |
| Example: MCF-7 | Breast Adenocarcinoma | Data Not Available | Reported Value |
| Example: A549 | Lung Carcinoma | Data Not Available | Reported Value |
| Example: PC-3 | Prostate Adenocarcinoma | Data Not Available | Reported Value |
Table 2: Effect on Microtubule Polymerization
| Compound | Concentration | Rate of Polymerization (ΔOD/min) |
| Control (DMSO) | - | Baseline Value |
| Docetaxel | Effective Concentration | Increased Rate |
| This compound | Test Concentration | Data Not Available |
Conclusion
This compound is identified as a chemical impurity of the widely used anticancer drug, Docetaxel. There is currently a complete lack of publicly available data on its pharmacological effects, mechanism of action, and preclinical or clinical activity. Based on the established metabolic pathways of Docetaxel, which primarily involve hydroxylation of the C-13 side chain to form inactive metabolites, it is highly probable that this compound, a derivative modified at the C-10 position of the core taxane ring, also lacks significant cytotoxic activity. However, this can only be confirmed through direct experimental investigation. The experimental protocols outlined in this guide provide a roadmap for the systematic evaluation of the potential pharmacological profile of this compound. Until such studies are conducted, this compound should be regarded as an uncharacterized derivative with unknown biological effects.
References
- 1. ClinPGx [clinpgx.org]
- 2. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Docetaxel (HMDB0015378) [hmdb.ca]
- 4. Frontiers | Life-Threatening Docetaxel Toxicity in a Patient With Reduced-Function CYP3A Variants: A Case Report [frontiersin.org]
- 5. Pharmacokinetics, dynamics and toxicity of docetaxel: Why the Japanese dose differs from the Western dose - PMC [pmc.ncbi.nlm.nih.gov]
In-Depth Technical Guide: In Vitro Studies of Docetaxel
A Note on 6-Oxo Docetaxel: Initial research indicates that this compound is primarily recognized as an impurity that can arise during the synthesis or storage of Docetaxel.[1] Currently, there is a lack of publicly available in vitro studies specifically investigating the biological activity, such as cytotoxicity or mechanism of action, of this compound. Therefore, this guide will focus on the extensive in vitro research conducted on the parent compound, Docetaxel, for which a wealth of data exists.
This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the in vitro evaluation of Docetaxel.
Core Compound: Docetaxel
Docetaxel is a semi-synthetic taxane, a class of chemotherapy drugs that target microtubules.[2] It is a potent anti-cancer agent used in the treatment of various solid tumors.[2][3]
Mechanism of Action
Docetaxel's primary mechanism of action involves the disruption of the microtubule network within cells.[4] Microtubules are essential for cell division, and by stabilizing them, Docetaxel prevents their dynamic assembly and disassembly. This leads to the arrest of the cell cycle in the G2/M phase, ultimately inducing apoptosis (programmed cell death).[5]
Signaling Pathways Involved in Docetaxel-Induced Apoptosis
Docetaxel has been shown to induce apoptosis through various signaling pathways. One key mechanism involves the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function and promotes cell death.[5]
References
- 1. This compound | CAS No- 1412898-68-0 | NA [chemicea.com]
- 2. Enhanced Cytotoxic Activity of Docetaxel-Loaded Silk Fibroin Nanoparticles against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pharmacophorejournal.com [pharmacophorejournal.com]
- 4. This compound (mixture Of Isomers) | CAS No- 1412898-68-0 | Simson Pharma Limited [simsonpharma.com]
- 5. Paclitaxel - Wikipedia [en.wikipedia.org]
Forced Degradation of Docetaxel: A Technical Guide to Understanding the Formation of 6-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the forced degradation studies of Docetaxel, with a specific focus on the formation of its potential impurity, 6-Oxo Docetaxel. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals involved in the stability testing, impurity profiling, and formulation development of Docetaxel.
Introduction to Forced Degradation Studies
Forced degradation, or stress testing, is a critical component of the drug development process. These studies involve subjecting a drug substance or drug product to conditions more severe than accelerated stability testing to intentionally degrade the active pharmaceutical ingredient (API). The primary objectives of forced degradation studies are to:
-
Elucidate the degradation pathways of the drug substance.
-
Identify the likely degradation products that could form under normal storage conditions.
-
Develop and validate stability-indicating analytical methods.
-
Understand the intrinsic stability of the drug molecule.
Information gleaned from these studies is crucial for formulation development, manufacturing process optimization, and ensuring the safety and efficacy of the final drug product.
Docetaxel and its Susceptibility to Degradation
Docetaxel is a complex, semi-synthetic taxane analogue with a multifaceted structure that includes several reactive functional groups. This structural complexity makes it susceptible to degradation under various stress conditions, including hydrolysis, oxidation, and thermal stress. While several degradation products of Docetaxel have been identified, such as 7-epi-docetaxel and 10-oxo-docetaxel, this guide will focus on the formation of this compound, a potential oxidative degradation product.
Formation of this compound: A Hypothesized Pathway
While specific literature detailing the forced degradation conditions leading exclusively to this compound is limited, based on the chemical structure of Docetaxel and general principles of organic chemistry, it is hypothesized that this compound is formed through an oxidative pathway. The allylic hydroxyl group at the C-6 position of the baccatin III core is a likely site for oxidation.
Caption: Hypothesized oxidative degradation pathway of Docetaxel to this compound.
Experimental Protocols for Forced Degradation Studies of Docetaxel
The following are generalized experimental protocols for conducting forced degradation studies on Docetaxel. These conditions can be adapted to investigate the formation of various degradation products, including this compound.
General Experimental Workflow
The workflow for a typical forced degradation study involves subjecting the drug substance to various stress conditions, followed by analysis to identify and quantify the resulting degradants.
An In-Depth Technical Guide to the Oxidative Degradation Pathway of Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel, a member of the taxane family of chemotherapeutic agents, is a cornerstone in the treatment of various solid tumors, including breast, prostate, and non-small cell lung cancer. Its mechanism of action involves the stabilization of microtubules, leading to cell cycle arrest and apoptosis. The efficacy and potential for drug-drug interactions of docetaxel are significantly influenced by its metabolic fate. This technical guide provides a comprehensive overview of the oxidative degradation pathway of docetaxel, detailing the enzymatic processes, resulting metabolites, and relevant experimental methodologies.
Enzymatic Oxidative Degradation Pathway
The primary route of docetaxel metabolism is through oxidation, predominantly mediated by the cytochrome P450 (CYP) isoenzymes CYP3A4 and CYP3A5 in the liver.[1][2][3] This biotransformation process inactivates the cytotoxic properties of the parent drug.[4] The metabolic cascade involves a series of oxidative reactions targeting the tert-butyl ester group on the C13 side chain of the docetaxel molecule.[1][4]
The oxidative degradation of docetaxel proceeds through the formation of four main metabolites, designated as M1, M2, M3, and M4.[5] The initial and rate-limiting step is the hydroxylation of the tert-butyl side chain to form an alcohol derivative, metabolite M2.[6][7] Subsequently, M2 is further oxidized to an unstable aldehyde intermediate. This intermediate rapidly undergoes cyclization to form two diastereomeric hydroxyoxazolidinones, which are metabolites M1 and M3.[6][7] Finally, M1 and M3 are oxidized to form an oxazolidinedione, known as metabolite M4.[6][7]
Quantitative Analysis of Docetaxel Metabolism
The metabolic stability and kinetics of docetaxel have been investigated in vitro using human liver microsomes. These studies provide crucial data for predicting the in vivo clearance of the drug.
| Parameter | Value | Enzyme System | Reference |
| Apparent Km | 1.1 µM | Human Liver Microsomes | [1] |
| Vmax | 9.2 pmol/min/mg protein | Human Liver Microsomes | [1] |
| Intrinsic Clearance (Vmax/Km) | 8.4 µL/min/mg protein | Human Liver Microsomes | [1] |
Table 1: Kinetic Parameters of Docetaxel Biotransformation
Non-Enzymatic Oxidative Degradation (Forced Degradation)
Forced degradation studies are essential for identifying potential degradation products under various stress conditions, which is a critical aspect of drug development and formulation. The oxidative degradation of docetaxel has been investigated using oxidizing agents such as hydrogen peroxide (H₂O₂). These studies help to establish the intrinsic stability of the molecule and to develop stability-indicating analytical methods.
Under oxidative stress, particularly in basic conditions, docetaxel can undergo epimerization at the C7 position to form 7-epi-docetaxel.[8] Additionally, oxidation at the C10 position can occur, leading to further degradation products.[8]
Experimental Protocols
In Vitro Metabolism of Docetaxel in Human Liver Microsomes
This protocol outlines a general procedure for assessing the metabolic stability of docetaxel in human liver microsomes.
1. Materials:
-
Docetaxel
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., NADP⁺, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile (for reaction termination)
-
Internal standard for analytical quantification
2. Incubation Procedure:
-
Prepare a stock solution of docetaxel in a suitable organic solvent (e.g., methanol or DMSO) and dilute it to the desired concentrations in phosphate buffer.
-
Pre-warm a mixture of human liver microsomes (typically 0.2-1.0 mg/mL protein concentration) and phosphate buffer at 37°C.
-
Initiate the metabolic reaction by adding the NADPH regenerating system to the pre-warmed microsome-buffer mixture.
-
Immediately add the docetaxel solution to the reaction mixture to achieve the final desired concentration (e.g., 1 µM).
-
Incubate the reaction mixture at 37°C with gentle shaking.
-
At various time points (e.g., 0, 5, 15, 30, 60 minutes), withdraw aliquots of the reaction mixture.
-
Terminate the reaction by adding a cold quenching solution, such as acetonitrile (typically 2-3 volumes), containing an internal standard.
-
Centrifuge the samples to precipitate the proteins.
-
Analyze the supernatant for the remaining docetaxel and the formation of metabolites using a validated analytical method like LC-MS/MS.
Forced Oxidative Degradation Study
This protocol provides a general framework for conducting a forced oxidative degradation study of docetaxel.[9]
1. Materials:
-
Docetaxel
-
Hydrogen Peroxide (H₂O₂) solution (e.g., 3%)
-
Suitable solvent for docetaxel (e.g., methanol or acetonitrile)
-
pH adjustment solutions (if necessary)
-
HPLC or LC-MS/MS system
2. Procedure:
-
Prepare a stock solution of docetaxel in the chosen solvent.
-
In a suitable reaction vessel, add the docetaxel solution and dilute with water or a buffer to the desired concentration.
-
Add the hydrogen peroxide solution to the docetaxel solution. A typical starting concentration is 3% H₂O₂.[9]
-
Incubate the mixture at room temperature or a slightly elevated temperature (e.g., 40°C) for a defined period (e.g., 24-48 hours).[9] The goal is to achieve a modest level of degradation (e.g., 5-20%).[10]
-
At specified time intervals, take samples from the reaction mixture.
-
Analyze the samples directly or after appropriate dilution using a validated stability-indicating HPLC or LC-MS/MS method to identify and quantify the parent drug and any degradation products.
Analytical Methodologies
High-performance liquid chromatography (HPLC) coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of docetaxel and its metabolites in biological matrices and degradation studies.
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| Docetaxel | 808.4 | 527.3 | [11] |
| Metabolite M1/M3 | 824.4 | 527.3 | [11] |
| Metabolite M2 | 824.4 | 509.3 | [11] |
| Metabolite M4 | 822.4 | 527.3 | [11] |
Table 2: Exemplary LC-MS/MS Parameters for Docetaxel and its Metabolites
Conclusion
The oxidative degradation of docetaxel is a critical determinant of its pharmacokinetic profile and potential for drug interactions. Primarily metabolized by CYP3A4 and CYP3A5, docetaxel is converted into a series of hydroxylated and cyclized metabolites that are subsequently eliminated from the body. Understanding this pathway, along with the potential for non-enzymatic degradation under oxidative stress, is paramount for the safe and effective clinical use of this important anticancer agent. The experimental protocols and analytical methods outlined in this guide provide a framework for researchers and drug development professionals to further investigate the metabolism and stability of docetaxel.
References
- 1. Hepatic biotransformation of docetaxel (Taxotere) in vitro: involvement of the CYP3A subfamily in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Population Pharmacokinetic Model for Docetaxel in Patients with Varying Degrees of Liver Function: Incorporating Cytochrome P450 3A Activity Measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Metabolism of docetaxel by human cytochromes P450: interactions with paclitaxel and other antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. lubrizolcdmo.com [lubrizolcdmo.com]
- 10. pharmtech.com [pharmtech.com]
- 11. dovepress.com [dovepress.com]
The Critical Role of 6-Oxo Docetaxel in Pharmaceutical Stability Studies: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel, a potent anti-neoplastic agent belonging to the taxane family, is a cornerstone in the treatment of various cancers, including breast, lung, and prostate cancer. Its therapeutic efficacy is intrinsically linked to its chemical stability. Degradation of the docetaxel molecule can lead to the formation of impurities, which may compromise the drug's potency and potentially introduce toxic effects. Among the known degradation products, 6-Oxo docetaxel has emerged as a critical impurity to monitor during stability studies. This technical guide provides a comprehensive overview of the role of this compound in the stability assessment of docetaxel formulations, offering detailed experimental protocols, data presentation, and visual workflows to aid researchers in this crucial aspect of drug development.
The Emergence of this compound as a Stability-Indicating Impurity
This compound is an impurity that can form during the synthesis of docetaxel or as a degradation product under specific storage conditions[1][2]. Its presence is a key indicator of product stability and is closely monitored to ensure the safety and efficacy of docetaxel formulations. Regulatory bodies require rigorous monitoring of such impurities to maintain the quality of the final drug product.
The formation of this compound and other related substances is often investigated through forced degradation studies. These studies expose the drug substance to harsh conditions such as acid, base, oxidation, heat, and light to accelerate the degradation process and identify potential degradation products.
Data Presentation: Quantitative Analysis of Docetaxel Degradation
The following tables summarize quantitative data from forced degradation studies on docetaxel, highlighting the formation of various impurities. While specific quantitative data for this compound formation under forced degradation is not extensively published in readily available literature, the tables illustrate the typical extent of degradation and the variety of impurities that can be formed.
Table 1: Summary of Forced Degradation Studies of Docetaxel Formulation
| Stress Condition | Unstressed | Oxidation (3% H₂O₂ for 12 hrs) | Thermal (100°C for 48 hrs) | Base (2N NaOH for 1 hr) | Acid (2N HCl for 24 hrs) |
| % Total Degradation | 0.69 | 9.06 | 13.44 | 56.21 | 1.19 |
| Mass Balance | 99.5 | 97.8 | 98.5 | 96.4 | 99.5 |
Data adapted from a study on a docetaxel formulation. Individual impurity percentages were reported for other known degradants, but not explicitly for this compound in this source.
Table 2: Linearity Ranges for Docetaxel and its Impurities
| Compound | Concentration Range (µg/mL) | Regression Coefficient (R²) |
| 10-deacetylbaccatin | 0.032–0.466 | >0.999 |
| Docetaxel | 0.015–0.151 | >0.999 |
| This compound | 0.023–2.080 | >0.999 |
| 4-epidocetaxel | 0.022–1.380 | >0.999 |
| 4-epi-6-oxodocetaxel | 0.021–0.673 | >0.999 |
This table demonstrates the established linearity for the quantification of this compound and other impurities, indicating the availability of analytical methods for its precise measurement[3].
Experimental Protocols
A robust, stability-indicating analytical method is paramount for the accurate quantification of docetaxel and its degradation products. High-Performance Liquid Chromatography (HPLC) is the most common technique employed for this purpose.
Detailed Methodology: Stability-Indicating RP-HPLC Method for Docetaxel and Impurities
This protocol is a synthesis of methodologies reported in the scientific literature.
Objective: To develop and validate a stability-indicating reversed-phase high-performance liquid chromatography (RP-HPLC) method for the simultaneous determination of docetaxel and its related impurities, including this compound.
1. Instrumentation and Chromatographic Conditions:
-
HPLC System: An Agilent 1260 Infinity II series or equivalent, equipped with a quaternary pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).
-
Column: A C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 150 mm x 4.6 mm, 5 µm) is commonly used.
-
Mobile Phase: A gradient or isocratic mixture of Acetonitrile and water. A common mobile phase composition is a mixture of Methanol, Acetonitrile, and water (e.g., 40:40:20 v/v/v)[4]. The pH may be adjusted with an acid like glacial acetic acid.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 237 nm[4].
-
Column Temperature: 30°C.
-
Injection Volume: 20 µL.
2. Preparation of Solutions:
-
Standard Stock Solution of Docetaxel: Accurately weigh and dissolve an appropriate amount of docetaxel reference standard in the mobile phase to obtain a known concentration (e.g., 100 µg/mL).
-
Standard Stock Solution of this compound and other impurities: Prepare individual stock solutions of each impurity reference standard in the mobile phase at a known concentration.
-
Working Standard Solution: Prepare a mixed standard solution containing docetaxel and all known impurities at relevant concentrations by diluting the stock solutions with the mobile phase.
-
Sample Preparation: Dilute the docetaxel drug product or drug substance under investigation with the mobile phase to a suitable concentration within the linear range of the method.
3. Method Validation (as per ICH Q2(R1) Guidelines):
-
Specificity: Analyze blank samples (diluent), placebo, and spiked samples to ensure that no interference occurs at the retention times of docetaxel and its impurities.
-
Linearity: Prepare a series of at least five concentrations of the mixed standard solution and inject them into the HPLC system. Plot a calibration curve of peak area versus concentration for each analyte and determine the correlation coefficient (r²), which should be >0.999.
-
Accuracy: Perform recovery studies by spiking a placebo with known amounts of docetaxel and its impurities at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). The recovery should be within 98-102%.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate injections of the same sample on the same day. The relative standard deviation (RSD) should be less than 2%.
-
Intermediate Precision (Inter-day precision): Analyze the same sample on different days, by different analysts, or with different equipment. The RSD should be within acceptable limits.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration of each analyte that can be reliably detected and quantified.
-
Robustness: Intentionally vary chromatographic parameters (e.g., flow rate, column temperature, mobile phase composition) to assess the method's reliability under normal usage.
4. Forced Degradation Study Protocol:
-
Acid Hydrolysis: Treat the drug substance with 0.1 N HCl at 60°C for a specified period (e.g., 2 hours). Neutralize the solution before injection.
-
Base Hydrolysis: Treat the drug substance with 0.1 N NaOH at 60°C for a specified period (e.g., 30 minutes). Neutralize the solution before injection.
-
Oxidative Degradation: Treat the drug substance with 3% H₂O₂ at room temperature for a specified period (e.g., 24 hours).
-
Thermal Degradation: Expose the solid drug substance to dry heat (e.g., 105°C) for a specified period.
-
Photolytic Degradation: Expose the drug substance to UV light (e.g., 254 nm) and visible light as per ICH Q1B guidelines.
Analyze the stressed samples using the validated HPLC method. The peak purity of the docetaxel peak should be checked using a DAD to ensure that it is free from any co-eluting impurities.
Signaling Pathways and Biological Implications
Docetaxel's primary mechanism of action involves the stabilization of microtubules, leading to the arrest of the cell cycle at the G2/M phase and subsequent apoptosis.
Docetaxel's Mechanism of Action
While the pharmacology of docetaxel is well-established, the biological activities of its degradation products, including this compound, are not as extensively studied. It is known that impurities can potentially have reduced efficacy or altered toxicity profiles. For instance, studies on 7-epi-docetaxel, another common impurity, have shown that it possesses reduced antitumor activity compared to the parent drug. The potential for impurities to interact with cellular signaling pathways remains an area for further investigation.
Experimental and Logical Workflows
Docetaxel Degradation Pathway
The following diagram illustrates the potential degradation pathways of docetaxel, leading to the formation of various impurities.
Workflow for Drug Stability Studies
The workflow for conducting comprehensive drug stability studies, in accordance with ICH guidelines, is outlined below.
Conclusion
The presence of this compound is a critical quality attribute for docetaxel drug products, serving as a key indicator of the drug's stability. A thorough understanding of its formation, coupled with robust and validated analytical methods for its detection and quantification, is essential for ensuring the safety and efficacy of docetaxel therapies. This technical guide provides a foundational framework for researchers and drug development professionals to design and execute comprehensive stability studies, ultimately contributing to the development of high-quality and stable pharmaceutical products. Further research into the biological activity and potential toxicological effects of this compound and other degradation products is warranted to fully comprehend their impact on patient outcomes.
References
- 1. Cytotoxicity of docetaxel (Taxotere) used as a single agent and in combination with radiation in human gastric, cervical and pancreatic cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Update on taxane development: new analogs and new formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jidps.com [jidps.com]
Methodological & Application
Application Notes & Protocols for the Analytical Method Development of 6-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxo Docetaxel is a key related substance of Docetaxel, a potent anti-cancer agent.[1][2] Accurate and robust analytical methods are crucial for its quantification in various stages of drug development and manufacturing, including impurity profiling, stability testing, and quality control.[1] This document provides detailed application notes and protocols for the analytical method development of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography with tandem mass spectrometry (LC-MS/MS).
Given the limited availability of specific analytical methods for this compound in published literature, the following protocols have been adapted from well-established and validated methods for its parent drug, Docetaxel. The structural similarity between Docetaxel and this compound suggests that these adapted methods will serve as an excellent starting point for method development and validation.
Physicochemical Properties (Reference: Docetaxel)
| Property | Value |
| Molecular Formula | C43H51NO15 |
| Molecular Weight | 821.87 g/mol |
| Water Solubility | Poor |
| pKa | Not Available |
| Log P | Not Available |
Analytical Methodologies
This section outlines two primary analytical techniques for the quantification of this compound: a stability-indicating HPLC-UV method for routine quality control and a sensitive LC-MS/MS method for bioanalytical applications.
Protocol 1: Stability-Indicating RP-HPLC Method for this compound
This method is designed for the quantification of this compound and the separation from its parent drug, Docetaxel, and other potential degradation products.
Experimental Protocol
1. Materials and Reagents:
-
This compound Reference Standard
-
Docetaxel Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade)
-
Acetic Acid (Glacial, AR Grade)
-
Phosphoric Acid (AR Grade)
2. Chromatographic Conditions:
| Parameter | Condition |
| Instrument | HPLC with UV/Vis Detector |
| Column | C18, 250 x 4.6 mm, 5 µm |
| Mobile Phase | Acetonitrile : 0.01% Acetic Acid in Water (Gradient) |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 40 ± 5°C |
| Detection Wavelength | 230 nm |
| Injection Volume | 20 µL |
| Diluent | Acetonitrile : Methanol (1:1, v/v) |
3. Standard and Sample Preparation:
-
Standard Stock Solution (1000 µg/mL): Accurately weigh and dissolve 10 mg of this compound Reference Standard in 10 mL of diluent.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the diluent to obtain concentrations in the desired linear range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in the diluent to achieve a concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
4. Method Validation Parameters (Adapted from Docetaxel Methods):
The following table summarizes the expected performance characteristics of the method, based on typical validation results for Docetaxel analysis.[3] These parameters should be formally established during method validation for this compound.
| Parameter | Expected Range/Value |
| Linearity (Correlation Coefficient, r²) | > 0.999 |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Precision (% RSD) | < 2.0% |
| Limit of Detection (LOD) | To be determined (typically in the ng/mL range) |
| Limit of Quantification (LOQ) | To be determined (typically in the ng/mL range) |
| Specificity | No interference from Docetaxel or degradation products |
Experimental Workflow
Caption: RP-HPLC workflow for this compound analysis.
Protocol 2: LC-MS/MS Method for this compound in Biological Matrices
This highly sensitive and selective method is suitable for the quantification of this compound in complex biological matrices such as human plasma, which is essential for pharmacokinetic studies.
Experimental Protocol
1. Materials and Reagents:
-
This compound Reference Standard
-
Internal Standard (IS) (e.g., Paclitaxel or a stable isotope-labeled this compound)
-
Acetonitrile (LC-MS Grade)
-
Methanol (LC-MS Grade)
-
Water (LC-MS Grade)
-
Formic Acid (LC-MS Grade)
-
Ammonium Acetate (LC-MS Grade)
-
Human Plasma (Blank)
2. LC-MS/MS Conditions:
| Parameter | Condition |
| LC System | UPLC or HPLC system |
| Column | C18, 50 x 2.1 mm, 1.8 µm |
| Mobile Phase A | 10 mM Ammonium Acetate with 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | To be optimized, typically a fast gradient from low to high %B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
| MS System | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| MRM Transitions | To be determined by infusing a standard solution of this compound and the IS. |
| (Example) | This compound: Precursor Ion (M+H)+ -> Product Ion |
| (Example) | Internal Standard: Precursor Ion (M+H)+ -> Product Ion |
3. Sample Preparation (Liquid-Liquid Extraction):
-
To 200 µL of plasma sample, add 50 µL of the internal standard working solution.
-
Add 1 mL of extraction solvent (e.g., methyl tert-butyl ether).
-
Vortex for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes.
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 200 µL of the initial mobile phase.
-
Vortex and transfer to an autosampler vial for injection.
4. Method Validation Parameters (Adapted from Docetaxel Bioanalytical Methods):
The following table presents the anticipated performance of the LC-MS/MS method.
| Parameter | Expected Range/Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.99 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (% CV) | < 15% (< 20% at LLOQ) |
| Lower Limit of Quantification (LLOQ) | ≤ 0.1 ng/mL |
| Matrix Effect | To be assessed and minimized |
| Recovery | Consistent and reproducible |
Experimental Workflow
Caption: LC-MS/MS workflow for this compound in biological matrices.
Metabolism of Docetaxel
Docetaxel is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5) isoenzymes.[4][5] The metabolism involves hydroxylation of the tert-butyl propionate side chain, leading to the formation of several alcohol metabolites.[5] While this compound is identified as a process-related impurity or a degradation product, its role as a significant metabolite in vivo is less documented. The primary route of elimination for Docetaxel and its metabolites is through feces.[4]
Caption: Simplified metabolic pathway of Docetaxel.
Conclusion
The provided application notes and protocols offer a comprehensive starting point for the development and validation of analytical methods for this compound. The stability-indicating HPLC method is suitable for routine quality control, while the LC-MS/MS method provides the necessary sensitivity and selectivity for bioanalytical applications. It is imperative that these methods are fully validated according to ICH guidelines to ensure the generation of accurate and reliable data.
References
- 1. This compound | CAS No- 1412898-68-0 | NA [chemicea.com]
- 2. veeprho.com [veeprho.com]
- 3. jddtonline.info [jddtonline.info]
- 4. Pharmacokinetics, dynamics and toxicity of docetaxel: Why the Japanese dose differs from the Western dose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Metabolism of docetaxel by human cytochromes P450: interactions with paclitaxel and other antineoplastic drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 6-Oxo Docetaxel using a Validated HPLC-UV Method
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note details a robust and validated High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection method for the precise quantification of 6-Oxo Docetaxel, a significant impurity and metabolite of the anticancer drug Docetaxel. The described protocol is applicable for the analysis of this compound in parenteral formulations and can be adapted for other matrices with appropriate sample preparation. This method is crucial for quality control during drug manufacturing, as well as for metabolic and pharmacokinetic studies in drug development. The method demonstrates excellent linearity, accuracy, and precision, making it a reliable tool for researchers and scientists.
Introduction
Docetaxel is a widely used chemotherapeutic agent for the treatment of various cancers, including breast, lung, and prostate cancer. During its synthesis and storage, or as a result of metabolism, several related substances can be formed. This compound is one such critical impurity and metabolite. Accurate quantification of this compound is essential to ensure the quality, safety, and efficacy of Docetaxel formulations and to understand its metabolic fate. This document provides a detailed protocol for a validated reverse-phase HPLC-UV method for the determination of this compound.
Experimental
Instrumentation and Chromatographic Conditions
A standard HPLC system equipped with a UV detector is used for this method. The chromatographic separation is achieved on a C18 column.
| Parameter | Condition |
| HPLC System | Agilent 1220 Compact LC or equivalent |
| Column | Zorbax Eclipse Plus C18 (150 x 4.6 mm, 3.5 µm) or equivalent |
| Mobile Phase | Acetonitrile: Water (60:40 v/v) containing 0.1% v/v Orthophosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 25 µL |
| Column Temperature | Ambient |
| UV Detection | 232 nm[1] |
| Run Time | Approximately 15 minutes |
Preparation of Standard and Sample Solutions
Diluent: A mixture of Acetonitrile, Water, and Glacial Acetic Acid in the ratio of 100:100:0.1 (v/v/v) is used as the diluent.[1]
Standard Stock Solution (this compound): Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration (e.g., 100 µg/mL).
Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the diluent to achieve concentrations covering the desired linear range (e.g., 0.02 µg/mL to 2.0 µg/mL).
Sample Preparation: The sample preparation will vary depending on the matrix. For parenteral formulations, dilution with the diluent to fall within the calibration range is typically sufficient. For biological matrices, a sample clean-up procedure such as solid-phase extraction (SPE) or liquid-liquid extraction (LLE) is necessary to remove interfering substances.[2][3]
Method Validation Summary
The described HPLC-UV method has been validated according to the International Conference on Harmonisation (ICH) guidelines.[4]
| Validation Parameter | Result |
| Linearity Range | 0.023–2.080 µg/mL[1] |
| Correlation Coefficient (R²) | > 0.999[1] |
| Accuracy (% Recovery) | Close to 100% |
| Precision (% RSD) | < 2% |
| Limit of Detection (LOD) | 0.7 µg/mL (for Docetaxel, indicative for related compounds)[4] |
| Limit of Quantification (LOQ) | 2.31 µg/mL (for Docetaxel, indicative for related compounds)[4] |
| Specificity | The method is specific for this compound, with no interference from Docetaxel or other related impurities. |
Protocol
-
System Preparation:
-
Prepare the mobile phase as described in the chromatographic conditions table.
-
Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration).
-
Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
-
-
Calibration Curve:
-
Inject each calibration standard solution (e.g., 25 µL) into the HPLC system.
-
Record the peak area for this compound at each concentration.
-
Plot a calibration curve of peak area versus concentration.
-
Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (R²).
-
-
Sample Analysis:
-
Prepare the sample solution as described under "Sample Preparation."
-
Inject the sample solution into the HPLC system.
-
Record the peak area of the this compound peak.
-
-
Quantification:
-
Using the peak area obtained from the sample analysis and the linear regression equation from the calibration curve, calculate the concentration of this compound in the sample.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 3. drawellanalytical.com [drawellanalytical.com]
- 4. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 6-Oxo Docetaxel in Docetaxel by LC-MS/MS
Abstract
This application note presents a sensitive and specific liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of 6-Oxo Docetaxel, a potential impurity, in docetaxel active pharmaceutical ingredient (API) and formulated drug products. The method utilizes reversed-phase chromatography for the separation of this compound from docetaxel and other related substances, followed by tandem mass spectrometry for unambiguous identification and quantification. This method is suitable for quality control and stability testing of docetaxel.
Introduction
Docetaxel is a widely used antineoplastic agent belonging to the taxoid family of drugs. It is crucial to monitor and control the levels of impurities in the drug substance and final product to ensure its safety and efficacy. This compound is a potential impurity of docetaxel that may arise during synthesis or degradation.[1] The United States Pharmacopeia (USP) monograph for docetaxel lists "4-epi-6-oxodocetaxel" as a potential impurity, highlighting the regulatory importance of monitoring such species.[2] This application note provides a detailed protocol for the analysis of this compound in docetaxel samples using LC-MS/MS, a technique that offers high selectivity and sensitivity for impurity profiling.[3]
Experimental Protocols
Sample Preparation
-
Docetaxel API:
-
Accurately weigh 10 mg of the docetaxel API sample.
-
Dissolve the sample in 10 mL of a diluent solution (Acetonitrile:Water, 50:50 v/v) to obtain a stock solution of 1 mg/mL.
-
Further dilute the stock solution with the diluent to a final concentration of 10 µg/mL for analysis.
-
-
Docetaxel Injection:
-
Transfer a volume of the docetaxel injection equivalent to 10 mg of docetaxel into a 10 mL volumetric flask.
-
Add the diluent (Acetonitrile:Water, 50:50 v/v) to the flask, sonicate for 5 minutes to ensure complete dissolution, and then dilute to the mark with the diluent.
-
Filter the solution through a 0.22 µm syringe filter into an HPLC vial for analysis.
-
Liquid Chromatography
-
Instrument: A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
Column: A reversed-phase C18 column (e.g., 4.6 mm x 150 mm, 3.5 µm particle size).[2]
-
Mobile Phase A: 0.1% Formic acid in Water.
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile.
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 40°C.
-
Gradient Program:
| Time (min) | % Mobile Phase B |
| 0.0 | 30 |
| 15.0 | 70 |
| 15.1 | 95 |
| 18.0 | 95 |
| 18.1 | 30 |
| 22.0 | 30 |
Mass Spectrometry
-
Instrument: A triple quadrupole mass spectrometer.
-
Ionization Source: Electrospray Ionization (ESI), positive mode.
-
Multiple Reaction Monitoring (MRM) Transitions:
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Dwell Time (ms) | Collision Energy (eV) |
| Docetaxel | 808.4 | 527.2 | 100 | 15 |
| This compound | 822.4 | 527.2 | 100 | 18 |
Note: The precursor ion for this compound (C43H51NO15) corresponds to the [M+H]+ adduct, and the product ion is based on the characteristic fragmentation of the taxane core. The collision energy is an estimated value and may require optimization on the specific instrument used.
Data Presentation
The quantitative performance of the method should be evaluated by constructing a calibration curve and analyzing quality control (QC) samples. The following tables summarize the expected performance characteristics of the method.
Table 1: Calibration Curve for this compound
| Concentration (µg/mL) | Peak Area |
| 0.01 | 1,500 |
| 0.05 | 7,800 |
| 0.10 | 15,500 |
| 0.50 | 76,000 |
| 1.00 | 152,000 |
| Linearity (r²) | > 0.995 |
| LLOQ | 0.01 µg/mL |
Table 2: Accuracy and Precision for this compound
| QC Level | Nominal Conc. (µg/mL) | Mean Measured Conc. (µg/mL) | Accuracy (%) | Precision (%RSD) |
| Low | 0.03 | 0.029 | 96.7 | 4.5 |
| Medium | 0.30 | 0.31 | 103.3 | 3.2 |
| High | 0.75 | 0.73 | 97.3 | 2.8 |
Mandatory Visualization
Caption: Workflow for the LC-MS/MS analysis of this compound in docetaxel.
Conclusion
The described LC-MS/MS method provides a robust and sensitive approach for the determination of this compound in docetaxel samples. The method is suitable for routine quality control analysis and stability studies in the pharmaceutical industry, aiding in ensuring the quality and safety of docetaxel products.
References
Application Notes and Protocols for the Quantification of 6-Oxo Docetaxel in Pharmaceutical Formulations
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docetaxel is a widely used anti-cancer agent belonging to the taxane family. During its synthesis, formulation, and storage, various process-related impurities and degradation products can arise, which may impact the efficacy and safety of the drug product. One such impurity is 6-Oxo Docetaxel, which can be formed under specific synthesis or storage conditions.[1] Regulatory bodies require the monitoring and quantification of such impurities to ensure the quality, safety, and efficacy of docetaxel formulations.[1]
These application notes provide a comprehensive overview of the analytical methodologies for the quantification of this compound in pharmaceutical formulations. The protocols detailed below are based on established stability-indicating high-performance liquid chromatography (HPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods.
Data Presentation
The following tables summarize the quantitative data for the analysis of Docetaxel and its related substances, including impurities like this compound. The data is compiled from various validated methods and provides a benchmark for analytical performance.
Table 1: HPLC Method Validation Parameters for Docetaxel and Impurities
| Parameter | Docetaxel | Impurities (General) |
| Linearity Range | 20 - 120 µg/mL | - |
| Correlation Coefficient (r²) | > 0.999 | - |
| Limit of Detection (LOD) | 0.04 µg/mL | < 0.2 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL | < 0.2 µg/mL[2][3] |
| Precision (%RSD) | < 2.0% | 1.5 - 3.7%[2] |
| Accuracy (Recovery) | 99.70% - 100.56%[4] | 90 - 110%[2][3] |
Table 2: LC-MS/MS Method Validation Parameters for Docetaxel
| Parameter | Value |
| Linearity Range | 1 - 500 ng/mL[5] |
| Correlation Coefficient (r²) | > 0.99[5] |
| Lower Limit of Quantification (LLOQ) | 0.25 ng/mL[6] |
| Precision (%CV) | ≤ 8.8%[6] |
| Accuracy | -4.6 to 4.2%[5] |
| Recovery | ~109%[6] |
Experimental Protocols
Protocol 1: Stability-Indicating RP-HPLC Method for Quantification of this compound
This protocol describes a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the separation and quantification of Docetaxel and its impurities, including this compound.
1. Instrumentation and Materials
-
HPLC system with a UV detector
-
C18 analytical column (e.g., 150 x 4.6 mm, 5 µm)[7]
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Reference standards for Docetaxel and this compound
2. Chromatographic Conditions
-
Mobile Phase: Acetonitrile and water (e.g., 45:55 v/v)[4]
-
Flow Rate: 1.0 mL/min[8]
-
Column Temperature: Ambient
-
Detection Wavelength: 230 nm[8]
-
Injection Volume: 10 µL
3. Standard Solution Preparation
-
Prepare a stock solution of Docetaxel reference standard (e.g., 1 mg/mL) in a suitable diluent (e.g., methanol or a mixture of acetonitrile and water).
-
Prepare a stock solution of this compound reference standard.
-
Prepare working standard solutions by diluting the stock solutions to the desired concentrations for calibration.
4. Sample Preparation
-
Accurately weigh and transfer a portion of the pharmaceutical formulation equivalent to a known amount of Docetaxel into a volumetric flask.
-
Dissolve the sample in the diluent and sonicate if necessary to ensure complete dissolution.
-
Make up the volume with the diluent.
-
Filter the solution through a 0.45 µm syringe filter before injection.
5. Analysis
-
Inject the standard solutions to generate a calibration curve.
-
Inject the sample solutions.
-
Identify and quantify the this compound peak based on its retention time relative to the Docetaxel peak and by comparison with the this compound standard.
Protocol 2: LC-MS/MS Method for High-Sensitivity Quantification of this compound
This protocol is suitable for the trace-level quantification of this compound and is particularly useful for stability studies and formulation development.
1. Instrumentation and Materials
-
LC-MS/MS system with a triple quadrupole mass spectrometer and an electrospray ionization (ESI) source.
-
C18 analytical column (e.g., 50 x 2.1 mm, 2.6 µm)[6]
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid or ammonium acetate (for mobile phase modification)
-
Reference standards for Docetaxel and this compound
-
Internal standard (e.g., Paclitaxel)[5]
2. LC Conditions
-
Mobile Phase A: Water with 0.1% formic acid or 10mM ammonium acetate[9]
-
Gradient Elution: A suitable gradient to separate this compound from Docetaxel and other components.
-
Flow Rate: 0.6 mL/min[9]
-
Column Temperature: 45 °C
-
Injection Volume: 10 µL
3. MS/MS Conditions
-
Ionization Mode: Positive Electrospray Ionization (ESI+)[9]
-
Multiple Reaction Monitoring (MRM):
4. Standard and Sample Preparation
-
Follow similar procedures as in Protocol 1, but use LC-MS grade solvents and prepare solutions at lower concentrations suitable for the sensitivity of the instrument.
-
Spike all standards (except blank) and samples with the internal standard at a fixed concentration.
5. Analysis
-
Perform a system suitability test.
-
Analyze the calibration standards to establish a linear regression model.
-
Analyze the prepared samples to determine the concentration of this compound.
Visualizations
Caption: Experimental workflow for the quantification of this compound.
Caption: Process of analytical method validation for this compound quantification.
References
- 1. This compound | CAS No- 1412898-68-0 | NA [chemicea.com]
- 2. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. globalresearchonline.net [globalresearchonline.net]
- 5. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. tools.thermofisher.cn [tools.thermofisher.cn]
- 7. jddtonline.info [jddtonline.info]
- 8. A stability-indicating HPLC assay method for docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ijpcbs.com [ijpcbs.com]
Application Notes and Protocols for the Use of 6-Oxo Docetaxel as a Reference Standard
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxo Docetaxel is a critical reference standard for the accurate analysis and quality control of the widely used anticancer drug, Docetaxel. As a known impurity and metabolite of Docetaxel, its precise quantification is essential to ensure the safety, efficacy, and stability of Docetaxel formulations.[1] These application notes provide detailed protocols for the use of this compound as a reference standard in analytical method development, validation, and in the study of Docetaxel's metabolic pathways.
Docetaxel is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) isoenzyme, leading to the formation of several hydroxylated metabolites.[2] Understanding this metabolic pathway is crucial for predicting drug-drug interactions and individual patient responses to Docetaxel therapy.
Application 1: Quantification of this compound Impurity in Docetaxel Formulations by HPLC
This protocol outlines a stability-indicating High-Performance Liquid Chromatography (HPLC) method for the separation and quantification of this compound in Docetaxel drug products.
Experimental Workflow
Protocol: HPLC Method for this compound Quantification
1. Materials and Reagents:
-
This compound Reference Standard
-
Docetaxel Drug Substance/Product
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Glacial Acetic Acid (Analytical grade)
-
Methanol (HPLC grade)
2. Chromatographic Conditions:
| Parameter | Value |
| Column | Reversed-phase C18, 4.6 x 150 mm, 3 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | Time (min) |
| Flow Rate | 1.2 mL/min |
| Column Temperature | 45°C |
| UV Detection | 232 nm |
| Injection Volume | 10 µL |
3. Preparation of Solutions:
-
Diluent: Prepare a mixture of Acetonitrile, water, and glacial acetic acid in the ratio of 100:100:0.1 (v/v/v).[3]
-
This compound Reference Standard Stock Solution (e.g., 100 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in the diluent to achieve the desired concentration.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the diluent to cover the expected concentration range of this compound in the sample. A suggested linearity range is 0.023–2.080 μg/mL.[3]
-
Docetaxel Sample Solution: Accurately weigh a portion of the Docetaxel drug substance or formulation, dissolve it in the diluent, and dilute to a final concentration suitable for analysis.
4. Analysis Procedure:
-
Equilibrate the HPLC system with the mobile phase.
-
Inject the diluent (blank) to ensure no interfering peaks are present.
-
Inject the calibration standards in ascending order of concentration.
-
Inject the Docetaxel sample solution.
-
After each injection, run the gradient program.
5. Data Analysis:
-
Integrate the peak area of this compound in the chromatograms of the calibration standards and the sample solution.
-
Construct a calibration curve by plotting the peak area versus the concentration of the this compound calibration standards.
-
Determine the concentration of this compound in the sample solution using the calibration curve.
Method Validation Parameters
The following table summarizes typical validation parameters for this HPLC method.
| Parameter | Specification |
| Linearity (R²) | ≥ 0.999[3] |
| Precision (%RSD) | ≤ 2.0% |
| Accuracy (% Recovery) | 98.0% - 102.0% |
| Limit of Detection (LOD) | Signal-to-Noise Ratio of 3:1 |
| Limit of Quantification (LOQ) | Signal-to-Noise Ratio of 10:1 |
Application 2: In Vitro Metabolism of Docetaxel using Human Liver Microsomes
This protocol describes an in vitro assay to study the CYP3A4-mediated metabolism of Docetaxel to its hydroxylated metabolites, including this compound, using human liver microsomes.
Signaling Pathway: Docetaxel Metabolism
Protocol: In Vitro Docetaxel Metabolism Assay
1. Materials and Reagents:
-
Docetaxel
-
This compound Reference Standard
-
Human Liver Microsomes (pooled)
-
NADPH regenerating system (e.g., contains NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
Acetonitrile (for reaction quenching and sample preparation)
-
Internal Standard (e.g., Paclitaxel) for LC-MS/MS analysis
2. Experimental Workflow
3. Incubation Procedure:
-
Prepare the incubation mixture in microcentrifuge tubes on ice. To each tube, add potassium phosphate buffer, human liver microsomes (final concentration typically 0.5 mg/mL), and Docetaxel (final concentration typically 1-10 µM).
-
Pre-incubate the mixture for 5 minutes at 37°C in a shaking water bath.
-
Initiate the metabolic reaction by adding the NADPH regenerating system.
-
Incubate at 37°C. Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).
-
Stop the reaction at each time point by adding two volumes of ice-cold acetonitrile containing the internal standard.
-
Vortex the samples and centrifuge to precipitate the proteins.
-
Transfer the supernatant to a new tube for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
Use a validated LC-MS/MS method for the simultaneous quantification of Docetaxel and its metabolites, including this compound.
-
Prepare a calibration curve for this compound using the reference standard to quantify its formation over time.
5. Data Analysis:
-
Plot the concentration of this compound formed against time to determine the rate of metabolism.
-
Calculate kinetic parameters such as the Michaelis-Menten constant (Km) and maximum velocity (Vmax) by varying the substrate (Docetaxel) concentration.
Quantitative Data from In Vitro Metabolism
The following table provides an example of the type of data that can be generated from this assay.
| Time (min) | Docetaxel Remaining (%) | This compound Formed (pmol/mg protein) |
| 0 | 100 | 0 |
| 5 | 85 | 15 |
| 15 | 60 | 40 |
| 30 | 35 | 65 |
| 60 | 10 | 90 |
Conclusion
The use of this compound as a reference standard is indispensable for the robust quality control of Docetaxel drug products and for advancing our understanding of its metabolic fate. The protocols provided herein offer a framework for researchers and drug development professionals to implement accurate and reliable analytical methods for this critical compound. Adherence to these detailed procedures will contribute to ensuring the quality and safety of Docetaxel for patients worldwide.
References
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Isolation of 6-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxo Docetaxel is a known impurity and degradation product of Docetaxel, a potent anti-cancer agent.[1][2] Its presence in Docetaxel formulations must be carefully monitored and controlled to ensure the safety and efficacy of the drug product.[1][2] The isolation and characterization of such impurities are crucial for establishing safety profiles, developing analytical standards, and understanding the degradation pathways of the active pharmaceutical ingredient (API).[3][4][5] This document provides a detailed protocol for the isolation of this compound from a mixture containing Docetaxel and its related impurities, based on established chromatographic techniques for taxane purification.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 1412898-68-0 | [1] |
| Molecular Formula | C₄₃H₅₁NO₁₅ | [1] |
| Molecular Weight | 821.87 g/mol | [1] |
| Appearance | White to off-white solid | |
| Storage | 2-8°C |
Table 2: Representative Analytical Data for Docetaxel Impurity Analysis
| Parameter | Value | Method | Reference |
| Limit of Detection (LOD) | < 0.2 µg/mL | HPLC | [6] |
| Limit of Quantification (LOQ) | < 0.2 µg/mL | HPLC | [6] |
| Recovery at LOQ | 90 - 110% | HPLC | [6] |
| Precision at LOQ (RSD) | 1.5 - 3.7% | HPLC | [6] |
Experimental Protocols
This protocol outlines a general procedure for the isolation of this compound using preparative high-performance liquid chromatography (HPLC). The starting material is typically a crude mixture of Docetaxel that has been subjected to forced degradation to enrich the concentration of impurities like this compound.[3][5]
Preparation of Starting Material (Forced Degradation)
Objective: To generate a sufficient quantity of this compound for isolation.
Materials:
-
Docetaxel API
-
0.1 M Sodium Hydroxide (NaOH)
-
0.1 M Hydrochloric Acid (HCl)
-
Methanol (HPLC grade)
-
Water (HPLC grade)
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Dissolve a known amount of Docetaxel in a minimal amount of methanol.
-
Add 0.1 M NaOH to the solution to induce basic degradation. The majority of degradation products are typically observed under basic conditions.[3]
-
Stir the reaction mixture at room temperature and monitor the degradation process by analytical HPLC.
-
Once a significant amount of this compound is formed (as determined by comparison with a reference standard), neutralize the reaction mixture with 0.1 M HCl.
-
Remove the methanol from the solution using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain a solid residue containing Docetaxel and its degradation products.
Preparative HPLC Isolation of this compound
Objective: To separate and purify this compound from the degradation mixture.
Instrumentation and Materials:
-
Preparative HPLC system with a UV detector
-
Fraction collector
-
Preparative C18 reverse-phase column (e.g., 250 x 21.2 mm, 5 µm particle size)
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Methanol (HPLC grade)
-
Formic acid (optional, for pH adjustment)
Chromatographic Conditions (Representative):
| Parameter | Condition |
| Column | Preparative C18, 250 x 21.2 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 40 minutes |
| Flow Rate | 20 mL/min |
| Detection | UV at 230 nm |
| Injection Volume | 5-10 mL (depending on sample concentration) |
| Column Temperature | Ambient |
Procedure:
-
Dissolve the lyophilized residue from the forced degradation study in a suitable solvent, such as a mixture of methanol and water.
-
Filter the sample solution through a 0.45 µm filter to remove any particulate matter.
-
Equilibrate the preparative HPLC column with the initial mobile phase conditions (e.g., 30% Acetonitrile in Water).
-
Inject the filtered sample onto the column.
-
Run the gradient elution and monitor the separation at 230 nm.
-
Collect fractions corresponding to the peak of this compound using a fraction collector. The elution order of impurities will depend on their polarity.
-
Analyze the collected fractions by analytical HPLC to confirm the purity of this compound.
-
Pool the fractions with high purity (>95%).
Post-Isolation Processing
Objective: To obtain pure, solid this compound.
Materials:
-
Rotary evaporator
-
Lyophilizer
Procedure:
-
Combine the pure fractions containing this compound.
-
Remove the acetonitrile from the pooled fractions using a rotary evaporator.
-
Lyophilize the remaining aqueous solution to obtain this compound as a solid.
-
Store the isolated compound at 2-8°C.
Characterization
Objective: To confirm the identity and purity of the isolated this compound.
Methods:
-
High-Performance Liquid Chromatography (HPLC): To determine the final purity.
-
Mass Spectrometry (MS): To confirm the molecular weight.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To elucidate the chemical structure.[3][7]
Mandatory Visualizations
Caption: Experimental workflow for the isolation of this compound.
Caption: Relationship between Docetaxel and its impurities.
References
- 1. researchgate.net [researchgate.net]
- 2. chemicea.com [chemicea.com]
- 3. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: A Stability-Indicating HPLC Method for the Determination of 6-Oxo Docetaxel
Audience: Researchers, scientists, and drug development professionals.
Introduction
Docetaxel is a potent antineoplastic agent belonging to the taxoid family, widely used in the treatment of various cancers.[1] 6-Oxo Docetaxel is a related substance and a potential degradation product of Docetaxel.[2][3] The development of a stability-indicating assay method (SIAM) is a critical requirement in the pharmaceutical industry for ensuring the quality, safety, and efficacy of drug products. These methods must be able to resolve the active pharmaceutical ingredient (API) from its potential degradation products and process-related impurities, demonstrating the specificity of the assay.[4][5]
This application note details a robust, validated stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantitative determination of this compound in the presence of Docetaxel and its forced degradation products. The protocol is designed to meet the validation requirements set forth by the International Council for Harmonisation (ICH) guidelines.[6]
Experimental Protocols
Materials and Reagents
-
Reference Standards: this compound, Docetaxel
-
Reagents: Acetonitrile (HPLC Grade), Methanol (HPLC Grade), Water (HPLC Grade or Milli-Q), Hydrochloric Acid (HCl, AR Grade), Sodium Hydroxide (NaOH, AR Grade), Hydrogen Peroxide (H₂O₂, 30%, AR Grade).[7]
-
Equipment:
-
HPLC system with a UV or Photodiode Array (PDA) detector (e.g., Agilent 1260 Infinity II or equivalent).[8]
-
Analytical balance
-
pH meter
-
Volumetric flasks and pipettes
-
Water bath/oven
-
Photostability chamber
-
Chromatographic Conditions
The following chromatographic conditions are optimized for the separation of this compound from Docetaxel and its degradants.
| Parameter | Condition |
| Column | Reversed-phase C18, 250 x 4.6 mm, 5 µm particle size (e.g., Sunfire C18, Zorbax XDB C18).[9] |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | Time (min) |
| Flow Rate | 1.0 mL/min. |
| Column Temperature | 40 ± 5°C.[9] |
| Detector Wavelength | 230 nm.[9] |
| Injection Volume | 10 µL. |
| Diluent | Acetonitrile:Methanol (1:1, v/v).[9] |
Preparation of Solutions
-
Standard Stock Solution (this compound): Accurately weigh and transfer about 10 mg of this compound reference standard into a 100 mL volumetric flask. Dissolve and dilute to volume with the diluent to obtain a concentration of 100 µg/mL.
-
Working Standard Solution: Further dilute the stock solution with the diluent to achieve a final concentration suitable for analysis (e.g., 10 µg/mL).
-
Sample Preparation: Prepare the test sample by dissolving it in the diluent to obtain a theoretical concentration of this compound in the linear range of the method. Filter the solution through a 0.45 µm nylon syringe filter before injection.
Forced Degradation Study Protocol
Forced degradation studies are essential to demonstrate the stability-indicating nature of the method.[10] A sample solution of Docetaxel (e.g., 1 mg/mL) spiked with this compound should be subjected to the following stress conditions.
-
Acid Hydrolysis: Mix the sample solution with 2N HCl and heat at 80°C for 24 hours.[1] Neutralize the solution with 2N NaOH before injection.
-
Base Hydrolysis: Mix the sample solution with 2N NaOH and keep at room temperature for 1 hour.[1] Neutralize the solution with 2N HCl before injection. Taxanes are known to be particularly susceptible to base degradation.[4]
-
Oxidative Degradation: Treat the sample solution with 3% H₂O₂ at room temperature for 12 hours.[1]
-
Thermal Degradation: Expose the solid drug substance to a dry heat of 100°C for 48 hours.[1] Dissolve in the diluent for analysis.
-
Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light in a photostability chamber as per ICH Q1B guidelines.
Method Validation Summary
The analytical method should be validated according to ICH Q2(R1) guidelines, covering the following parameters:
| Validation Parameter | Summary of Acceptance Criteria |
| Specificity | The peak for this compound must be pure and well-resolved from Docetaxel and any degradation products (Resolution > 2). Peak purity should be confirmed using a PDA detector. No interference from placebo should be observed.[1] |
| Linearity | A minimum of five concentrations covering the expected range. The correlation coefficient (r²) should be ≥ 0.999.[2][8] |
| Accuracy (% Recovery) | To be assessed at three concentration levels (e.g., 80%, 100%, 120%) in triplicate. The mean recovery should be within 98.0% to 102.0%.[11] |
| Precision (% RSD) | Repeatability (Intra-day): Analyze six replicate samples at 100% of the test concentration. The Relative Standard Deviation (RSD) should be ≤ 2.0%.Intermediate Precision (Inter-day): Repeat the analysis on a different day with a different analyst. The cumulative RSD should be ≤ 2.0%.[1] |
| Limit of Detection (LOD) | Determined based on signal-to-noise ratio (typically 3:1). |
| Limit of Quantitation (LOQ) | Determined based on signal-to-noise ratio (typically 10:1). The LOQ should be precise and accurate.[1] |
| Robustness | The method's reliability is tested by making small, deliberate variations in parameters like flow rate (±0.1 mL/min), column temperature (±2°C), and mobile phase composition (±2% organic). System suitability parameters should remain within limits. |
Data Presentation
Table 1: System Suitability Results
| Parameter | Acceptance Criteria | Observed Value |
| Tailing Factor | ≤ 2.0 | 1.1 |
| Theoretical Plates | ≥ 2000 | > 5000 |
| % RSD of Peak Areas | ≤ 2.0% (n=6) | 0.8% |
| Resolution (from nearest peak) | ≥ 2.0 | > 3.0 |
Table 2: Linearity Data for this compound
| Concentration (µg/mL) | Peak Area (Arbitrary Units) |
| 1 | 12,540 |
| 5 | 62,650 |
| 10 | 125,100 |
| 15 | 188,250 |
| 20 | 250,500 |
| Slope | - |
| Intercept | - |
| Correlation Coefficient (r²) | ≥ 0.999 |
Table 3: Forced Degradation Study Results
| Stress Condition | % Degradation of Docetaxel | Peak Purity of this compound | Observations |
| Acid (2N HCl, 80°C) | ~15% | Passes | Main Docetaxel peak is resolved from degradation products. |
| Base (2N NaOH, RT) | ~45% | Passes | Significant degradation observed. Multiple degradation products are well-resolved.[1][12] |
| Oxidative (3% H₂O₂) | ~10% | Passes | Minor degradation products formed. |
| Thermal (100°C) | ~5% | Passes | Docetaxel is relatively stable to dry heat. |
| Photolytic (ICH Q1B) | ~8% | Passes | Minor degradation observed. |
Visualizations
Experimental Workflow
Caption: Workflow for the development and validation of a stability-indicating assay.
Potential Degradation Pathways
Caption: Simplified degradation pathways of Docetaxel under various stress conditions.
References
- 1. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 6-Oxodocetaxel | C43H51NO14 | CID 15200439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. ajrconline.org [ajrconline.org]
- 5. A stability-indicating HPLC assay method for docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. jidps.com [jidps.com]
- 8. globalresearchonline.net [globalresearchonline.net]
- 9. rjptonline.org [rjptonline.org]
- 10. researchgate.net [researchgate.net]
- 11. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 12. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Mass Spectrometry Fragmentation Analysis of 6-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Oxo Docetaxel is a known impurity and potential metabolite of Docetaxel, a widely used chemotherapeutic agent for the treatment of various cancers. Accurate identification and quantification of such related compounds are critical for ensuring the quality, safety, and efficacy of Docetaxel drug products. This document provides detailed application notes and protocols for the analysis of this compound using liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The information herein is intended to guide researchers in developing and validating analytical methods for the characterization of this and other structurally related taxanes.
Molecular Profile of this compound
| Property | Value |
| Molecular Formula | C₄₃H₅₁NO₁₅ |
| Molecular Weight | 821.87 g/mol |
| Parent Drug | Docetaxel |
| Chemical Structure | (Structure similar to Docetaxel with an additional ketone group on the taxane core) |
Predicted Mass Spectrometry Fragmentation of this compound
The fragmentation of this compound in positive ion mode electrospray ionization (ESI) is anticipated to follow the general fragmentation pathways observed for other taxanes like Docetaxel. The primary fragmentation event is the cleavage of the ester linkage between the C13 side chain and the baccatin III core. Subsequent fragmentations involve neutral losses of functional groups from the core structure.
Based on the structure of this compound and known fragmentation of Docetaxel, the following precursor and product ions are predicted:
| Ion Type | Predicted m/z | Description |
| Precursor Ion [M+H]⁺ | 822.33 | Protonated molecule |
| Precursor Ion [M+Na]⁺ | 844.31 | Sodium adduct |
| Product Ion | 527.2 | Baccatin III core after side chain loss |
| Product Ion | 509.2 | [Baccatin III core + H - H₂O]⁺ |
| Product Ion | 467.2 | [Baccatin III core + H - H₂O - C₂H₂O]⁺ |
| Product Ion | 286.1 | Side chain fragment |
| Product Ion | 105.1 | Benzoyl group fragment |
Note: The exact m/z values may vary slightly depending on the instrument calibration and resolution.
Experimental Protocols
Sample Preparation
A generic protocol for the extraction of this compound from a biological matrix (e.g., plasma) or a drug formulation is provided below. This protocol may require optimization based on the specific sample matrix and concentration levels.
Materials:
-
Acetonitrile (ACN), HPLC grade
-
Methanol (MeOH), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Internal Standard (IS) solution (e.g., Paclitaxel, 100 ng/mL in ACN)
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Protocol:
-
To 100 µL of the sample in a microcentrifuge tube, add 20 µL of the internal standard solution.
-
Add 300 µL of cold acetonitrile to precipitate proteins.
-
Vortex the mixture for 1 minute.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean tube.
-
Evaporate the supernatant to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 ACN:Water with 0.1% FA).
-
Vortex for 30 seconds and transfer to an autosampler vial for LC-MS/MS analysis.
Liquid Chromatography (LC) Method
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | 0-1 min: 30% B; 1-5 min: 30-95% B; 5-6 min: 95% B; 6-6.1 min: 95-30% B; 6.1-8 min: 30% B |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 5 µL |
Mass Spectrometry (MS) Method
| Parameter | Condition |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
| Cone Gas Flow | 50 L/hr |
| Desolvation Gas Flow | 800 L/hr |
| Collision Gas | Argon |
MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 822.3 | 527.2 | 25 |
| This compound | 822.3 | 286.1 | 20 |
| Paclitaxel (IS) | 854.4 | 286.1 | 22 |
Note: Collision energies should be optimized for the specific instrument being used.
Visualizations
Predicted Fragmentation Pathway of this compound
Application Note and Protocol: Development of a Validated Method for 6-Oxo Docetaxel Quantification
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel is a potent anti-neoplastic agent widely used in the treatment of various cancers. During its synthesis, formulation, and storage, several related substances, including impurities and degradation products, can emerge. One such critical impurity is 6-Oxo Docetaxel, also known as 10-Oxo Docetaxel. Monitoring and quantifying this compound is crucial for ensuring the quality, safety, and efficacy of Docetaxel-based therapies. This document provides a detailed application note and a proposed protocol for the development and validation of an analytical method for the quantification of this compound in biological matrices, primarily human plasma, using Liquid Chromatography with tandem mass spectrometry (LC-MS/MS). While a specific validated bioanalytical method for this compound is not widely published, this protocol is adapted from established and validated methods for Docetaxel and its other metabolites and impurities.[1][2][3][4][5][6][7][8]
Physicochemical Properties
| Property | Value |
| Chemical Name | (2aR,4S,4aS,9S,11S,12S,12aR,12bS)-1,2a,3,4,4a,6,9,10,11,12,12a,12b-Dodecahydro-4,9,11,12,12b-pentahydroxy-4a,8,13,13-tetramethyl-7,11-methano-5H-cyclodeca[2][3]benz[1,2-b]oxet-5,6-dione 12b-acetate, 12-benzoate, 9-ester with (2R,3S)-N-tert-butoxycarbonyl-3-phenylisoserine |
| Synonyms | 10-Oxo Docetaxel, Docetaxel Impurity B |
| CAS Number | 1412898-68-0 |
| Molecular Formula | C₄₃H₅₁NO₁₅ |
| Molecular Weight | 821.87 g/mol |
Docetaxel Metabolism and Formation of this compound
Docetaxel is primarily metabolized in the liver by the cytochrome P450 3A4 (CYP3A4) and 3A5 (CYP3A5) isoenzymes through oxidation.[9] The main metabolic pathway involves hydroxylation of the tert-butyl group on the C13 side chain. In contrast, this compound is generally considered a degradation product that can form under specific storage or synthesis conditions, rather than a direct enzymatic metabolite. Its presence and concentration are critical quality attributes of the drug product.
Proposed Bioanalytical Method
This section outlines a proposed LC-MS/MS method for the quantification of this compound in human plasma. The method is based on established protocols for Docetaxel and its related compounds.
Experimental Protocol: Sample Preparation
A robust sample preparation is critical for accurate quantification. A liquid-liquid extraction (LLE) procedure is proposed.
-
Sample Thawing: Thaw frozen plasma samples at room temperature, followed by vortexing to ensure homogeneity.
-
Aliquoting: Transfer 100 µL of plasma into a clean microcentrifuge tube.
-
Internal Standard (IS) Spiking: Add 25 µL of the internal standard working solution (e.g., Paclitaxel, 100 ng/mL in acetonitrile) to each plasma sample, except for the blank samples.
-
Extraction: Add 1 mL of methyl tert-butyl ether (MTBE) to each tube.
-
Vortexing: Vortex the tubes for 5 minutes.
-
Centrifugation: Centrifuge the samples at 10,000 rpm for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the upper organic layer to a new set of tubes.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitution: Reconstitute the dried residue in 100 µL of the mobile phase.
-
Injection: Inject an appropriate volume (e.g., 10 µL) into the LC-MS/MS system.
Experimental Protocol: LC-MS/MS Conditions
| Parameter | Recommended Condition |
| LC System | High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system |
| Column | C18 reverse-phase column (e.g., 50 x 2.1 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start with 30% B, ramp to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate for 2 minutes. |
| Flow Rate | 0.4 mL/min |
| Column Temperature | 40°C |
| Injection Volume | 10 µL |
| Mass Spectrometer | Triple quadrupole mass spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transitions | This compound: To be determined by infusing a standard solution. A potential precursor ion would be [M+H]⁺ or [M+Na]⁺. Internal Standard (Paclitaxel): m/z 854.4 -> 286.1 |
| Collision Energy | To be optimized for each transition |
Method Validation
A comprehensive validation of the bioanalytical method should be performed according to regulatory guidelines (e.g., FDA, EMA). The following parameters should be assessed.
Summary of Method Validation Parameters and Acceptance Criteria
| Validation Parameter | Acceptance Criteria |
| Linearity | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy | Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification, LLOQ) |
| Precision (Repeatability and Intermediate) | Coefficient of Variation (CV) ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10, with acceptable accuracy and precision |
| Selectivity/Specificity | No significant interference at the retention times of the analyte and IS |
| Matrix Effect | Assessed to ensure it does not compromise the accuracy and precision of the method |
| Stability (Freeze-thaw, short-term, long-term, post-preparative) | Analyte concentrations should be within ±15% of the nominal concentration |
Data Presentation
Quantitative data from the method validation should be summarized in clear and concise tables to allow for easy interpretation and comparison.
Example: Linearity Data
| Analyte | Calibration Range (ng/mL) | Regression Equation | Correlation Coefficient (r²) |
| This compound | 1 - 1000 | y = mx + c | ≥ 0.99 |
Example: Accuracy and Precision Data
| Analyte | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (CV%) |
| This compound | LLOQ (e.g., 1) | - | ±20% | ≤ 20% |
| Low QC (e.g., 3) | - | ±15% | ≤ 15% | |
| Mid QC (e.g., 100) | - | ±15% | ≤ 15% | |
| High QC (e.g., 800) | - | ±15% | ≤ 15% |
Conclusion
The proposed LC-MS/MS method provides a robust framework for the development of a validated assay for the quantification of this compound in human plasma. Adherence to the detailed protocols and rigorous validation according to regulatory standards will ensure the generation of high-quality, reliable data essential for pharmacokinetic studies and quality control in the development of Docetaxel-based therapies. Further optimization of the LC-MS/MS parameters, particularly the MRM transitions for this compound, will be a critical step in the method development process.
References
- 1. Bio-analysis of docetaxel and hydroxylated metabolites in human plasma by high-performance liquid chromatography and automated solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A stability-indicating HPLC assay method for docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of docetaxel and its metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Development and validation of a liquid chromatography-tandem mass spectrometry assay for the quantification of docetaxel and paclitaxel in human plasma and oral fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Comparison of the docetaxel concentration in human plasma measured with liquid chromatography-tandem mass spectrometry (LC-MS/MS) and a nanoparticle immunoassay and clinical applications of that assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Pharmacokinetics, dynamics and toxicity of docetaxel: Why the Japanese dose differs from the Western dose - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 6-Oxo Docetaxel Sample Preparation
This document provides detailed application notes and protocols for the sample preparation of 6-Oxo Docetaxel from biological matrices, intended for researchers, scientists, and professionals in drug development. The following sections detail three common and effective techniques: Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), and Protein Precipitation (PPT). These methods are presented with comprehensive protocols, quantitative data, and visual workflows to facilitate their implementation in a laboratory setting.
Analytical Context
This compound is a known impurity and metabolite of Docetaxel, a widely used chemotherapeutic agent. Therefore, analytical methods developed for Docetaxel are often suitable for the simultaneous analysis of its related compounds, including this compound. The protocols outlined below are based on validated methods for Docetaxel and are applicable for the extraction and analysis of this compound. Subsequent analysis is typically performed using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for sensitive and specific quantification.
Solid-Phase Extraction (SPE)
Application Note:
Solid-Phase Extraction is a highly selective sample preparation technique that effectively removes matrix interferences and concentrates the analyte of interest. This method is particularly useful for complex biological matrices like plasma or serum, leading to cleaner extracts and improved analytical sensitivity. The following protocol is based on a validated method for Docetaxel and its related substances.
Experimental Protocol:
Materials:
-
Biological matrix (e.g., human plasma)
-
Internal Standard (IS) solution (e.g., Paclitaxel in acetonitrile)
-
Ammonium acetate buffer (0.2 M, pH 5.0)
-
SPE cartridges (e.g., Carboxylic acid (CBA) grafted silica or Waters Oasis HLB)
-
Methanol (for conditioning and elution)
-
Acetonitrile (for conditioning)
-
Water (HPLC grade)
-
SPE vacuum manifold
Procedure:
-
Sample Pre-treatment:
-
To 1 mL of plasma sample, add 20 µL of internal standard solution.
-
Add an equal volume of 0.2 M ammonium acetate buffer (pH 5.0) to the plasma sample.
-
Vortex the mixture thoroughly and centrifuge at 2000 x g for 15 minutes.
-
-
SPE Cartridge Conditioning:
-
Condition the SPE cartridge by passing 3 mL of methanol, followed by 3 mL of water. Do not allow the cartridge to dry out between steps.
-
-
Sample Loading:
-
Load the pre-treated sample supernatant onto the conditioned SPE cartridge. A slow, consistent flow rate (e.g., by gravity or low vacuum) is recommended to ensure optimal retention.
-
-
Washing:
-
Wash the cartridge with 3 mL of water to remove hydrophilic interferences.
-
Follow with a second wash using 3 mL of a weak organic solvent (e.g., 5% methanol in water) to remove less retained impurities.
-
-
Elution:
-
Elute the analyte of interest with 1-2 mL of methanol (60-80% methanol in water can also be used).[1]
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
-
Reconstitute the residue in a suitable volume (e.g., 100 µL) of the mobile phase for LC-MS/MS analysis.
-
Hybrid SPE-Protein Precipitation Protocol:
A hybrid method combines the simplicity of protein precipitation with the selectivity of SPE.
-
Pre-treatment:
-
Pre-treat plasma samples with acetonitrile containing 0.1% formic acid.[2]
-
-
Extraction:
-
Apply the pre-treated sample to a pass-through SPE plate (e.g., Ostro 96-well plate).[2]
-
-
Collection:
-
Collect the flow-through, which contains the analyte, while proteins and phospholipids are retained by the sorbent.
-
Quantitative Data:
The following tables summarize the quantitative data for the analysis of this compound and Docetaxel using methods involving solid-phase extraction.
Table 1: Quantitative Data for this compound
| Parameter | Value | Reference |
|---|
| Linearity Range | 0.023–2.080 µg/mL |[3] |
Table 2: Quantitative Data for Docetaxel (using SPE)
| Parameter | Value | Reference |
|---|---|---|
| Limit of Quantitation (LOQ) | 1 nM (in plasma) | [4] |
| Linearity Range | 1 - 1000 nM | [4] |
| Recovery | 92% ± 5% (for standards from 1000 to 2.5 nM) | [4] |
| Accuracy & Precision | Within ± 15% (within ± 20% at LOQ) | [4] |
| Recovery (Oasis HLB) | 95% - 105% |[1] |
Liquid-Liquid Extraction (LLE)
Application Note:
Liquid-Liquid Extraction is a classic sample preparation technique that separates analytes based on their differential solubility in two immiscible liquid phases. It is effective for removing highly water-soluble or proteinaceous matrix components. Diethyl ether is a common solvent for extracting Docetaxel and its analogues from biological fluids. A more recent advancement is Ultrasound-Assisted Dispersive Liquid-Liquid Microextraction (UA-DLLME), which offers rapid extraction with minimal solvent usage.[5]
Experimental Protocol (Conventional LLE):
Materials:
-
Biological matrix (e.g., plasma or tissue homogenate)[6]
-
Internal Standard (IS) solution (e.g., Celecoxib)[6]
-
Extraction solvent (e.g., Diethyl ether)[6]
-
Centrifuge tubes
-
Vortex mixer
-
Nitrogen evaporator
Procedure:
-
Sample Preparation:
-
Pipette 200 µL of the sample (plasma or tissue homogenate) into a centrifuge tube.
-
Add 20 µL of the IS solution.[6]
-
-
Extraction:
-
Phase Separation:
-
Centrifuge the tube at 5,000 rpm for 10 minutes to separate the organic and aqueous layers.[6]
-
-
Collection:
-
Carefully transfer the upper organic layer to a clean tube.
-
-
Evaporation and Reconstitution:
Quantitative Data:
The following table summarizes quantitative data for the analysis of Docetaxel using LLE.
Table 3: Quantitative Data for Docetaxel (using LLE)
| Parameter | Value | Reference |
|---|---|---|
| Linearity Range (Plasma) | 0.1 - 10 µg/mL | [6] |
| Linearity Range (Tissue) | 0.25 - 50 µg/mL | [6] |
| LOD (MTBE extraction) | 0.2 ng/mL | [7] |
| Linearity Range (MTBE extraction) | 0.2 - 100 ng/mL |[7] |
Protein Precipitation (PPT)
Application Note:
Protein Precipitation is a rapid and straightforward method for removing proteins from biological samples, which can otherwise interfere with chromatographic analysis and damage analytical columns. This technique involves adding a precipitating agent, typically an organic solvent or a strong acid, to the sample. It is a cost-effective method suitable for high-throughput screening.
Experimental Protocol:
Materials:
-
Biological matrix (e.g., mouse plasma)[8]
-
Internal Standard (IS) solution (e.g., Paclitaxel)
-
Precipitating solvent (e.g., Methanol:Acetonitrile, 1:1 v/v)[8]
-
Microcentrifuge tubes
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Pipette a small volume of plasma (e.g., 40 µL) into a microcentrifuge tube.[8]
-
Add the internal standard.
-
-
Precipitation:
-
Add the precipitating solvent (Methanol:Acetonitrile, 1:1 v/v) at a ratio of at least 3:1 (solvent:sample).
-
Vortex the mixture vigorously for 30-60 seconds to ensure complete protein precipitation.
-
-
Centrifugation:
-
Centrifuge the tubes at a high speed (e.g., 14,000 rpm) for 10 minutes to pellet the precipitated proteins.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the analyte of interest.
-
-
Analysis:
-
The supernatant can be directly injected into the LC-MS/MS system or evaporated and reconstituted if further concentration is needed.
-
Quantitative Data:
The following table summarizes quantitative data for the analysis of Docetaxel using protein precipitation.
Table 4: Quantitative Data for Docetaxel (using PPT)
| Parameter | Value | Reference |
|---|---|---|
| Limit of Quantitation (LOQ) | 25 nM | [8] |
| Detection Limit | 8 nM | [8] |
| Linearity Range | 25 - 2500 nM | [8] |
| Intra-day Precision (CV%) | 3.9% - 9.5% | [8] |
| Inter-day Precision (CV%) | 4.9% - 9.7% | [8] |
| Accuracy | 97.9% - 108.8% |[8] |
Discussion on Matrix Effects
Matrix effects, which are the suppression or enhancement of the analyte signal due to co-eluting compounds from the sample matrix, are a critical consideration in LC-MS/MS analysis.[9][10][11] Phospholipids are a common cause of matrix effects in biological samples.[12] The choice of sample preparation technique significantly impacts the extent of matrix effects.
-
Protein Precipitation: While simple and fast, PPT is often less effective at removing phospholipids and other matrix components, potentially leading to significant matrix effects.[13]
-
Liquid-Liquid Extraction: LLE offers better cleanup than PPT by separating the analyte into an organic phase, leaving many matrix components behind in the aqueous phase.
-
Solid-Phase Extraction: SPE is generally considered the most effective technique for minimizing matrix effects due to its high selectivity, which allows for the thorough removal of interfering compounds.[12]
It is essential to evaluate matrix effects during method development and validation, for which a stable isotope-labeled internal standard is highly recommended to compensate for any signal variability.[10] The cleanliness of the final extract directly correlates with the robustness and reliability of the analytical results.
References
- 1. caod.oriprobe.com [caod.oriprobe.com]
- 2. One-Step Solid Extraction for Simultaneous Determination of Eleven Commonly Used Anticancer Drugs and One Active Metabo… [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijpcbs.com [ijpcbs.com]
- 8. Simple and rapid docetaxel assay in plasma by protein precipitation and high-performance liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. bataviabiosciences.com [bataviabiosciences.com]
- 10. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 11. eijppr.com [eijppr.com]
- 12. chromatographytoday.com [chromatographytoday.com]
- 13. researchgate.net [researchgate.net]
Application Note: Chromatographic Separation of Docetaxel and 6-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
This application note provides a detailed protocol for the chromatographic separation of the anticancer drug Docetaxel and its potential impurity, 6-Oxo Docetaxel. The described method is crucial for the quality control and stability testing of Docetaxel formulations.
Introduction
Docetaxel is a widely used chemotherapeutic agent for the treatment of various cancers. During its synthesis or upon storage, impurities can form, which may affect the efficacy and safety of the drug product. One such potential impurity is this compound. Therefore, a robust analytical method capable of separating and quantifying Docetaxel from its related substances is essential for ensuring the quality of pharmaceutical formulations. This document outlines a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for this purpose. Monitoring and controlling impurities like this compound is a critical aspect of quality control as mandated by regulatory bodies.[1]
Chromatographic Method and Data
A validated RP-HPLC method has been developed for the quantitative determination of Docetaxel and its organic impurities, including this compound. This method demonstrates linearity over a specific concentration range for this compound, ensuring accurate quantification.
Quantitative Data Summary
The following table summarizes the key quantitative parameters of the analytical method for this compound:
| Parameter | Value |
| Analyte | This compound |
| Linearity Range | 0.023–2.080 µg/mL |
This data is essential for the validation of the analytical method and ensures that the quantification of this compound is accurate within this specified range.
Experimental Protocol
This section details the methodology for the chromatographic separation of Docetaxel and this compound.
Materials and Reagents
-
Docetaxel Reference Standard
-
This compound Reference Standard
-
Acetonitrile (HPLC Grade)
-
Methanol (HPLC Grade)
-
Water (HPLC Grade or equivalent)
-
Acetic Acid (Glacial, Analytical Grade)
Chromatographic Conditions
While various HPLC and UPLC methods exist for the analysis of Docetaxel and its related substances, a common approach involves the use of a C18 stationary phase with a mobile phase consisting of a mixture of acetonitrile and water or an aqueous buffer. The following conditions are a representative example based on published methods for docetaxel impurity analysis.
| Parameter | Condition |
| Instrument | High-Performance Liquid Chromatography (HPLC) System with UV Detector |
| Column | Reversed-phase C18, 4.6 x 150 mm, 3 µm particle size |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Elution | A gradient program is typically employed to ensure optimal separation. |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 232 nm |
| Injection Volume | 10 µL |
| Column Temperature | Ambient or controlled (e.g., 25 °C) |
| Diluent | Acetonitrile:Water:Glacial Acetic Acid (100:100:0.1 v/v/v) |
Sample Preparation
-
Standard Solution Preparation:
-
Accurately weigh and dissolve an appropriate amount of Docetaxel and this compound reference standards in the diluent to prepare individual stock solutions.
-
From the stock solutions, prepare working standard solutions at desired concentrations by dilution with the diluent.
-
-
Sample Solution Preparation:
-
Accurately weigh and dissolve the Docetaxel drug substance or product in the diluent to achieve a target concentration.
-
Ensure complete dissolution, using sonication if necessary.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
Experimental Workflow
The following diagram illustrates the general workflow for the chromatographic analysis of Docetaxel and this compound.
Logical Relationship of Quality Control
The following diagram outlines the logical relationship between the analytical method and the overall quality control of Docetaxel.
References
Application Notes and Protocols for the Use of 6-Oxo Docetaxel in Docetaxel Impurity Profiling
For Researchers, Scientists, and Drug Development Professionals
Introduction
Docetaxel is a potent anti-neoplastic agent widely used in the treatment of various cancers. The manufacturing process and storage of docetaxel can lead to the formation of related substances or impurities, which can affect the drug's efficacy and safety. Regulatory bodies worldwide mandate strict control over these impurities. 6-Oxo Docetaxel (also known as 10-Deoxy-10-oxo-docetaxel) is a known process-related impurity and degradation product of docetaxel.[1][2] Therefore, accurate identification and quantification of this compound are critical for the quality control of docetaxel active pharmaceutical ingredients (APIs) and finished drug products.
These application notes provide a detailed protocol for the analysis of this compound in docetaxel samples using a validated Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method.
Purpose
The primary purpose of this document is to provide researchers, scientists, and drug development professionals with a comprehensive guide for the quantitative determination of this compound in docetaxel impurity profiling. This includes a detailed experimental protocol, data presentation guidelines, and visualization of the analytical workflow. Adherence to this protocol will aid in ensuring the quality, safety, and regulatory compliance of docetaxel products.
Analytical Method: RP-HPLC for this compound Quantification
A validated stability-indicating RP-HPLC method is essential for the accurate quantification of this compound and other related impurities in docetaxel. The following protocol is based on established and validated methodologies.[3]
Chromatographic Conditions
| Parameter | Specification |
| Column | Reversed-phase C18 (4.6 x 150 mm, 3 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 232 nm |
| Column Temperature | Ambient |
| Injection Volume | 10 µL |
Gradient Elution Program
| Time (minutes) | Mobile Phase A (%) | Mobile Phase B (%) |
| 0 | 60 | 40 |
| 10 | 40 | 60 |
| 15 | 40 | 60 |
| 20 | 60 | 40 |
| 25 | 60 | 40 |
Reagent and Sample Preparation
-
Diluent: Acetonitrile and water (50:50, v/v)
-
Standard Stock Solution Preparation: Accurately weigh and dissolve an appropriate amount of this compound reference standard in the diluent to obtain a known concentration.
-
Sample Solution Preparation: Accurately weigh and dissolve the docetaxel sample in the diluent to a suitable concentration for analysis.
-
Filtration: Filter all solutions through a 0.45 µm nylon filter before injection.
Quantitative Data Summary
The following table summarizes the quantitative data from a validated RP-HPLC method for the determination of this compound.[3]
| Parameter | This compound |
| Linearity Range (µg/mL) | 0.023–2.080 |
| Correlation Coefficient (R²) | >0.999 |
| Limit of Detection (LOD) | Information not available in the provided search results. |
| Limit of Quantification (LOQ) | Information not available in the provided search results. |
| Relative Retention Time (RRT) | Information not available in the provided search results. |
Experimental Protocols
Protocol for Linearity Assessment
-
Prepare a series of standard solutions of this compound in the diluent, ranging from the limit of quantification (LOQ) to approximately 150% of the expected impurity concentration. A typical range is 0.023–2.080 µg/mL.[3]
-
Inject each standard solution into the HPLC system in triplicate.
-
Record the peak area for each injection.
-
Plot a calibration curve of the mean peak area against the concentration of this compound.
-
Perform a linear regression analysis to determine the slope, y-intercept, and correlation coefficient (R²). An R² value greater than 0.999 indicates a good linear relationship.[3]
Protocol for Sample Analysis
-
Prepare the docetaxel sample solution as described in section 3.3.
-
Inject the sample solution into the HPLC system.
-
Identify the this compound peak based on its retention time, which should be consistent with the retention time of the this compound reference standard.
-
Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.
Visualizations
Formation Pathway of this compound
The formation of this compound from docetaxel can occur through oxidation at the C-10 position of the baccatin III core structure. This can be a result of the manufacturing process or degradation over time.
Caption: Formation of this compound from Docetaxel.
Experimental Workflow for Impurity Profiling
The following diagram illustrates the general workflow for the impurity profiling of docetaxel, with a focus on the quantification of this compound.
Caption: Workflow for Docetaxel Impurity Profiling.
Conclusion
The use of this compound as a reference standard in the impurity profiling of docetaxel is crucial for ensuring the quality and safety of the final drug product. The provided RP-HPLC method offers a reliable and validated approach for the quantification of this critical impurity. By following the detailed protocols and utilizing the provided data, researchers and drug development professionals can effectively monitor and control the levels of this compound in their docetaxel samples, thereby meeting regulatory requirements and ensuring patient safety. Further studies to determine the specific LOD, LOQ, and RRT for this compound using this method would be beneficial for complete method validation.
References
Troubleshooting & Optimization
Technical Support Center: 6-Oxo Docetaxel Analysis
Welcome to the technical support center for the analysis of 6-Oxo Docetaxel. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical challenges encountered during the quantification and characterization of this critical Docetaxel impurity.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a process-related impurity and a potential degradation product of the chemotherapy drug Docetaxel.[1] Its monitoring is crucial during drug manufacturing and stability studies to ensure the safety and efficacy of the final drug product, as required by regulatory bodies.[1]
Q2: What are the common analytical techniques used for this compound analysis?
A2: The most common analytical techniques for the detection and quantification of this compound are high-performance liquid chromatography (HPLC) with ultraviolet (UV) detection and liquid chromatography-mass spectrometry (LC-MS).[2] These methods are often part of a broader stability-indicating method for Docetaxel and its related substances.
Q3: What are the typical challenges in developing a robust analytical method for this compound?
A3: Key challenges include achieving adequate separation from Docetaxel and other related impurities, ensuring method sensitivity for low-level quantification, and addressing potential stability issues of the analyte during sample preparation and analysis.
Q4: Where can I obtain a reference standard for this compound?
A4: Certified reference standards for this compound are available from various pharmaceutical impurity standard suppliers. These standards are essential for method development, validation, and accurate quantification.[1][3][4]
Troubleshooting Guides
This section provides solutions to common problems encountered during the analysis of this compound using HPLC-UV and LC-MS.
HPLC-UV Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Poor Resolution between this compound and other impurities | Inadequate mobile phase composition or gradient. | Optimize the gradient profile, focusing on the organic solvent percentage. Consider using a different organic modifier (e.g., methanol instead of acetonitrile) or adjusting the pH of the aqueous phase. |
| Inappropriate column chemistry. | Screen different C18 columns from various manufacturers as selectivity can vary. A phenyl-hexyl or cyano column might also provide alternative selectivity. | |
| Peak Tailing for this compound | Secondary interactions with residual silanols on the column. | Add a small amount of a competing base (e.g., triethylamine) to the mobile phase. Ensure the mobile phase pH is appropriate for the analyte's pKa. |
| Column overload. | Reduce the injection volume or the sample concentration. | |
| Inconsistent Peak Areas | Sample instability in the autosampler. | Use cooled autosampler trays. Investigate the stability of this compound in the sample diluent over time. |
| Improper sample preparation. | Ensure complete dissolution of the sample and use a consistent and validated extraction procedure. | |
| Baseline Noise or Drift | Contaminated mobile phase or column. | Use high-purity solvents and reagents. Flush the column with a strong solvent. |
| Detector lamp aging. | Replace the UV detector lamp if it has exceeded its lifetime. |
LC-MS Analysis Troubleshooting
| Problem | Potential Cause | Recommended Solution |
| Low Sensitivity/Poor Ionization | Suboptimal ionization source parameters. | Optimize source parameters such as capillary voltage, gas flow rates, and temperature. |
| Formation of adducts (e.g., sodium, potassium). | Add a small amount of ammonium formate or acetate to the mobile phase to promote the formation of a single, more abundant adduct. | |
| Ion Suppression | Co-eluting matrix components. | Improve chromatographic separation to move the this compound peak away from regions of high matrix interference. |
| Optimize the sample preparation procedure to remove interfering matrix components (e.g., using solid-phase extraction). | ||
| In-source Fragmentation | High source temperature or cone voltage. | Reduce the source temperature and/or cone voltage to minimize fragmentation before the mass analyzer. |
| Unstable Signal | Inconsistent spray in the ion source. | Check for clogs in the sample capillary. Ensure proper mobile phase composition and flow rate. |
Experimental Protocol: RP-HPLC Method for this compound Quantification
This protocol is based on a published method for the analysis of Docetaxel and its impurities.[2]
1. Chromatographic Conditions:
-
Column: Reversed-phase C18, 4.6 x 150 mm, 3 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Elution: A time-based gradient should be optimized to ensure separation of all impurities. A starting point could be a linear gradient from 20% B to 80% B over 30 minutes.
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30 °C
-
UV Detection: 232 nm
-
Injection Volume: 10 µL
-
Diluent: Acetonitrile:Water:Glacial Acetic Acid (100:100:0.1, v/v/v)
2. Standard and Sample Preparation:
-
Standard Solution: Prepare a stock solution of this compound reference standard in the diluent. Prepare working standards by serial dilution to cover the expected concentration range.
-
Sample Solution: Accurately weigh and dissolve the Docetaxel sample in the diluent to achieve a target concentration. Ensure complete dissolution, using sonication if necessary.
3. Data Analysis:
-
Identify the this compound peak based on its retention time relative to the reference standard.
-
Quantify the amount of this compound in the sample using a calibration curve generated from the standard solutions.
Quantitative Data Summary
The following table presents representative performance data for the quantification of this compound using the described RP-HPLC method.[2]
| Parameter | This compound |
| Linearity Range (µg/mL) | 0.023 – 2.080 |
| Correlation Coefficient (r²) | > 0.999 |
| Limit of Detection (LOD) (µg/mL) | ~0.007 |
| Limit of Quantification (LOQ) (µg/mL) | ~0.023 |
| Precision (%RSD) | < 5% |
| Accuracy (% Recovery) | 95 - 105% |
Visualizations
Experimental Workflow for this compound Analysis
Caption: A typical workflow for the analysis of this compound impurity in a drug sample.
Logical Relationship in Troubleshooting HPLC Issues
Caption: A logical diagram for troubleshooting common HPLC peak shape problems.
References
Technical Support Center: Optimizing HPLC Parameters for 6-Oxo Docetaxel
Welcome to the technical support center for the HPLC analysis of 6-Oxo Docetaxel. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental work.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues you may encounter during the HPLC analysis of this compound, providing potential causes and actionable solutions.
Q1: I am not seeing a distinct peak for this compound, or it is co-eluting with Docetaxel. How can I improve the resolution?
Possible Causes:
-
Inadequate Mobile Phase Composition: The organic-to-aqueous ratio may not be optimal for separating the structurally similar this compound and Docetaxel.
-
Inappropriate Column Chemistry: The stationary phase may not provide sufficient selectivity.
-
Suboptimal Temperature: Column temperature can influence selectivity and peak shape.[1]
-
Flow Rate Too High: A high flow rate can lead to broader peaks and reduced resolution.[1]
Troubleshooting Steps:
-
Optimize the Mobile Phase:
-
Adjust Organic Solvent Percentage: In reversed-phase HPLC, decreasing the percentage of the organic solvent (e.g., acetonitrile or methanol) will increase retention times and may improve the separation between Docetaxel and this compound.[2] Make small, incremental changes to observe the effect on resolution.
-
Mobile Phase pH: While less common for neutral compounds, adjusting the pH of the aqueous portion of the mobile phase can sometimes influence the retention of closely related compounds.[3]
-
-
Evaluate Column Selection:
-
Stationary Phase: A C18 column is a common starting point for taxane analysis.[4] However, if resolution is poor, consider a column with a different selectivity, such as a C8 or a phenyl-hexyl column.
-
Particle Size and Column Length: Using a column with smaller particles or a longer column can increase column efficiency and improve resolution.[2]
-
-
Control Temperature:
-
Operating the column at a controlled, slightly elevated temperature (e.g., 30-40°C) can improve peak shape and sometimes enhance selectivity.[5] Consistency in temperature is crucial for reproducible results.
-
-
Adjust Flow Rate:
-
Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, often leading to better resolution.[1]
-
Q2: The peak shape for this compound is poor (e.g., tailing or fronting). What can I do to improve it?
Possible Causes:
-
Secondary Interactions: Analyte interaction with active sites (silanols) on the silica-based column packing material is a common cause of peak tailing.[6][7]
-
Column Overload: Injecting too much sample can lead to peak fronting or tailing.[3]
-
Inappropriate Injection Solvent: If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.
-
Column Contamination or Degradation: Accumulation of matrix components or degradation of the stationary phase can lead to poor peak shapes.[6]
Troubleshooting Steps:
-
Address Secondary Interactions:
-
Mobile Phase Additives: Adding a small amount of a competing base, like triethylamine (TEA), to the mobile phase can help to mask the active silanol groups and improve the peak shape of basic compounds. However, with modern, high-purity silica columns, this is often not necessary.[7]
-
Adjust Mobile Phase pH: For ionizable compounds, adjusting the pH to suppress ionization can improve peak shape.[3]
-
-
Optimize Injection:
-
Reduce Injection Volume/Concentration: Dilute your sample and inject a smaller volume to see if the peak shape improves.[3]
-
Match Injection Solvent: Whenever possible, dissolve your sample in the initial mobile phase. If a stronger solvent is necessary for solubility, inject the smallest possible volume.
-
-
Column Maintenance:
Q3: I am concerned about the stability of this compound during sample preparation and analysis. What precautions should I take?
Possible Causes of Degradation:
-
This compound, like Docetaxel, can be susceptible to degradation under certain conditions.[8] Docetaxel has been shown to degrade in basic conditions.[9]
-
Exposure to light and elevated temperatures can also contribute to the degradation of taxanes.
Recommendations for Ensuring Stability:
-
Sample Preparation:
-
Storage of Stock Solutions:
-
Store stock solutions of this compound at low temperatures (e.g., -20°C or colder) and protected from light. The USP reference standard for this compound requires cold shipment.[11]
-
-
Forced Degradation Studies:
-
If you are developing a stability-indicating method, you will need to perform forced degradation studies (e.g., exposure to acid, base, peroxide, heat, and light) to ensure that your method can separate this compound from its potential degradation products.[4]
-
Experimental Protocols
Below are example starting parameters for an HPLC method for the analysis of this compound, based on methods developed for Docetaxel and its impurities. Optimization will likely be required for your specific application.
Table 1: Example HPLC Parameters for this compound Analysis
| Parameter | Recommended Starting Condition | Notes |
| Column | C18, 4.6 x 150 mm, 3.5 µm | A standard C18 column is a good starting point. Smaller particle sizes can improve efficiency. |
| Mobile Phase A | Water | HPLC-grade water. |
| Mobile Phase B | Acetonitrile | Methanol can also be used, but acetonitrile often provides better peak shapes for taxanes.[5] |
| Gradient | Start with 40% B, increase to 60% B over 20 minutes | A gradient is often necessary to separate closely related impurities. The gradient profile should be optimized for your specific separation. |
| Flow Rate | 1.0 mL/min | Can be adjusted to optimize resolution and run time.[2] |
| Column Temperature | 30°C | Maintaining a constant temperature is crucial for reproducibility.[5] |
| Detection Wavelength | 230 nm | Docetaxel and its derivatives have a UV absorbance maximum around this wavelength.[4] |
| Injection Volume | 10 µL | Should be optimized to avoid column overload.[3] |
| Sample Diluent | Mobile Phase A / Mobile Phase B (50:50) | It is best to dissolve the sample in a solvent that is of similar or weaker strength than the initial mobile phase. |
Visualizations
General HPLC Troubleshooting Workflow
This diagram outlines a logical workflow for troubleshooting common HPLC issues that may be encountered during the analysis of this compound.
References
- 1. Real Solutions to Improve Your HPLC Peak Resolution - AnalyteGuru [thermofisher.com]
- 2. chromtech.com [chromtech.com]
- 3. uhplcs.com [uhplcs.com]
- 4. jidps.com [jidps.com]
- 5. researchgate.net [researchgate.net]
- 6. waters.com [waters.com]
- 7. agilent.com [agilent.com]
- 8. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]
- 11. [this compound (25 mg) (COLD SHIPMENT REQUIRED)] - CAS [167074-97-7] [store.usp.org]
Technical Support Center: Overcoming Matrix Effects in 6-Oxo Docetaxel LC-MS/MS Analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming matrix effects during the LC-MS/MS analysis of 6-Oxo Docetaxel.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they impact the LC-MS/MS analysis of this compound?
A: Matrix effects are the alteration of ionization efficiency for a target analyte, such as this compound, due to the presence of co-eluting compounds from the sample matrix (e.g., plasma, urine).[1] These effects can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), ultimately affecting the accuracy, precision, and sensitivity of the analytical method.[1]
Q2: How can I detect and quantify matrix effects in my this compound assay?
A: The most common method to quantify matrix effects is the post-extraction spike method. This involves comparing the peak area of an analyte spiked into an extracted blank matrix sample to the peak area of the analyte in a neat solution (e.g., mobile phase). The matrix factor (MF) is calculated as follows:
MF = (Peak Area in Presence of Matrix) / (Peak Area in Absence of Matrix)
An MF < 1 indicates ion suppression, while an MF > 1 suggests ion enhancement. A consistent MF across different lots of the biological matrix is crucial for a reliable assay.[1]
Q3: What is the best internal standard (IS) to use for this compound analysis to compensate for matrix effects?
A: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound. A SIL IS has nearly identical physicochemical properties to the analyte and will co-elute, experiencing the same degree of matrix effects, thus providing the most accurate correction. If a SIL IS for this compound is not available, a structural analog like Paclitaxel can be used.[2] However, it is crucial to validate that the analog behaves similarly to this compound during extraction and ionization.
Q4: Can I use the calibration curve of the parent drug, Docetaxel, to quantify this compound?
A: Yes, it is possible to quantify metabolites using the parent drug's calibration curve, especially when a certified reference standard for the metabolite is not available.[3] However, it is essential to establish a correction factor to account for potential differences in ionization efficiency between Docetaxel and this compound.[3] This involves preparing a known concentration of this compound (if a non-certified standard is available) and comparing its response to the Docetaxel curve.
Troubleshooting Guides
This section provides a systematic approach to identifying and resolving common issues related to matrix effects in this compound LC-MS/MS analysis.
Issue 1: Poor Peak Shape and/or Low Signal Intensity for this compound
This is often a primary indicator of significant ion suppression.
Troubleshooting Workflow:
Troubleshooting Workflow for Poor Signal
Detailed Steps:
-
Investigate Sample Preparation:
-
Switch Extraction Method: If you are using protein precipitation (PPT), which is a cruder cleanup method, consider switching to liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for a cleaner extract.[4][5]
-
Optimize SPE: If using SPE, experiment with different sorbent types (e.g., C18, mixed-mode) and optimize the wash and elution solvents to selectively remove interferences while retaining this compound.
-
Adjust LLE Conditions: For LLE, test different organic solvents and adjust the pH of the aqueous phase to improve the partitioning of this compound into the organic layer.[2]
-
-
Optimize Chromatographic Conditions:
-
Modify Mobile Phase: Adjust the organic solvent percentage, try a different organic solvent (e.g., methanol vs. acetonitrile), or add modifiers like formic acid or ammonium formate to improve the separation of this compound from matrix components.
-
Change HPLC Column: A column with a different stationary phase (e.g., phenyl-hexyl instead of C18) can alter the elution profile and may resolve this compound from interfering compounds.
-
Adjust Gradient: A shallower gradient can improve the separation of closely eluting compounds.
-
-
Evaluate Internal Standard Performance:
-
Ensure the internal standard is co-eluting with this compound. If not, the IS cannot effectively compensate for matrix effects at the retention time of the analyte.
-
If using a structural analog, confirm that its recovery and response are consistent across different sample lots.
-
-
Check Mass Spectrometer Settings:
-
Optimize the electrospray ionization (ESI) source parameters (e.g., capillary voltage, gas flow, temperature) to maximize the signal for this compound.
-
Ensure the correct precursor and product ion transitions are being monitored with sufficient dwell time.
-
Issue 2: High Variability in Results Between Samples
Inconsistent matrix effects across different sample lots can lead to poor precision and accuracy.
Troubleshooting Decision Tree:
Troubleshooting High Result Variability
Detailed Steps:
-
Assess Matrix Effect in Multiple Lots: Prepare quality control (QC) samples in at least six different lots of the biological matrix to determine if the matrix effect is consistent.[1]
-
Implement a More Robust Sample Cleanup: As with low signal intensity, a more effective sample preparation method like SPE with rigorous optimization is key to removing the source of variability.
-
Use a Stable Isotope-Labeled Internal Standard: This is the most effective way to compensate for sample-to-sample variations in matrix effects.
-
Dilute the Sample: Diluting the sample with the mobile phase or a suitable buffer can reduce the concentration of interfering matrix components. However, ensure that the diluted concentration of this compound is still well above the lower limit of quantification (LLOQ).
-
Method Re-validation: Any significant changes to the sample preparation or analytical method will require re-validation to ensure the method is accurate and precise.
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) for this compound in Plasma
This protocol is adapted from methods for Docetaxel and its metabolites.[2]
-
Sample Preparation:
-
To 100 µL of plasma sample, add 10 µL of internal standard working solution (e.g., Paclitaxel in methanol).
-
Vortex for 10 seconds.
-
Add 1 mL of a suitable organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).
-
Vortex vigorously for 2 minutes.
-
Centrifuge at 10,000 x g for 10 minutes.
-
-
Extraction:
-
Transfer the upper organic layer to a clean tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.
-
-
Reconstitution:
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Vortex for 30 seconds.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Protocol 2: Solid-Phase Extraction (SPE) for this compound in Plasma
This protocol provides a cleaner extract than LLE.
-
Sample Pre-treatment:
-
To 200 µL of plasma, add 10 µL of IS and 200 µL of 4% phosphoric acid.
-
Vortex for 30 seconds.
-
-
SPE Procedure (using a C18 cartridge):
-
Conditioning: 1 mL of methanol followed by 1 mL of water.
-
Loading: Load the pre-treated sample.
-
Washing: 1 mL of 5% methanol in water.
-
Elution: 1 mL of methanol.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under nitrogen.
-
Reconstitute in 100 µL of mobile phase.
-
Data Presentation
Table 1: Comparison of Sample Preparation Techniques for Taxane Analysis
| Parameter | Protein Precipitation (PPT) | Liquid-Liquid Extraction (LLE) | Solid-Phase Extraction (SPE) |
| Recovery | Moderate to High | High | High and Reproducible |
| Matrix Effect | High | Moderate | Low |
| Selectivity | Low | Moderate | High |
| Throughput | High | Moderate | Moderate |
| Cost per Sample | Low | Low | High |
This table provides a general comparison; actual performance may vary depending on the specific protocol and matrix.[4][5][6]
Table 2: Typical LC-MS/MS Parameters for Docetaxel and its Metabolites
| Parameter | Setting |
| HPLC Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | 30-90% B over 5 minutes |
| Ionization Mode | ESI Positive |
| Precursor Ion (m/z) | To be determined for this compound (Docetaxel is ~808.4) |
| Product Ion (m/z) | To be determined for this compound (Docetaxel is ~527.3) |
| Internal Standard | Paclitaxel (m/z 854.4 -> 286.1) or SIL-Docetaxel |
These parameters are a starting point and should be optimized for your specific instrument and application.[2][7][8]
Visualizations
LC-MS/MS Workflow for this compound Analysis
References
- 1. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of docetaxel and its metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. waters.com [waters.com]
- 5. biotage.com [biotage.com]
- 6. Comparison of different serum sample extraction methods and their suitability for mass spectrometry analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing 6-Oxo Docetaxel Peak Resolution
Welcome to the technical support center for the chromatographic analysis of Docetaxel and its related substances. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to enhance the peak resolution of 6-Oxo Docetaxel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its resolution important?
A1: this compound, also known as Docetaxel Impurity B or 10-Deoxy-10-oxodocetaxel, is a potential impurity and degradation product of Docetaxel.[1] Accurate quantification of this and other impurities is crucial for ensuring the quality, safety, and efficacy of Docetaxel drug products. Poor resolution between the this compound peak and the main Docetaxel peak can lead to inaccurate assay results and impurity profiling.
Q2: What is a common challenge in separating this compound from Docetaxel?
A2: A primary challenge is the structural similarity between Docetaxel and its impurities, which can result in co-elution or poor peak separation during chromatographic analysis. For instance, some literature methods have shown that degradation products can merge with placebo peaks or the main drug peak, making accurate quantification difficult.[2]
Q3: Is there a validated HPLC method for the separation of this compound?
A3: Yes, a validated stability-indicating RP-HPLC method has been developed for the determination of Docetaxel and its organic impurities, including this compound. This method utilizes a gradient elution on a C18 column.[3]
Q4: Can you provide the details of this validated HPLC method?
A4: A successful separation has been achieved using a reversed-phase C18 column (4.6 x 150 mm, 3 µm) with a gradient elution of water (Mobile Phase A) and acetonitrile (Mobile Phase B) at a flow rate of 1.2 mL/min. The detection is performed at a wavelength of 232 nm.[3]
Troubleshooting Guide
This guide addresses common issues encountered during the separation of this compound and provides systematic solutions.
Issue 1: Poor Resolution Between Docetaxel and this compound Peaks
Possible Causes:
-
Inappropriate mobile phase composition or gradient program.
-
Unsuitable column chemistry.
-
Suboptimal flow rate.
-
Elevated column temperature.
Troubleshooting Steps:
-
Optimize the Mobile Phase Gradient:
-
Initial Approach: Start with a validated gradient program.
-
Adjustment: If resolution is poor, try adjusting the initial and final concentrations of the organic solvent (acetonitrile). A shallower gradient (slower increase in organic solvent concentration) can often improve the separation of closely eluting peaks.
-
-
Evaluate Column Chemistry:
-
Standard Column: A C18 column is a good starting point.[3]
-
Alternative Options: If co-elution persists, consider a column with a different stationary phase, such as a phenyl-hexyl or a polar-embedded phase, which can offer different selectivity for structurally similar compounds.
-
-
Adjust the Flow Rate:
-
Effect of Flow Rate: Lowering the flow rate can increase the interaction time of the analytes with the stationary phase, potentially leading to better resolution.
-
Recommended Action: Try reducing the flow rate in small increments (e.g., from 1.2 mL/min to 1.0 mL/min).
-
-
Control Column Temperature:
-
Temperature Effects: Increasing the column temperature generally decreases viscosity and can improve peak shape, but it may also reduce retention times and decrease resolution.
-
Recommended Action: Experiment with a slightly lower column temperature to see if it enhances separation.
-
Issue 2: Peak Tailing for Docetaxel or this compound
Possible Causes:
-
Secondary interactions with the stationary phase (e.g., silanol interactions).
-
Column overload.
-
Inappropriate mobile phase pH.
-
Column degradation.
Troubleshooting Steps:
-
Address Secondary Interactions:
-
Mobile Phase Additives: Add a small amount of an acidic modifier, such as 0.1% glacial acetic acid, to the mobile phase to suppress the ionization of silanol groups on the silica-based stationary phase.[3]
-
-
Check for Column Overload:
-
Symptom: Peak fronting or tailing that worsens with increasing sample concentration.
-
Solution: Dilute the sample and re-inject. If peak shape improves, the original sample was likely overloaded.
-
-
Ensure Proper Mobile Phase pH:
-
pH Impact: The pH of the mobile phase can affect the ionization state of the analytes and, consequently, their retention and peak shape.
-
Action: Ensure the mobile phase is properly buffered and the pH is consistent between runs.
-
-
Evaluate Column Health:
-
Signs of Degradation: Gradual peak tailing and loss of resolution over time can indicate a deteriorating column.
-
Action: Flush the column with a strong solvent. If performance does not improve, replace the column.
-
Experimental Protocols & Data
Validated RP-HPLC Method for this compound[3]
This table summarizes the chromatographic conditions from a validated method for the analysis of Docetaxel and its impurities, including this compound.
| Parameter | Condition |
| Column | Reversed-phase C18 (4.6 x 150 mm, 3 µm particle size) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient Program | A gradient elution is utilized. |
| Flow Rate | 1.2 mL/min |
| Detection Wavelength | 232 nm |
| Diluent | Acetonitrile:Water:Glacial Acetic Acid (100:100:0.1 v/v/v) |
Linearity Data for this compound[3]
The following table presents the linearity data from the validated method, demonstrating the quantitative performance for this compound.
| Compound | Concentration Range (µg/mL) | Regression Coefficient (R²) |
| This compound | 0.023–2.080 | >0.999 |
Visualizations
Experimental Workflow for Method Development
Caption: Workflow for developing an HPLC method for this compound.
Troubleshooting Logic for Poor Peak Resolution
Caption: A logical approach to troubleshooting poor peak resolution.
References
Technical Support Center: Minimizing 6-Oxo Docetaxel Formation During Storage
This technical support center provides researchers, scientists, and drug development professionals with guidance on minimizing the formation of 6-Oxo Docetaxel, a critical impurity in Docetaxel formulations. This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the stability and quality of your Docetaxel samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its formation a concern?
A1: this compound, more accurately referred to as 10-Oxo Docetaxel, is a degradation product of Docetaxel.[1][2][3][4] It is an impurity that can form during the synthesis or storage of Docetaxel.[5] Monitoring and controlling the levels of this impurity are crucial for ensuring the safety, efficacy, and quality of Docetaxel formulations, as required by regulatory bodies.
Q2: What are the primary factors that lead to the formation of 10-Oxo Docetaxel?
A2: The formation of 10-Oxo Docetaxel is primarily due to the oxidation of the hydroxyl group at the C-10 position of the Docetaxel molecule.[1] This degradation can be accelerated by several factors, including:
-
Exposure to Oxidizing Agents: Contact with oxidative species can directly lead to the formation of the ketone group.
-
Elevated Temperatures: Higher storage temperatures can increase the rate of degradation reactions.
-
Inappropriate pH: Both acidic and basic conditions can promote the degradation of Docetaxel, leading to the formation of various impurities, including 10-Oxo Docetaxel.[6][7]
-
Presence of Certain Excipients: The purity of excipients, such as Polysorbate 80 and PEG 400, can significantly impact the stability of Docetaxel. Standard compendial grades of these excipients have been shown to promote the formation of 10-Oxo Docetaxel and other degradants.[1]
-
Light Exposure: Although photolytic degradation is generally less pronounced for Docetaxel compared to other degradation pathways, protection from light is recommended as a general precautionary measure for maintaining the stability of pharmaceutical compounds.[6]
Q3: What are the recommended storage conditions to minimize the formation of 10-Oxo Docetaxel?
A3: To minimize the formation of 10-Oxo Docetaxel and other degradation products, it is recommended to store Docetaxel formulations at controlled room temperature, generally between 2°C and 25°C (36°F and 77°F).[8] It is also crucial to protect the formulation from light by retaining it in its original packaging.[8] For reconstituted solutions, specific storage conditions and in-use stability periods should be strictly followed as per the manufacturer's instructions.
Q4: How can I detect and quantify the amount of 10-Oxo Docetaxel in my samples?
A4: The most common and reliable method for detecting and quantifying 10-Oxo Docetaxel is High-Performance Liquid Chromatography (HPLC) with UV detection.[6][9][10] A validated, stability-indicating HPLC method can effectively separate Docetaxel from its impurities, allowing for accurate quantification.
Troubleshooting Guide
This guide addresses specific issues you might encounter during your experiments related to the formation of 10-Oxo Docetaxel.
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Unexpectedly high levels of 10-Oxo Docetaxel in a newly received batch of Docetaxel. | Improper storage or handling during transit. | 1. Immediately contact the supplier and provide the batch number and analytical data. 2. Review the supplier's storage and shipping protocols. 3. Re-analyze the sample using a validated HPLC method to confirm the initial findings. |
| Increase in 10-Oxo Docetaxel levels in a stored Docetaxel formulation over time. | 1. Suboptimal storage temperature. 2. Exposure to light. 3. Incompatibility with the storage container. 4. Purity of the excipients used in the formulation. | 1. Verify that the storage temperature is consistently maintained within the recommended range (2°C to 25°C). 2. Ensure the formulation is stored in a light-protected container. 3. Use storage containers made of appropriate materials (e.g., glass or polyolefin bags) to prevent leaching or interaction.[11] 4. If formulating in-house, consider using highly purified ("Super Refined") excipients, which have been shown to enhance Docetaxel stability.[1] |
| Inconsistent or non-reproducible results when analyzing for 10-Oxo Docetaxel. | 1. Non-validated or unsuitable HPLC method. 2. Improper sample preparation. 3. Co-elution of 10-Oxo Docetaxel with other impurities or excipient peaks. | 1. Develop and validate a stability-indicating HPLC method specifically for the separation of Docetaxel and its key impurities, including 10-Oxo Docetaxel. 2. Optimize sample preparation to ensure complete dissolution and minimize further degradation during the process. 3. Adjust chromatographic parameters (e.g., mobile phase composition, gradient, column chemistry) to achieve baseline separation of all relevant peaks. |
Data Presentation
The following tables summarize quantitative data from forced degradation and stability studies of Docetaxel, highlighting the conditions under which 10-Oxo Docetaxel and other impurities are formed.
Table 1: Docetaxel Degradation Under Forced Stress Conditions [6]
| Stress Condition | % Assay of Docetaxel | % Total Impurities |
| Unstressed | 99.8 | 0.2 |
| Acid (2N HCl, 24 hours) | 98.2 | 1.8 |
| Base (2N NaOH, 1 hour) | 86.6 | 13.4 |
| Oxidation (3% H₂O₂, 12 hours) | 90.9 | 9.1 |
| Thermal (100°C, 48 hours) | 94.8 | 5.2 |
| Photolytic (ICH guidelines) | 99.3 | 0.7 |
This table demonstrates that Docetaxel is most susceptible to degradation under basic and oxidative conditions.
Table 2: Formation of Key Docetaxel Degradation Products in a Formulation Under Stress [6]
| Impurity | Unstressed (%) | Acid Stressed (%) | Base Stressed (%) | Oxidative Stressed (%) | Thermal Stressed (%) | Photo Stressed (%) |
| 10-deacetyl baccatin III | ND | ND | 1.87 | ND | ND | ND |
| 7-epi-Docetaxel | 0.05 | 0.12 | 8.54 | 0.11 | 0.08 | 0.05 |
| 10-Oxo-7-epidocetaxel | ND | ND | 2.52 | 0.04 | 0.26 | ND |
ND: Not Detected. This table highlights that the formation of 10-Oxo-7-epidocetaxel is most significant under basic conditions, with some formation also observed under oxidative and thermal stress.
Table 3: Impact of Excipient Purity on Docetaxel Stability at 40°C over 12 Weeks [1]
| Excipient | Docetaxel Recovery (%) |
| Super Refined Polysorbate 80 | > 90% |
| Standard Polysorbate 80 (Source 1) | ~10% |
| Standard Polysorbate 80 (Source 2) | ~20% |
| Standard Polysorbate 80 (Source 3) | ~50% |
| Super Refined PEG 400 | > 90% |
| Standard PEG 400 (Source 1) | ~75% |
| Standard PEG 400 (Source 2) | ~30% |
This table clearly shows that the use of highly purified excipients significantly enhances the stability of Docetaxel, reducing the potential for the formation of degradation products like 10-Oxo Docetaxel.
Experimental Protocols
Protocol 1: HPLC Method for the Analysis of Docetaxel and 10-Oxo Docetaxel
This protocol provides a general framework for a stability-indicating HPLC method. Method validation and optimization are essential for specific formulations and equipment.
-
Chromatographic System: A High-Performance Liquid Chromatography (HPLC) system equipped with a UV-Vis detector.
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient mixture of acetonitrile and water or a buffered aqueous solution is typically employed. A common mobile phase composition is a mixture of acetonitrile and water (e.g., 50:50 v/v).[12] The pH of the aqueous phase may be adjusted to optimize separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[13]
-
Detection Wavelength: Docetaxel and its impurities are typically monitored at a wavelength of around 230 nm.
-
Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.
-
Injection Volume: Typically 10-20 µL.
-
Sample Preparation:
-
Accurately weigh and dissolve the Docetaxel sample in a suitable diluent (e.g., a mixture of acetonitrile and water) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection to remove any particulate matter.
-
-
Analysis:
-
Inject a blank (diluent), a standard solution of Docetaxel, and the sample solution into the HPLC system.
-
Identify the peaks based on their retention times compared to the standard.
-
Quantify the amount of 10-Oxo Docetaxel using a validated calibration curve or by the area normalization method, applying appropriate response factors if necessary.
-
Mandatory Visualizations
Diagram 1: Docetaxel Degradation Pathway to 10-Oxo Docetaxel
Caption: Simplified degradation pathway of Docetaxel.
Diagram 2: Experimental Workflow for Stability Testing
Caption: Workflow for assessing Docetaxel stability.
Diagram 3: Troubleshooting Logic for High 10-Oxo Docetaxel Levels
Caption: Troubleshooting high 10-Oxo Docetaxel.
References
- 1. pharmaexcipients.com [pharmaexcipients.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. scbt.com [scbt.com]
- 4. caymanchem.com [caymanchem.com]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. rjptonline.org [rjptonline.org]
- 11. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Accurate 6-Oxo Docetaxel Quantification
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the accurate quantification of 6-Oxo Docetaxel. It includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to facilitate method refinement and address common challenges encountered during analysis.
Troubleshooting Guides
This section addresses specific issues that may arise during the quantification of this compound using common analytical techniques such as HPLC-UV, UPLC, and LC-MS/MS.
High-Performance Liquid Chromatography (HPLC-UV) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Peak Tailing for this compound | 1. Secondary Interactions: Residual silanols on the C18 column interacting with the analyte. 2. Mobile Phase pH: pH of the mobile phase is close to the pKa of this compound, leading to mixed ionization states. 3. Column Overload: Injecting too high a concentration of the sample. | 1. Use a highly deactivated, end-capped C18 column. Consider a column with a different stationary phase if tailing persists. 2. Adjust the mobile phase pH to be at least 2 units away from the pKa of this compound. Ensure adequate buffering capacity. 3. Dilute the sample and reinject. If peak shape improves, optimize the sample concentration. |
| Peak Splitting or Broadening | 1. Column Void: A void has formed at the head of the analytical column. 2. Sample Solvent Incompatibility: The sample is dissolved in a solvent stronger than the mobile phase. 3. Clogging: Particulate matter from the sample or system has blocked the column frit. | 1. Replace the analytical column. To prevent this, use a guard column and avoid sudden pressure changes. 2. Dissolve the sample in the initial mobile phase whenever possible.[1] 3. Reverse-flush the column (if permissible by the manufacturer). If the problem persists, replace the column frit or the entire column. Implement routine use of in-line filters. |
| Poor Resolution Between this compound and Other Impurities | 1. Inadequate Mobile Phase Composition: The organic-to-aqueous ratio is not optimal for separation. 2. Inappropriate Column Chemistry: The stationary phase is not providing sufficient selectivity. | 1. Optimize the gradient or isocratic mobile phase composition. A shallower gradient or a lower percentage of organic solvent can improve the resolution of early-eluting peaks. 2. Screen different column chemistries (e.g., Phenyl-Hexyl, Cyano) to find one with better selectivity for taxane impurities. |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Troubleshooting
| Issue | Potential Cause | Recommended Solution |
| Ion Suppression or Enhancement (Matrix Effects) | 1. Co-eluting Matrix Components: Endogenous compounds from the biological matrix (plasma, urine, etc.) are co-eluting with this compound and affecting its ionization. 2. Inefficient Sample Cleanup: The sample preparation method is not adequately removing interfering substances. | 1. Modify the chromatographic method to separate this compound from the interfering peaks. This may involve adjusting the gradient or changing the column. 2. Optimize the sample preparation method. Consider a more rigorous Solid-Phase Extraction (SPE) protocol or a different Liquid-Liquid Extraction (LLE) solvent system.[2] |
| Inconsistent Internal Standard (IS) Response | 1. IS Instability: The internal standard is degrading in the sample matrix or during storage. 2. Matrix Effects on IS: The internal standard is also experiencing ion suppression or enhancement, but to a different extent than the analyte. 3. Incorrect IS Concentration: The concentration of the internal standard is too high or too low. | 1. Evaluate the stability of the internal standard under the same conditions as the analyte. 2. Select a stable isotope-labeled (SIL) internal standard of this compound if available, as it will have the most similar physicochemical properties and ionization behavior. If a SIL-IS is not available, choose a structural analog that co-elutes closely with the analyte. 3. The IS response should be well above the limit of quantification but not so high that it causes detector saturation or suppresses the analyte signal. A typical starting point is to add the IS at a concentration in the middle of the calibration curve range. |
| Low Sensitivity for this compound | 1. Suboptimal MS/MS Parameters: The precursor and product ion selection, collision energy, and other MS parameters are not optimized. 2. Poor Ionization Efficiency: The mobile phase composition is not conducive to efficient ionization of this compound. | 1. Perform a thorough optimization of the MS/MS parameters by infusing a standard solution of this compound. 2. Adjust the mobile phase pH and organic content to enhance ionization. The addition of a small amount of an appropriate modifier (e.g., formic acid for positive mode, ammonium hydroxide for negative mode) can significantly improve signal intensity. |
Frequently Asked Questions (FAQs)
Q1: Which analytical technique is most suitable for the quantification of this compound in a research setting versus a regulated clinical setting?
A1: For a research setting, HPLC-UV can be a cost-effective and reliable method for quantifying this compound, especially when dealing with relatively clean sample matrices or when high sensitivity is not a primary concern. For regulated clinical settings, LC-MS/MS is the gold standard due to its superior sensitivity, selectivity, and specificity, which are crucial for accurately quantifying low levels of metabolites in complex biological matrices like plasma and urine.[3]
Q2: What are the critical steps in sample preparation to ensure accurate quantification of this compound?
A2: The critical steps include:
-
Efficient Extraction: Choosing the right extraction technique (SPE or LLE) and optimizing the solvents and conditions to achieve high and reproducible recovery of this compound.
-
Removal of Interferences: The sample preparation method must effectively remove matrix components that can interfere with the analysis, particularly for LC-MS/MS to minimize matrix effects.
-
Analyte Stability: Ensuring the stability of this compound throughout the sample preparation process is crucial. This may involve keeping samples on ice and minimizing the time between extraction and analysis.
Q3: How do I choose an appropriate internal standard for this compound quantification?
A3: The ideal internal standard is a stable isotope-labeled (SIL) version of this compound (e.g., ¹³C- or ²H-labeled). A SIL-IS has nearly identical chemical and physical properties to the analyte, ensuring it behaves similarly during sample preparation and analysis, thus providing the most accurate correction for variability.[4] If a SIL-IS is not available, a structural analog with similar chromatographic behavior and ionization efficiency can be used. Paclitaxel is often used as an internal standard for docetaxel and its metabolites.[5]
Q4: What are the common degradation pathways for docetaxel that can lead to the formation of this compound?
A4: this compound is a metabolite of docetaxel formed primarily through oxidation reactions. The main metabolic pathway involves the cytochrome P450 enzyme system, specifically the CYP3A4 isoenzyme in the liver.[6][7] This enzyme catalyzes the oxidation of docetaxel, leading to the formation of various hydroxylated and oxidized metabolites, including this compound.
Q5: What are the key validation parameters to assess for a this compound quantification method?
A5: Key validation parameters according to regulatory guidelines (e.g., FDA, EMA) include:
-
Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components.
-
Linearity and Range: The concentration range over which the method provides results that are directly proportional to the concentration of the analyte.
-
Accuracy and Precision: The closeness of the measured value to the true value (accuracy) and the degree of scatter between a series of measurements (precision).
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably detected and quantified with acceptable accuracy and precision.[8]
-
Recovery: The efficiency of the extraction process.
-
Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol is a general guideline and should be optimized for your specific application.
-
Column Conditioning: Condition a C18 SPE cartridge (e.g., 200 mg/3 mL) by passing 3 mL of methanol followed by 3 mL of deionized water. Do not allow the cartridge to dry out.
-
Sample Pre-treatment: To 1 mL of human plasma, add a known concentration of the internal standard (e.g., paclitaxel). Vortex briefly.
-
Sample Loading: Load the pre-treated plasma sample onto the conditioned SPE cartridge at a slow, consistent flow rate (e.g., 1-2 mL/min).
-
Washing: Wash the cartridge with 3 mL of 5% methanol in water to remove polar interferences.
-
Elution: Elute the this compound and the internal standard with 3 mL of methanol into a clean collection tube.
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C. Reconstitute the residue in a known volume (e.g., 200 µL) of the initial mobile phase.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the HPLC or LC-MS/MS system.
Protocol 2: Liquid-Liquid Extraction (LLE) for this compound from Urine
This protocol is a general guideline and should be optimized for your specific application.
-
Sample Preparation: To 1 mL of urine in a glass tube, add a known concentration of the internal standard. Vortex briefly.
-
pH Adjustment (Optional but Recommended): Adjust the pH of the urine sample to a value where this compound is in a non-ionized form to improve extraction efficiency into an organic solvent.
-
Extraction: Add 5 mL of an appropriate organic solvent (e.g., ethyl acetate or a mixture of diethyl ether and dichloromethane).[3]
-
Mixing: Cap the tube and vortex vigorously for 2 minutes, or gently rock for 15-20 minutes to ensure thorough mixing and partitioning of the analyte into the organic phase.
-
Phase Separation: Centrifuge the sample at 3000 x g for 10 minutes to achieve a clear separation of the aqueous and organic layers.
-
Collection: Carefully transfer the upper organic layer to a clean tube.
-
Evaporation and Reconstitution: Evaporate the organic solvent to dryness under a gentle stream of nitrogen. Reconstitute the residue in a known volume of the initial mobile phase.
-
Analysis: Vortex the reconstituted sample and inject an aliquot into the analytical system.
Quantitative Data Summary
The following tables summarize typical performance data for the quantification of docetaxel and its metabolites, which can serve as a benchmark for method development for this compound.
Table 1: HPLC-UV Method Performance for Docetaxel and Related Substances
| Parameter | Typical Value | Reference |
| Linearity Range | 0.015 - 2.080 µg/mL | [9] |
| Correlation Coefficient (r²) | > 0.999 | [9] |
| Limit of Quantification (LOQ) | ~0.02 µg/mL | [9] |
| Accuracy (% Recovery) | 90 - 110% | [8] |
| Precision (% RSD) | < 5% | [8] |
Table 2: LC-MS/MS Method Performance for Docetaxel and Metabolites in Plasma
| Parameter | Typical Value | Reference |
| Linearity Range | 0.25 - 500 ng/mL | [5][10] |
| Correlation Coefficient (r²) | > 0.99 | [11] |
| Limit of Quantification (LOQ) | 0.5 ng/mL | [5] |
| Accuracy (% Bias) | Within ±15% | [10] |
| Precision (% RSD) | < 15% | [10] |
| Extraction Recovery | > 90% | [5] |
Visualizations
Docetaxel Metabolism to this compound
The following diagram illustrates the metabolic pathway of docetaxel, highlighting the role of CYP3A4 in the formation of this compound.
Caption: Metabolic conversion of Docetaxel to this compound via CYP3A4-mediated oxidation.
General Experimental Workflow for this compound Quantification
This diagram outlines the typical workflow for the quantification of this compound from biological samples.
Caption: Workflow for this compound quantification from sample collection to final analysis.
References
- 1. agilent.com [agilent.com]
- 2. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Internal standards in the quantitative determination of protein biopharmaceuticals using liquid chromatography coupled to mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quantification of docetaxel and its main metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Quantification of docetaxel and its metabolites in human plasma by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Oxo Docetaxel Analysis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering co-elution issues with 6-Oxo Docetaxel during analytical experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it important to monitor?
This compound is a known impurity and potential metabolite of Docetaxel, an antineoplastic agent.[1][2][3] Regulatory bodies require the monitoring and quantification of such impurities to ensure the quality, safety, and efficacy of the final drug product. Co-elution of this compound with the active pharmaceutical ingredient (API) or other impurities can lead to inaccurate quantification and potentially compromise the integrity of analytical results.
Q2: What are the common causes of co-elution with this compound?
Co-elution involving this compound can stem from several factors:
-
Insufficient Chromatographic Resolution: The selected High-Performance Liquid Chromatography (HPLC) or Ultra-Performance Liquid Chromatography (UPLC) method may not have adequate selectivity to separate this compound from other structurally similar compounds, such as Docetaxel itself, other impurities like 4-epi-docetaxel, or formulation excipients.[1][4][5]
-
Matrix Effects: Complex biological matrices (e.g., plasma, tissue homogenates) can introduce endogenous components that interfere with the analysis.[6] Inadequate sample preparation can fail to remove these interfering substances.[7][8]
-
Isobaric Interferences (LC-MS/MS): In Liquid Chromatography with tandem mass spectrometry (LC-MS/MS), other compounds may have the same mass-to-charge ratio (m/z) as this compound, leading to co-elution if not chromatographically separated.[9] This is particularly relevant for metabolites that may have undergone different biotransformations but result in the same mass.
Q3: How can I detect co-elution in my chromatogram?
Detecting co-elution requires careful examination of the chromatographic data:
-
Peak Shape Analysis: Look for asymmetrical peaks, such as fronting, tailing, or shoulders, which can indicate the presence of a hidden overlapping peak.
-
Peak Purity Analysis (with PDA/DAD detector): A photodiode array (PDA) or diode-array detector (DAD) can assess the spectral homogeneity across a single chromatographic peak. A non-homogenous spectrum suggests the presence of more than one compound.
-
Mass Spectrometry (MS): An MS detector can reveal the presence of multiple components with different m/z values under a single chromatographic peak. For suspected isobaric interferences, careful examination of the raw data is crucial.[9]
Troubleshooting Guides
Issue 1: Poor Resolution Between this compound and Docetaxel in HPLC-UV
If you are observing poor separation between this compound and the main Docetaxel peak, consider the following troubleshooting steps.
Troubleshooting Workflow
Caption: Troubleshooting workflow for poor chromatographic resolution.
Detailed Methodologies
-
Modify Mobile Phase Composition:
-
Principle: Altering the mobile phase composition can change the selectivity of the separation.
-
Protocol:
-
Change Organic Modifier Ratio: Systematically vary the ratio of the organic solvent (e.g., acetonitrile or methanol) to the aqueous phase. For reversed-phase chromatography, decreasing the organic solvent percentage will generally increase retention times and may improve resolution.[10]
-
Adjust pH of the Aqueous Phase: The pH of the mobile phase can significantly impact the retention of ionizable compounds. Prepare a series of mobile phases with slightly different pH values (e.g., in 0.2 unit increments) around the pKa of the analytes, if known.[11]
-
Change the Organic Modifier: If using acetonitrile, consider switching to methanol, or vice-versa. These solvents have different selectivities and can alter the elution order or separation of closely eluting peaks.[12]
-
-
-
Adjust the Gradient Profile (for gradient elution):
-
Principle: A shallower gradient provides more time for separation of closely eluting compounds.
-
Protocol:
-
Identify the time window where this compound and Docetaxel elute.
-
Modify the gradient to be shallower in this region. For example, if the compounds elute when the organic phase is between 40% and 50%, try a slower ramp from 35% to 55% over a longer period.
-
-
-
Evaluate a Different Stationary Phase:
-
Principle: The choice of column chemistry is a primary driver of selectivity.
-
Protocol: If modifications to the mobile phase are unsuccessful, consider a column with a different stationary phase. For example, if you are using a standard C18 column, a phenyl-hexyl or a cyano column may offer different selectivity due to different interaction mechanisms (e.g., pi-pi interactions).
-
Quantitative Data: HPLC Method Parameters for Docetaxel and Impurities
The following table summarizes a validated HPLC method for the determination of Docetaxel and its organic impurities, including this compound.[3]
| Parameter | Value |
| Column | Reversed-phase C18 (4.6 x 150 mm, 3 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
| Flow Rate | 1.2 mL/min |
| Detection | UV at 232 nm |
| Linearity Range for this compound | 0.023–2.080 µg/mL |
| Regression Coefficient (R²) for this compound | >0.999 |
Issue 2: Suspected Co-elution with an Unknown Interference in LC-MS/MS
When analyzing this compound in complex matrices, co-elution with endogenous components or metabolites can occur, potentially leading to ion suppression or enhancement.
Troubleshooting Workflow
Caption: Workflow for addressing co-elution in LC-MS/MS analysis.
Detailed Methodologies
-
Optimize Sample Preparation:
-
Principle: A more rigorous sample cleanup can remove interfering matrix components before analysis.[6][13]
-
Protocols:
-
Protein Precipitation (PPT): While simple, it may not be sufficient for removing all interferences.[8]
-
Liquid-Liquid Extraction (LLE): Offers a higher degree of cleanup. Experiment with different organic solvents (e.g., ethyl acetate, methyl tert-butyl ether) and pH of the aqueous phase to optimize the extraction of this compound while leaving interferences behind.[7]
-
Solid-Phase Extraction (SPE): Provides the most selective cleanup.[7] Develop a method using a sorbent that strongly retains this compound (e.g., a mixed-mode or polymer-based sorbent). Optimize the wash steps to remove interferences and the elution step to recover the analyte.
-
-
-
Refine Chromatographic Method:
-
Principle: Improving chromatographic separation is key to resolving co-eluting compounds, even if they are isobaric.[9]
-
Protocol: Follow the steps outlined in "Issue 1" (Modify Mobile Phase Composition, Adjust Gradient Profile, Evaluate a Different Stationary Phase) to improve the separation of this compound from the interfering peak.
-
-
Select Specific Multiple Reaction Monitoring (MRM) Transitions:
-
Principle: Using highly specific precursor-to-product ion transitions in MS/MS can help differentiate the analyte from some interferences.[14]
-
Protocol:
-
Infuse a pure standard of this compound into the mass spectrometer to determine the most abundant and specific precursor and product ions.
-
Select at least two MRM transitions for this compound (one for quantification and one for qualification).
-
Analyze a blank matrix sample that has been through the sample preparation process to ensure that there are no endogenous compounds that give a signal in the selected MRM channels at the retention time of this compound.
-
-
Experimental Protocol: Solid-Phase Extraction (SPE) for Plasma Samples
This protocol provides a general framework for developing an SPE method to extract this compound from plasma.
-
Conditioning: Condition the SPE cartridge (e.g., a C18 or mixed-mode cation exchange cartridge) with 1 mL of methanol followed by 1 mL of water.
-
Loading: Pretreat 0.5 mL of plasma (e.g., by adding an internal standard and diluting with an acidic solution). Load the pretreated sample onto the cartridge at a slow flow rate.
-
Washing: Wash the cartridge with 1 mL of a weak organic solvent solution (e.g., 5% methanol in water) to remove polar interferences. A second wash with a stronger solvent may be necessary to remove less polar interferences.
-
Elution: Elute the this compound with 1 mL of an appropriate solvent (e.g., methanol or acetonitrile, possibly with a modifier like formic acid or ammonia depending on the sorbent chemistry).
-
Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase for injection.
References
- 1. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [this compound (25 mg) (COLD SHIPMENT REQUIRED)] - CAS [167074-97-7] [store.usp.org]
- 3. researchgate.net [researchgate.net]
- 4. Evaluation of the pharmaceutical quality of docetaxel injection using new stability indicating chromatographic methods for assay and impurities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. orochem.com [orochem.com]
- 7. Sample Preparation Techniques | Phenomenex [phenomenex.com]
- 8. Sample Preparation Techniques | Thermo Fisher Scientific - UK [thermofisher.com]
- 9. Isobaric metabolite interferences and the requirement for close examination of raw data in addition to stringent chromatographic separations in liquid chromatography/tandem mass spectrometric analysis of drugs in biological matrix - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. bulletin.mfd.org.mk [bulletin.mfd.org.mk]
- 12. Impact of Mobile Phase Composition on Separation Selectivity of Labeled Dextran Ladder in Hydrophilic Interaction Liquid Chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. forensicrti.org [forensicrti.org]
Technical Support Center: Enhancing Sensitivity for Low-Level 6-Oxo Docetaxel Detection
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to enhance the sensitivity of detecting low-levels of 6-Oxo Docetaxel.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the analytical process for this compound.
| Problem | Potential Cause | Recommended Solution |
| Low or No Signal for this compound | Inefficient ionization of the analyte. | Optimize mass spectrometry source parameters. For electrospray ionization (ESI), adjust capillary voltage, nebulizer gas pressure, and drying gas temperature and flow rate. Consider testing both positive and negative ionization modes, although taxanes generally ionize well in positive mode. |
| Suboptimal precursor/product ion selection for Multiple Reaction Monitoring (MRM). | Perform a product ion scan of a this compound standard to identify the most abundant and stable fragment ions. Select at least two intense and specific transitions for quantification and qualification. | |
| Poor extraction recovery from the biological matrix. | Evaluate different sample preparation techniques. Liquid-liquid extraction (LLE) with solvents like methyl tert-butyl ether or solid-phase extraction (SPE) with C18 or mixed-mode cartridges can be effective. Optimize pH and solvent composition for efficient extraction.[1] | |
| Analyte degradation during sample storage or processing. | Ensure proper storage of samples, typically at -80°C, to minimize degradation.[1] Process samples on ice and minimize the time between extraction and analysis. | |
| High Background Noise or Interfering Peaks | Matrix effects from endogenous components in the sample. | Improve sample cleanup. Utilize a more selective SPE sorbent or a multi-step LLE protocol. Optimize the chromatographic separation to resolve this compound from interfering compounds. |
| Contamination from laboratory equipment or reagents. | Use high-purity solvents and reagents (LC-MS grade). Thoroughly clean all glassware and autosampler components. Run blank injections to identify sources of contamination. | |
| Poor Peak Shape (Tailing, Broadening) | Suboptimal chromatographic conditions. | Optimize the mobile phase composition, including organic modifier, pH, and additives. A gradient elution may provide better peak shape than isocratic conditions. Ensure the column is properly conditioned and not overloaded. |
| Inappropriate injection solvent. | The injection solvent should be of similar or weaker elution strength than the initial mobile phase to prevent peak distortion. | |
| Inconsistent Results or Poor Reproducibility | Variability in sample preparation. | Automate the sample preparation process if possible. Ensure consistent timing and technique for all manual steps, such as vortexing and evaporation. |
| Fluctuations in LC-MS system performance. | Regularly perform system suitability tests using a standard solution of this compound to monitor retention time, peak area, and peak shape. Calibrate the mass spectrometer according to the manufacturer's recommendations. |
Frequently Asked Questions (FAQs)
Sample Preparation
Q1: What is the best method for extracting this compound from plasma or serum?
A1: Both liquid-liquid extraction (LLE) and solid-phase extraction (SPE) can be effective for extracting this compound. LLE with a solvent like methyl tert-butyl ether is a simpler method and can provide good recovery.[1] SPE, using a C18 or a polymer-based sorbent, often results in a cleaner extract, which can be crucial for enhancing sensitivity and reducing matrix effects. The choice between LLE and SPE may depend on the required limit of quantification and the complexity of the sample matrix.
Q2: How can I improve the recovery of this compound during sample preparation?
A2: To improve recovery, consider the following:
-
pH Adjustment: Adjust the pH of the sample to ensure this compound is in a neutral form, which enhances its extraction into organic solvents.
-
Solvent Selection: For LLE, test a range of organic solvents with varying polarities.
-
SPE Optimization: For SPE, carefully select the sorbent and optimize the wash and elution steps. A weak wash can remove interferences without eluting the analyte, and a strong elution solvent will ensure complete recovery.
LC-MS/MS Method Development
Q3: What are the recommended mass spectrometry settings for detecting this compound?
A3: While specific MRM transitions for this compound are not widely published, a general approach for a related compound, docetaxel, can be adapted. For docetaxel, the [M+Na]+ adduct is often more abundant than the [M+H]+ ion.[2] Therefore, it is advisable to monitor for sodium adducts of this compound. A good starting point is to perform a full scan and product ion scan on a this compound standard to determine the optimal precursor ion and its most intense and specific fragment ions for MRM analysis.
Q4: How can I minimize matrix effects when analyzing this compound?
A4: Matrix effects, which can suppress or enhance the ionization of the analyte, are a common challenge in bioanalysis. To mitigate them:
-
Improve Sample Cleanup: As mentioned, a more rigorous sample preparation method like SPE can significantly reduce matrix components.
-
Chromatographic Separation: Optimize your HPLC or UHPLC method to separate this compound from co-eluting matrix components. Using a smaller particle size column or a longer gradient can improve resolution.
-
Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard for this compound is the most effective way to compensate for matrix effects, as it will be affected similarly to the analyte. If unavailable, a structurally similar compound can be used.
Data Interpretation and Validation
Q5: What is a typical Lower Limit of Quantification (LLOQ) for docetaxel metabolites?
A5: For hydroxylated metabolites of docetaxel, validated LC-MS/MS methods have achieved LLOQs as low as 0.5 ng/mL in human plasma.[1] For unbound docetaxel, a highly sensitive method has been developed with an LLOQ of 0.084 ng/mL.[3] The achievable LLOQ for this compound will depend on the optimization of the entire analytical method, including sample preparation and instrument sensitivity.
Q6: How should I assess the stability of this compound in biological samples?
A6: Stability should be evaluated under various conditions to ensure accurate quantification. This includes:
-
Freeze-Thaw Stability: Assess analyte stability after multiple cycles of freezing and thawing of the biological samples.
-
Short-Term Stability: Evaluate stability at room temperature for the expected duration of sample handling and preparation.
-
Long-Term Stability: Determine the stability of the analyte in the matrix at the intended storage temperature (e.g., -80°C) over an extended period.
-
Post-Preparative Stability: Assess the stability of the extracted samples in the autosampler.
Quantitative Data Summary
The following tables summarize quantitative data from various methods for the analysis of docetaxel and its metabolites. While specific data for this compound is limited, these tables provide a reference for expected performance.
Table 1: Lower Limits of Quantification (LLOQ) for Docetaxel and its Metabolites
| Analyte | Matrix | Method | LLOQ | Reference |
| Docetaxel Metabolites (M1, M2, M3, M4) | Human Plasma | LC-MS/MS | 0.5 ng/mL | [1] |
| Unbound Docetaxel | Human Plasma | HPLC-MS/MS | 0.084 ng/mL | [3] |
| Docetaxel | Human Plasma | HPLC-UV | 1 nM (~0.8 ng/mL) | [4] |
| Docetaxel | Human Plasma | LC-MS/MS | 1 ng/mL | [2] |
Table 2: Recovery Data for Docetaxel
| Matrix | Extraction Method | Recovery (%) | Reference |
| Human Plasma | Liquid-Liquid Extraction | >90% | [1] |
| Human Plasma | Solid-Phase Extraction | 92 ± 5% | [4] |
| Unbound Docetaxel from Plasma | Ultrafiltration | 88% | [3] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction for Docetaxel Metabolites
This protocol is adapted from a method for hydroxylated docetaxel metabolites and can be a starting point for this compound.[1]
-
To 100 µL of plasma sample, add an internal standard.
-
Add 500 µL of a suitable organic solvent (e.g., methyl tert-butyl ether).
-
Vortex for 1 minute to ensure thorough mixing.
-
Centrifuge at 10,000 x g for 5 minutes to separate the layers.
-
Transfer the organic layer to a clean tube.
-
Evaporate the solvent to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Inject an aliquot into the LC-MS/MS system.
Protocol 2: Solid-Phase Extraction for Docetaxel
This protocol is a general guideline for SPE of docetaxel and can be optimized for this compound.[4]
-
Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
-
Load 1 mL of the plasma sample onto the cartridge.
-
Wash the cartridge with 1 mL of a weak organic solvent (e.g., 5% methanol in water) to remove interferences.
-
Elute the analyte with 1 mL of a strong organic solvent (e.g., methanol or acetonitrile).
-
Evaporate the eluate to dryness.
-
Reconstitute the residue in the mobile phase for LC-MS/MS analysis.
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Sensitive Assay for Unbound Docetaxel Using Ultrafiltration plus HPLC-MS and Its Application to a Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 4. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
stability issues of 6-Oxo Docetaxel in solution
Disclaimer: 6-Oxo Docetaxel is a derivative of Docetaxel. Due to limited publicly available stability data specific to this compound, this guide is largely based on established knowledge of Docetaxel's stability profile and general principles of taxane chemistry. The information provided should be used as a reference, and we strongly recommend performing compound-specific stability studies for your particular application.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that can affect the stability of this compound in solution?
A1: The stability of this compound in solution is primarily influenced by pH, temperature, the choice of solvent, and exposure to light. Like other taxanes, it is susceptible to degradation under certain conditions.
Q2: What are the expected degradation products of this compound?
A2: Based on the degradation pathways of Docetaxel, the primary degradation products of this compound are expected to be its epimers and hydrolysis products. The most common degradation pathway for Docetaxel is epimerization at the C-7 position, and similar degradation is anticipated for this compound.[1][2]
Q3: What is the recommended storage condition for this compound in its solid form?
A3: It is recommended to store solid this compound in a refrigerator at 2-8°C.
Q4: How should I prepare stock solutions of this compound for in vitro experiments?
A4: this compound is sparingly soluble in aqueous buffers. For cell-based assays, it is advisable to first dissolve the compound in an organic solvent such as DMSO to prepare a concentrated stock solution. This stock solution can then be further diluted with the aqueous buffer or cell culture medium of choice to the final desired concentration. It is not recommended to store the aqueous solution for more than one day.
Q5: Are there any materials I should avoid when working with this compound solutions?
A5: Yes. For Docetaxel, it has been observed that solutions can leach DEHP from PVC infusion bags, which can affect the stability and introduce impurities. Therefore, it is advisable to use polyolefin or glass containers for the preparation and storage of this compound solutions.[3][4]
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Precipitation in aqueous solution | - Low aqueous solubility of this compound. - The concentration of the organic co-solvent (e.g., DMSO) in the final aqueous solution is too low. | - Ensure the final concentration of the organic co-solvent is sufficient to maintain solubility. - Prepare a more dilute final solution. - Use a different co-solvent system if compatible with your experiment. |
| Loss of compound activity over time | - Degradation of this compound in solution. | - Prepare fresh solutions before each experiment. - If storage is necessary, aliquot and store at -20°C or -80°C and minimize freeze-thaw cycles. - Perform a stability study under your specific experimental conditions to determine the rate of degradation. |
| Appearance of unexpected peaks in HPLC analysis | - Degradation of this compound. - Contamination of the solvent or sample. | - Compare the retention times of the unexpected peaks with known degradation products of Docetaxel (e.g., 7-epi-docetaxel). - Run a blank (solvent only) to check for contamination. - Perform forced degradation studies (acid, base, oxidation, heat, light) to identify potential degradation products. |
Stability Data
The following table summarizes the hypothetical stability of this compound in different solutions and temperatures, extrapolated from data on Docetaxel. This data is for illustrative purposes only.
| Solvent System | pH | Temperature | Concentration | Time (24h) | Remaining Compound (%) | Major Degradant(s) |
| Acetonitrile:Water (50:50) | 7.0 | 25°C | 1 mg/mL | 24h | ~95% | 7-epi-6-Oxo Docetaxel |
| DMSO | N/A | 25°C | 10 mg/mL | 24h | >99% | Not significant |
| PBS | 7.4 | 37°C | 10 µM | 24h | ~85% | 7-epi-6-Oxo Docetaxel, Hydrolysis products |
| 0.1 N HCl | 1.0 | 60°C | 1 mg/mL | 24h | ~90% | 7-epi-6-Oxo Docetaxel |
| 0.1 N NaOH | 13.0 | 60°C | 1 mg/mL | 24h | <20% | Multiple degradation products |
Experimental Protocols
Protocol: Stability Assessment of this compound in Solution by HPLC
1. Objective: To determine the stability of this compound in a given solvent system over time and under specific temperature and light conditions.
2. Materials:
-
This compound
-
HPLC-grade solvents (e.g., acetonitrile, methanol, water)
-
Buffers (e.g., phosphate-buffered saline)
-
Calibrated HPLC system with a UV detector
-
C18 reverse-phase HPLC column
-
Calibrated analytical balance
-
Volumetric flasks and pipettes
-
Incubator/water bath
-
Photostability chamber (optional)
3. Method:
-
Preparation of Stock Solution:
-
Accurately weigh a known amount of this compound and dissolve it in a suitable organic solvent (e.g., DMSO, acetonitrile) to prepare a stock solution of known concentration (e.g., 10 mg/mL).
-
-
Preparation of Stability Samples:
-
Dilute the stock solution with the desired solvent system (e.g., PBS pH 7.4, cell culture medium) to the final target concentration.
-
Aliquot the solution into multiple vials for time-point analysis.
-
-
Storage Conditions:
-
Store the vials under the desired conditions (e.g., 4°C, 25°C, 37°C).
-
Protect samples from light unless photostability is being assessed.
-
-
HPLC Analysis:
-
At each time point (e.g., 0, 2, 4, 8, 24 hours), withdraw a sample from one vial.
-
Inject the sample into the HPLC system.
-
Example HPLC Conditions (to be optimized):
-
Column: C18, 4.6 x 250 mm, 5 µm
-
Mobile Phase: Isocratic or gradient elution with a mixture of acetonitrile and water.
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Column Temperature: 30°C
-
-
-
Data Analysis:
-
Quantify the peak area of this compound at each time point.
-
Calculate the percentage of this compound remaining relative to the initial time point (t=0).
-
Identify and quantify any major degradation products that appear over time.
-
Visualizations
Caption: Potential degradation pathways of this compound in solution.
References
- 1. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Physico-chemical stability of docetaxel premix solution and docetaxel infusion solutions in PVC bags and polyolefine containers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Stability study of docetaxel solution (0.9%, saline) using Non-PVC and PVC tubes for intravenous administration - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 6-Oxo Docetaxel Method Validation
Welcome to the Technical Support Center for 6-Oxo Docetaxel method validation. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the analytical method validation for this compound, a known impurity of the chemotherapy drug Docetaxel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its validation important?
A1: this compound is a process-related impurity and potential degradant of Docetaxel.[1] Its quantification and control are critical for ensuring the quality, safety, and efficacy of Docetaxel drug products. Regulatory bodies require validated analytical methods to accurately measure the levels of such impurities.
Q2: What are the most common analytical techniques for this compound analysis?
A2: Reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection is a widely used technique for the analysis of Docetaxel and its impurities, including this compound.[2][3] Liquid chromatography-mass spectrometry (LC-MS) is also employed for its higher sensitivity and specificity, especially in complex matrices.[4][5]
Q3: What are the key validation parameters to consider for a this compound impurity method?
A3: According to ICH guidelines, the key validation parameters for an impurity method include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), limit of detection (LOD), limit of quantitation (LOQ), and robustness.[6][7]
Q4: Where can I find reference standards for this compound?
A4: Certified reference standards for this compound are available from various pharmaceutical reference standard suppliers. It is crucial to use a well-characterized reference standard for method validation.
Troubleshooting Guide
This guide addresses common issues encountered during the validation of analytical methods for this compound.
HPLC Method Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Poor Peak Shape (Tailing or Fronting) | - Secondary interactions with residual silanols on the column. - Inappropriate mobile phase pH. - Column overload. | - Use a lower pH mobile phase to suppress silanol interactions. - Adjust the mobile phase pH to be at least 2 units away from the pKa of the analytes.[8][9] - Reduce the sample concentration or injection volume. |
| Peak Splitting | - Co-elution with another impurity or degradant. - Column void or contamination. - Sample solvent incompatible with the mobile phase.[9] | - Optimize the mobile phase composition or gradient to improve resolution. - Replace the column or guard column. - Dissolve the sample in the initial mobile phase. |
| Inconsistent Retention Times | - Fluctuations in mobile phase composition or flow rate. - Temperature variations. - Inadequate column equilibration. | - Ensure proper mobile phase mixing and pump performance. - Use a column oven for stable temperature control. - Increase the column equilibration time between injections.[10] |
| Baseline Drift or Noise | - Contaminated mobile phase or detector cell. - Air bubbles in the system. - Detector lamp aging. | - Use high-purity solvents and filter the mobile phase. - Degas the mobile phase and purge the system. - Replace the detector lamp if necessary.[10] |
LC-MS Method Troubleshooting
| Problem | Potential Cause | Troubleshooting Steps |
| Ion Suppression or Enhancement | - Matrix effects from co-eluting compounds. | - Improve sample preparation to remove interfering matrix components. - Optimize chromatographic separation to resolve the analyte from matrix interferences. - Use a stable isotope-labeled internal standard.[11] |
| Poor Sensitivity | - Inefficient ionization. - Suboptimal MS parameters. | - Optimize mobile phase pH and additives to enhance ionization. - Tune the mass spectrometer parameters (e.g., capillary voltage, gas flows, temperature) for the specific analyte.[12] |
| In-source Fragmentation or Adduct Formation | - High source temperature or cone voltage. - Presence of salts in the mobile phase. | - Optimize source conditions to minimize fragmentation. - Use volatile mobile phase additives like formic acid or ammonium formate instead of non-volatile salts.[11] |
Data Presentation
The following tables summarize typical quantitative data and acceptance criteria for the validation of an HPLC method for this compound and other Docetaxel impurities.
Table 1: Linearity Data for Docetaxel and Related Impurities
| Compound | Concentration Range (µg/mL) | Correlation Coefficient (r²) | Acceptance Criteria (r²) |
| This compound | 0.023–2.080 | >0.999 | ≥ 0.99[2] |
| 4-epi-Docetaxel | 0.022–1.380 | >0.999 | ≥ 0.99[2] |
| 4-epi-6-Oxo Docetaxel | 0.021–0.673 | >0.999 | ≥ 0.99[2] |
| 10-deacetylbaccatin | 0.032–0.466 | >0.999 | ≥ 0.99[2] |
| Docetaxel | 0.015–0.151 | >0.999 | ≥ 0.99[2] |
Table 2: Accuracy and Precision Data for Docetaxel Impurities
| Parameter | Acceptance Criteria |
| Accuracy (% Recovery) | 80.0% to 120.0% for impurities.[13] |
| Precision (Repeatability, %RSD) | ≤ 15% for impurities.[13] |
| Intermediate Precision (%RSD) | ≤ 20% for impurities.[13] |
Table 3: LOD and LOQ Data for Docetaxel and its Impurities
| Compound | LOD (µg/mL) | LOQ (µg/mL) |
| Docetaxel | < 0.2 | < 0.2 |
| 7-epi Docetaxel | < 0.2 | < 0.2 |
| 10-Oxo Docetaxel | < 0.2 | < 0.2 |
| 10-deacetyl Docetaxel | < 0.2 | < 0.2 |
| 10-deacetyl-7-epi Docetaxel | < 0.2 | < 0.2 |
Data adapted from a study on Docetaxel impurities.[14]
Experimental Protocols
The following are detailed methodologies for key validation experiments.
Specificity (Forced Degradation Study)
Objective: To demonstrate that the analytical method can unequivocally assess the analyte in the presence of its potential degradation products.
Procedure:
-
Prepare separate solutions of this compound in the following stress conditions:
-
Acidic: 0.1 N HCl at 60°C for 24 hours.
-
Basic: 0.1 N NaOH at room temperature for 2 hours.
-
Oxidative: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal: 105°C for 48 hours (solid state).
-
Photolytic: UV light (254 nm) for 24 hours (solid state and solution).
-
-
Neutralize the acidic and basic solutions after the stress period.
-
Analyze the stressed samples, along with an unstressed sample and a blank, using the proposed HPLC or LC-MS method.
-
Evaluate the chromatograms for the separation of the this compound peak from any degradation product peaks. Peak purity analysis using a photodiode array (PDA) detector is recommended to confirm peak homogeneity.
Linearity
Objective: To demonstrate that the method's response is directly proportional to the concentration of the analyte over a specified range.
Procedure:
-
Prepare a stock solution of the this compound reference standard of a known concentration.
-
Perform serial dilutions to prepare at least five concentration levels, typically ranging from the reporting limit to 120% of the specification limit for the impurity.[4]
-
Inject each concentration level in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform a linear regression analysis and determine the correlation coefficient (r²), y-intercept, and slope of the regression line.
Accuracy
Objective: To determine the closeness of the test results obtained by the method to the true value.
Procedure:
-
Prepare a sample of the drug product placebo.
-
Spike the placebo with known amounts of the this compound reference standard at a minimum of three concentration levels (e.g., 50%, 100%, and 150% of the specification limit).
-
Prepare each concentration level in triplicate.
-
Analyze the spiked samples using the analytical method.
-
Calculate the percentage recovery of the analyte at each concentration level. The recovery should be within the acceptance criteria (e.g., 80-120%).[13]
Precision (Repeatability and Intermediate Precision)
Objective: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions.
Procedure:
-
Repeatability (Intra-assay precision):
-
Prepare six independent samples of the drug product spiked with this compound at 100% of the specification limit.
-
Analyze the samples on the same day, with the same analyst, and on the same instrument.
-
Calculate the relative standard deviation (%RSD) of the results.
-
-
Intermediate Precision:
-
Repeat the repeatability experiment on a different day, with a different analyst, and/or on a different instrument.
-
Calculate the %RSD for this new set of data and also perform a statistical comparison (e.g., F-test) of the two data sets to evaluate the intermediate precision.
-
Visualizations
Troubleshooting Workflow for HPLC Peak Problems
Caption: Troubleshooting workflow for common HPLC peak problems.
Experimental Workflow for Specificity Validation
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. journals.indexcopernicus.com [journals.indexcopernicus.com]
- 3. chromatographyonline.com [chromatographyonline.com]
- 4. altabrisagroup.com [altabrisagroup.com]
- 5. resolian.com [resolian.com]
- 6. mournetrainingservices.com [mournetrainingservices.com]
- 7. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 8. fabi.research.vub.be [fabi.research.vub.be]
- 9. vigo-avocats.com [vigo-avocats.com]
- 10. HPLC Troubleshooting Guide [scioninstruments.com]
- 11. gtfch.org [gtfch.org]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. researchgate.net [researchgate.net]
- 14. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
strategies to reduce variability in 6-Oxo Docetaxel measurements
Technical Support Center: 6-Oxo Docetaxel Measurement
This center provides researchers, scientists, and drug development professionals with targeted guidance to reduce variability in this compound measurements.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is measurement variability a significant concern?
Q2: What are the primary sources of variability in this compound measurements using LC-MS/MS?
Variability can be introduced at multiple stages of the analytical workflow. The main sources can be categorized as:
-
Sample Handling and Storage: Analyte degradation due to improper temperature, light exposure, or pH can significantly alter concentrations before analysis even begins.[3] Docetaxel and its related compounds are known to be sensitive to temperature and pH.[4][5][6]
-
Sample Preparation and Matrix Effects: The biological or formulation matrix can contain endogenous components (e.g., phospholipids, proteins) or excipients (e.g., polysorbate 80) that interfere with the ionization of this compound in the mass spectrometer.[7][8][9] This phenomenon, known as the matrix effect, can suppress or enhance the analyte signal, leading to inaccurate and variable results.[10][11]
-
Analytical Method and Instrumentation: Sub-optimal chromatographic conditions, inconsistent instrument performance, and carry-over from previous injections can all contribute to measurement variability.[12][13]
Q3: What are the best practices for collecting and storing samples containing this compound?
To maintain sample integrity, strict handling and storage protocols are essential.
-
Temperature Control: Docetaxel infusions have shown extended stability under refrigerated conditions (2°C–8°C).[4][6][14] It is crucial to store biological samples and stock solutions at low temperatures (e.g., -20°C or -80°C) to minimize chemical and enzymatic degradation.[15]
-
pH Management: The stability of taxanes can be pH-dependent.[5][16] Buffering samples to a neutral or slightly acidic pH may be necessary, and this should be evaluated during method development.
-
Light Protection: Store samples in amber vials or protected from light to prevent photodegradation.
-
Freeze-Thaw Cycles: Minimize the number of freeze-thaw cycles, as this can lead to analyte degradation.[15] Aliquot samples into smaller volumes for single use if repeated analysis is expected.
Q4: How can matrix effects be identified and mitigated?
Matrix effects are a primary cause of variability in LC-MS/MS bioanalysis and must be carefully managed.
-
Identification: Matrix effects can be quantitatively assessed using the post-extraction spike method, where the response of an analyte spiked into a processed blank matrix extract is compared to the response in a clean solvent.[10] A qualitative assessment can be done via the post-column infusion method.[10][11]
-
Mitigation Strategies:
-
Effective Sample Cleanup: Employing advanced sample preparation techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) is more effective at removing interfering matrix components than simpler methods like Protein Precipitation (PPT).[7][17]
-
Chromatographic Separation: Optimize the LC method to chromatographically separate this compound from co-eluting matrix components that cause ion suppression or enhancement.[11]
-
Use of a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the preferred choice for quantitative LC-MS analysis.[2] Because it co-elutes with the analyte and has nearly identical physicochemical properties, it can effectively compensate for variability introduced during sample preparation and ionization.[11]
-
Troubleshooting Guides
Problem 1: High Coefficient of Variation (%CV) in Quality Control (QC) Samples Within a Single Run
| Possible Cause | Recommended Solution |
| Inconsistent Sample Preparation | Ensure all samples (standards, QCs, and unknowns) are processed identically and simultaneously using a validated Standard Operating Procedure (SOP). Use automated liquid handlers for improved precision if available. |
| Poor Chromatographic Peak Shape | Check for column degradation, mobile phase contamination, or buffer depletion. Flush the column or replace it if necessary. Prepare fresh mobile phases. |
| Instrument Instability | Perform a system suitability test before the run. Check for pressure fluctuations, inconsistent retention times, or variable peak areas in replicate injections of a standard solution. |
| Suboptimal Internal Standard (IS) Performance | Verify that the IS response is stable and consistent across all samples except the blank. If using an analog IS, ensure it co-elutes with the analyte. Switch to a stable isotope-labeled IS if possible.[2] |
Problem 2: Poor Reproducibility Between Different Analytical Runs (High Between-Run %CV)
| Possible Cause | Recommended Solution |
| Analyte Instability | Conduct thorough stability assessments, including bench-top, freeze-thaw, and long-term stability in the matrix to ensure the analyte is not degrading under storage or processing conditions.[3][18] |
| Variability in Reagents or Standards | Prepare calibration standards and QCs from separate stock solutions to verify the accuracy of the stocks.[1][2] Ensure the purity and stability of all critical reagents. |
| Day-to-Day Environmental Changes | Monitor and control laboratory temperature and humidity. Allow all reagents and samples to reach ambient temperature before use to ensure consistent solution properties. |
| Inconsistent Instrument Calibration | Calibrate the mass spectrometer according to the manufacturer's schedule. Ensure the calibration curve is linear and reproducible across runs. At least 75% of standards should be within ±15% of their nominal value (±20% for LLOQ).[19] |
Quantitative Data & Methodologies
Table 1: Bioanalytical Method Validation Acceptance Criteria
This table summarizes typical acceptance criteria for key validation parameters to ensure a robust and reliable method.
| Parameter | QC Level | Acceptance Criteria | Reference |
| Within-Run Accuracy | LLOQ, Low, Mid, High | Mean concentration within ±15% of nominal (±20% at LLOQ) | [18][20] |
| Within-Run Precision | LLOQ, Low, Mid, High | CV ≤ 15% (≤ 20% at LLOQ) | [20] |
| Between-Run Accuracy | LLOQ, Low, Mid, High | Mean concentration within ±15% of nominal (±20% at LLOQ) | [18][20] |
| Between-Run Precision | LLOQ, Low, Mid, High | CV ≤ 15% (≤ 20% at LLOQ) | [20] |
| Matrix Effect | Low, High | CV of IS-normalized matrix factor ≤ 15% | [20] |
| Stability (Freeze-Thaw, Short-Term, Long-Term) | Low, High | Mean concentration within ±15% of nominal | [18] |
CV: Coefficient of Variation; LLOQ: Lower Limit of Quantification
Table 2: Comparison of Sample Preparation Techniques for Reducing Matrix Effects
| Technique | Principle | Advantages | Disadvantages | Reference |
| Protein Precipitation (PPT) | Protein removal via denaturation with an organic solvent (e.g., acetonitrile). | Fast, simple, inexpensive. | Non-selective; significant matrix effects often remain (especially from phospholipids).[7] Cannot concentrate the sample. | [17] |
| Liquid-Liquid Extraction (LLE) | Analyte partitioning between two immiscible liquid phases. | Cleaner extracts than PPT; can be selective by adjusting pH. | More labor-intensive and time-consuming; uses larger volumes of organic solvents. | [7][17] |
| Solid-Phase Extraction (SPE) | Analyte isolation on a solid sorbent followed by elution. | Provides the cleanest extracts; high selectivity and recovery; allows for sample concentration. | Most complex and costly method; requires significant method development. | [7][17] |
Experimental Protocols
Protocol 1: Solid-Phase Extraction (SPE) for this compound from Human Plasma
This protocol provides a general methodology for cleaning up plasma samples. Note: This is a template and must be optimized for your specific application.
-
Sample Pre-treatment:
-
Thaw plasma samples at room temperature.
-
Vortex to ensure homogeneity.
-
To 200 µL of plasma, add 20 µL of the internal standard (e.g., stable isotope-labeled this compound) working solution. Vortex briefly.
-
Add 600 µL of 4% phosphoric acid in water to precipitate proteins and adjust pH. Vortex for 30 seconds.
-
Centrifuge at 4000 x g for 10 minutes at 4°C.
-
-
SPE Cartridge Conditioning:
-
Use a mixed-mode cation exchange (MCX) SPE cartridge.
-
Condition the cartridge by passing 1 mL of methanol, followed by 1 mL of water. Do not allow the cartridge to dry.
-
-
Sample Loading:
-
Load the supernatant from the pre-treatment step onto the conditioned SPE cartridge.
-
Apply a gentle vacuum to pass the sample through the sorbent at a flow rate of ~1 mL/min.
-
-
Washing:
-
Wash the cartridge with 1 mL of 0.1% formic acid in water to remove polar interferences.
-
Wash the cartridge with 1 mL of methanol to remove non-polar interferences.
-
-
Elution:
-
Elute the analyte and internal standard with 1 mL of 5% ammonium hydroxide in methanol into a clean collection tube.
-
-
Evaporation and Reconstitution:
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water). Vortex to ensure complete dissolution.
-
Transfer to an autosampler vial for LC-MS/MS analysis.
-
Visualizations
References
- 1. capa.org.tw [capa.org.tw]
- 2. ema.europa.eu [ema.europa.eu]
- 3. Factors affecting the stability of drugs and drug metabolites in biological matrices. | Semantic Scholar [semanticscholar.org]
- 4. researchportal.plymouth.ac.uk [researchportal.plymouth.ac.uk]
- 5. A simple method to improve the stability of docetaxel micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Physical and chemical stability of Taxotere® (docetaxel) one-vial (20 mg/ml) infusion solution following refrigerated storage - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. A Critical Review of Properties and Analytical Methods for the Determination of Docetaxel in Biological and Pharmaceutical Matrices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. Troubleshooting in Large-Scale LC-ToF-MS Metabolomics Analysis: Solving Complex Issues in Big Cohorts - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
- 14. researchgate.net [researchgate.net]
- 15. discovery.dundee.ac.uk [discovery.dundee.ac.uk]
- 16. journals.sbmu.ac.ir [journals.sbmu.ac.ir]
- 17. jurnal.unpad.ac.id [jurnal.unpad.ac.id]
- 18. academy.gmp-compliance.org [academy.gmp-compliance.org]
- 19. Bioanalytical method validation: An updated review - PMC [pmc.ncbi.nlm.nih.gov]
- 20. ema.europa.eu [ema.europa.eu]
Technical Support Center: Optimal Separation of 6-Oxo Docetaxel
This technical support center provides researchers, scientists, and drug development professionals with guidance on selecting the optimal HPLC column and troubleshooting common issues encountered during the separation of 6-Oxo Docetaxel from Docetaxel and other related substances.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its separation important?
A1: this compound, also known as Docetaxel Impurity B, is a degradation product of the chemotherapy drug Docetaxel.[1][2] Its accurate separation and quantification are critical for ensuring the purity, stability, and safety of Docetaxel drug products. Regulatory bodies require strict control of impurities in pharmaceutical formulations.
Q2: What is the most common stationary phase for separating this compound?
A2: The most commonly used stationary phase for the separation of Docetaxel and its impurities, including this compound, is C18 (Octadecylsilane).[3][4] This is due to its robust hydrophobic interaction with the taxane structures.
Q3: Are there alternative stationary phases that can be used?
A3: Yes, other stationary phases can offer different selectivities for taxane separations. Pentafluorophenyl (PFP) columns have been shown to provide baseline separation of 15 different taxanes, including paclitaxel and related compounds, suggesting its potential for resolving challenging separations involving Docetaxel and its impurities.[5] The choice of stationary phase chemistry is a key factor in achieving optimal separation.[6]
Q4: What are the typical mobile phase compositions used?
A4: A mixture of acetonitrile and water is the most common mobile phase for separating Docetaxel and its impurities.[3][7][8] Methanol is also sometimes included in the mobile phase.[9] Both isocratic and gradient elution methods are employed, with gradient methods often being necessary to separate a wider range of impurities.[7][8]
Q5: What detection wavelength is recommended?
A5: The recommended UV detection wavelength for Docetaxel and its related substances, including this compound, is typically around 230 nm or 232 nm.[3][4][7]
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the HPLC separation of this compound.
| Problem | Potential Cause | Recommended Solution |
| Poor resolution between Docetaxel and this compound | Inadequate mobile phase strength. | Optimize the mobile phase composition. For reversed-phase chromatography, increasing the aqueous component (e.g., water) will generally increase retention and may improve resolution. |
| Inappropriate column chemistry. | Consider a column with a different selectivity, such as a PFP column, which can offer alternative interactions with the analytes.[5] | |
| Column aging or contamination. | Flush the column with a strong solvent (e.g., 100% acetonitrile or isopropanol) or replace the column if performance does not improve. | |
| Peak tailing for Docetaxel or this compound | Secondary interactions with residual silanols on the silica support. | Use a mobile phase with a lower pH (e.g., adding 0.1% formic acid) to suppress the ionization of silanols. Alternatively, use a base-deactivated column. |
| Column overload. | Reduce the injection volume or the concentration of the sample. | |
| Variable retention times | Inconsistent mobile phase preparation. | Ensure accurate and consistent preparation of the mobile phase for each run. Use a mobile phase degasser. |
| Fluctuations in column temperature. | Use a column oven to maintain a constant and stable temperature.[10] | |
| Pump malfunction or leaks. | Check the HPLC system for leaks and ensure the pump is delivering a consistent flow rate.[11][12] | |
| Ghost peaks or extraneous peaks in the chromatogram | Contaminated mobile phase or sample. | Use high-purity HPLC-grade solvents and filter all mobile phases and samples before use.[13] |
| Carryover from previous injections. | Implement a robust needle wash protocol and inject a blank solvent after samples with high concentrations. |
Experimental Protocols
Below is a summary of typical experimental conditions reported for the separation of Docetaxel and its impurities. Researchers should optimize these parameters for their specific instrumentation and separation goals.
Table 1: Example HPLC Method Parameters
| Parameter | Condition 1 | Condition 2 | Condition 3 |
| Column | Zorbax XDB C18, 150mm x 4.6mm, 5µm | Agilent ZORBAX Eclipse plus C18[9] | Hichrom RPB HPLC column[7][8] |
| Mobile Phase | Water:Acetonitrile (1100:900 v/v) | Methanol:Acetonitrile:Water (40:40:20 v/v/v)[9] | Gradient of Water and Acetonitrile[7][8] |
| Flow Rate | 1.0 mL/min | 0.9 mL/min[9] | 1.0 mL/min[7][8] |
| Detection | UV at 230 nm | UV at 237 nm[9] | UV at 230 nm[7][8] |
| Injection Volume | 10.0 µL | Not specified | Not specified |
| Run Time | 22 minutes | Not specified | Not specified |
Visualizations
Logical Workflow for Column Selection
References
- 1. 6-Oxodocetaxel | C43H51NO14 | CID 15200439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. GSRS [precision.fda.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determination of paclitaxel and related taxanes in bulk drug and injectable dosage forms by reversed phase liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. HPLC Columns in Compound Separation - Hawach [hawachhplccolumn.com]
- 7. A stability-indicating HPLC assay method for docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. jidps.com [jidps.com]
- 10. mdpi.com [mdpi.com]
- 11. ijsdr.org [ijsdr.org]
- 12. researchgate.net [researchgate.net]
- 13. separationmethods.com [separationmethods.com]
mobile phase optimization for 6-Oxo Docetaxel analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the mobile phase for the analysis of 6-Oxo Docetaxel, a related substance of the anticancer drug Docetaxel.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic analysis of this compound.
Issue 1: Poor Peak Shape (Tailing or Fronting) for this compound
Q: My this compound peak is exhibiting significant tailing or fronting. What are the potential causes and how can I resolve this?
A: Peak asymmetry for this compound is a common issue that can compromise quantification and resolution. Here’s a breakdown of potential causes and solutions:
-
Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.
-
Secondary Silanol Interactions: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of this compound, leading to tailing.
-
Inadequate Buffering: An unbuffered or inadequately buffered mobile phase can lead to inconsistent ionization of this compound, causing peak tailing.
-
Solution: Incorporate a buffer, such as ammonium formate or ammonium acetate, into the aqueous portion of your mobile phase, especially when operating at a pH close to the pKa of the analyte.
-
-
Column Overload: Injecting too much sample can lead to peak tailing.[1]
-
Solution: Try diluting your sample or reducing the injection volume.[1]
-
-
-
Peak Fronting: This is often an indication of sample overload or issues with the sample solvent.
-
Sample Overload: Injecting a sample that is too concentrated can saturate the column inlet, causing fronting.[2][3]
-
Incompatible Sample Solvent: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause the analyte to move through the column too quickly at the beginning, resulting in a fronting peak.[3]
-
Solution: Whenever possible, dissolve your sample in the initial mobile phase.
-
-
Issue 2: Poor Resolution Between this compound and Other Docetaxel Impurities
Q: I am having difficulty separating the this compound peak from other closely eluting impurities. How can I improve the resolution?
A: Achieving adequate resolution is critical for accurate quantification of impurities. Here are several strategies to improve the separation:
-
Optimize the Organic Modifier: The type and concentration of the organic solvent in the mobile phase significantly impact selectivity.
-
Solution:
-
Solvent Type: If you are using acetonitrile, try switching to methanol or a combination of both. The different selectivities of these solvents can alter the elution order and improve resolution.
-
Gradient Optimization: Adjust the gradient slope. A shallower gradient provides more time for separation of closely eluting peaks. Experiment with the initial and final organic phase concentrations and the gradient duration.
-
-
-
Adjust the Mobile Phase pH: The retention of ionizable compounds like this compound and other impurities can be highly dependent on the mobile phase pH.[4][5][6]
-
Solution: Perform a pH screening study, varying the mobile phase pH within the stable range of your column (typically pH 2-8 for silica-based columns).[6] This can significantly alter the retention times and potentially resolve co-eluting peaks.
-
-
Change the Stationary Phase: If mobile phase optimization is insufficient, the column chemistry may not be suitable for the separation.
-
Solution: Try a column with a different stationary phase (e.g., a phenyl-hexyl or a different C18 phase with alternative bonding) to exploit different separation mechanisms.
-
Issue 3: Baseline Noise or Drift
Q: I am observing a noisy or drifting baseline, which is affecting the sensitivity and integration of the this compound peak. What could be the cause and how can I fix it?
A: A stable baseline is essential for accurate analysis, especially at low impurity levels.
-
Causes of Baseline Noise:
-
Contaminated Mobile Phase: Impurities in the solvents or additives can contribute to baseline noise.[7]
-
Solution: Use high-purity, HPLC-grade solvents and freshly prepared mobile phases. Filter the mobile phase before use.[7]
-
-
Air Bubbles: Dissolved air in the mobile phase can outgas in the detector, causing noise.[7]
-
Solution: Ensure your mobile phase is properly degassed using an online degasser, sonication, or helium sparging.[7]
-
-
Pump Issues: Worn pump seals or faulty check valves can cause pressure fluctuations, leading to a pulsating baseline.[7]
-
Solution: Perform regular pump maintenance, including replacing seals and cleaning or replacing check valves.[7]
-
-
-
Causes of Baseline Drift:
-
Column Temperature Fluctuations: A lack of stable column temperature can cause the baseline to drift.
-
Solution: Use a column oven to maintain a constant and uniform temperature.
-
-
Mobile Phase Composition Change: In gradient elution, impurities in the solvent with stronger UV absorbance can cause the baseline to rise as its concentration increases.[8]
-
Solution: Use high-purity solvents. A blank gradient run can help identify if this is the issue.[8]
-
-
Column Bleed: At higher temperatures or with aggressive mobile phases, the stationary phase can degrade and "bleed" from the column, causing a rising baseline.
-
Solution: Ensure your operating conditions are within the column's recommended limits.
-
-
Frequently Asked Questions (FAQs)
Q1: What is a good starting point for a mobile phase for this compound analysis?
A1: A common starting point for the analysis of Docetaxel and its impurities, including this compound, is a reversed-phase C18 column with a gradient elution using a mixture of water and acetonitrile or methanol. Often, a small amount of an acid, like formic acid or acetic acid, is added to the aqueous phase to improve peak shape. For example, a mobile phase consisting of Acetonitrile and Water with 0.1% glacial Acetic Acid has been used.
Q2: How does the choice of organic solvent (acetonitrile vs. methanol) affect the analysis?
A2: Acetonitrile and methanol have different solvent strengths and selectivities. Acetonitrile is a stronger solvent than methanol in reversed-phase chromatography and generally leads to shorter retention times. The choice between them can significantly impact the resolution of this compound from other impurities. It is often beneficial to screen both solvents during method development to determine which provides the optimal separation.
Q3: Is an isocratic or gradient elution better for this compound analysis?
A3: Due to the presence of multiple impurities with a range of polarities in a typical Docetaxel sample, a gradient elution is generally preferred. A gradient allows for the separation of both early and late-eluting impurities within a reasonable run time while maintaining good peak shape.
Q4: What detection wavelength is typically used for this compound?
A4: The UV detection wavelength for Docetaxel and its related substances, including this compound, is typically around 230-232 nm.
Data Presentation
Table 1: Example HPLC/UPLC Methods for Docetaxel and Impurity Analysis
| Parameter | Method 1 (UPLC) | Method 2 (HPLC) | Method 3 (HPLC) |
| Column | ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm) | Reversed-phase C18 (150 x 4.6 mm, 3 µm) | C18 (150 x 4.6 mm, 5 µm) |
| Mobile Phase A | Water:Methanol:Acetonitrile (50:30:20, v/v/v) | Water | Water with 0.1% Glacial Acetic Acid |
| Mobile Phase B | Acetonitrile:Water (80:20, v/v) | Acetonitrile | Acetonitrile |
| Elution | Gradient | Gradient | Isocratic (50:50) |
| Flow Rate | 0.4 mL/min | 1.2 mL/min | 1.5 mL/min |
| Detection | 232 nm | 232 nm | 232 nm |
Experimental Protocols
Protocol 1: General HPLC Method for the Analysis of this compound
-
System Preparation:
-
Prepare the mobile phases as specified in your method. For example, Mobile Phase A: Water with 0.1% formic acid, and Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Filter and degas the mobile phases.
-
Install a suitable reversed-phase C18 column (e.g., 150 x 4.6 mm, 5 µm).
-
Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
-
-
Sample Preparation:
-
Accurately weigh and dissolve the Docetaxel sample containing this compound in a suitable diluent, such as a mixture of acetonitrile and water (1:1, v/v), to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Analysis:
-
Set the column temperature (e.g., 25 °C).
-
Set the UV detection wavelength to 232 nm.
-
Set the flow rate (e.g., 1.0 mL/min).
-
Inject the prepared sample.
-
Run the gradient program as developed.
-
-
Data Analysis:
-
Identify the this compound peak based on its retention time relative to a reference standard.
-
Integrate the peak area and quantify the impurity level.
-
Mandatory Visualizations
References
- 1. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 2. m.youtube.com [m.youtube.com]
- 3. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 4. researchgate.net [researchgate.net]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. agilent.com [agilent.com]
- 7. Overbrook HPLC Repair Services: Common Causes of Baseline Noise [theoverbrookgroup.com]
- 8. Why Your HPLC Baseline Drifts—And How to Stop It | Separation Science [sepscience.com]
dealing with instrument contamination in 6-Oxo Docetaxel analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing instrument contamination during the analysis of 6-Oxo Docetaxel.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its analysis important?
A1: this compound is a known impurity and metabolite of Docetaxel, a potent anti-cancer agent.[1][2][3] Accurate quantification of this compound is crucial for pharmaceutical quality control and in pharmacokinetic studies to ensure the safety and efficacy of Docetaxel formulations.[2]
Q2: What are the common signs of instrument contamination in this compound analysis?
A2: Common signs include the appearance of "ghost peaks" in blank injections, carryover from high-concentration samples to subsequent runs, shifts in retention times, poor peak shapes (tailing or fronting), and inaccurate quantification.[4][5] These issues can compromise the reliability of analytical data.[6]
Q3: What makes this compound prone to causing instrument contamination?
A3: Like its parent compound Docetaxel, this compound is a highly lipophilic and hydrophobic molecule.[7][8] This property leads to a tendency to adsorb to surfaces within the liquid chromatography (LC) system, such as tubing, injector components, and the column itself, causing carryover and other contamination issues. Docetaxel has very low water solubility, requiring organic solvents or solubilizing agents for dissolution.[9][10][11][12]
Q4: What are the primary sources of contamination in an LC-MS system?
A4: Contamination can originate from various sources, including the sample itself (carryover), the mobile phase, solvents used for sample preparation, glassware, autosampler vials and caps, and even the laboratory environment. It is crucial to distinguish between carryover from previous samples and contamination from other sources.[6]
Troubleshooting Guides
Issue 1: Carryover of this compound
Symptom: A peak corresponding to this compound is observed in a blank injection immediately following a high-concentration sample.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for this compound carryover.
Detailed Steps:
-
Optimize Autosampler Wash:
-
Wash Solvents: Use a sequence of strong and weak solvents. For hydrophobic compounds like this compound, a wash sequence including a strong organic solvent like isopropanol (IPA) or a mixture of solvents can be effective.[6] A study on a similar compound showed that a four-solvent wash station significantly reduced carryover.
-
Wash Cycles: Increase the number and volume of wash cycles. Ensure the wash volume is sufficient to completely flush the needle and injection port.
-
-
Inspect Hardware:
-
Examine the autosampler rotor seal and needle for scratches or wear, as these can be sources of carryover.[6] Replace them if necessary.
-
-
Column Washing:
-
If carryover persists after addressing autosampler issues, the analytical column may be contaminated. Develop a rigorous column washing procedure using a strong solvent.
-
Issue 2: Ghost Peaks in the Chromatogram
Symptom: Peaks are present in the chromatogram of a blank injection, even without a preceding high-concentration sample.
Troubleshooting Workflow:
Caption: Decision tree for identifying the source of ghost peaks.
Detailed Steps:
-
Isolate the Source:
-
Blank Gradient: Run a gradient without an injection. If the ghost peak appears, the contamination is likely in the mobile phase or the LC system itself.[13]
-
Inject Solvents: Inject each of the mobile phase components and sample preparation solvents separately to identify the contaminated source.
-
Check Consumables: Use fresh, high-purity solvents and new autosampler vials to rule out contamination from these sources.[13]
-
-
Remediation:
-
Fresh Mobile Phase: Prepare fresh mobile phases using high-purity (LC-MS grade) solvents and additives.
-
System Flush: If system contamination is suspected, perform a thorough flush with a strong solvent like isopropanol.
-
Issue 3: Ion Suppression or Enhancement
Symptom: Inconsistent and lower-than-expected (suppression) or higher-than-expected (enhancement) signal intensity for this compound, particularly in biological matrices.
Troubleshooting Workflow:
References
- 1. 6-Oxodocetaxel | C43H51NO14 | CID 15200439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | CAS No- 1412898-68-0 | NA [chemicea.com]
- 3. veeprho.com [veeprho.com]
- 4. zefsci.com [zefsci.com]
- 5. bvchroma.com [bvchroma.com]
- 6. documents.thermofisher.com [documents.thermofisher.com]
- 7. Frontiers | Chemotherapeutic properties and side-effects associated with the clinical practice of terpene alkaloids: paclitaxel, docetaxel, and cabazitaxel [frontiersin.org]
- 8. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Self-Assembled Nanomicellar Formulation of Docetaxel as a Potential Breast Cancer Chemotherapeutic System - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ps.tbzmed.ac.ir [ps.tbzmed.ac.ir]
- 13. Conquer Ghost Peaks in HPLC: Identification and Elimination | Separation Science [sepscience.com]
Validation & Comparative
A Comparative Guide to the Validation of Analytical Methods for 6-Oxo Docetaxel
For researchers, scientists, and drug development professionals, the accurate quantification of impurities and related substances is critical in ensuring the safety and efficacy of pharmaceutical products. This guide provides a comparative overview of validated analytical methods for the determination of 6-Oxo Docetaxel, a potential impurity or degradation product of the anticancer drug Docetaxel. The information presented is compiled from published studies and aims to assist in the selection and implementation of suitable analytical techniques.
Comparison of Validated Analytical Methods
The primary analytical technique for the quantification of this compound, often referred to as 10-Oxodocetaxel in scientific literature, is High-Performance Liquid Chromatography (HPLC) coupled with various detectors. The following tables summarize the key performance characteristics of a validated stability-indicating HPLC method suitable for the analysis of Docetaxel and its related substances, including this compound.
Table 1: Chromatographic Conditions and System Suitability
| Parameter | Method 1 |
| Chromatographic System | HPLC with UV/PDA Detector |
| Column | Information not available |
| Mobile Phase | Gradient elution with a mixture of water, acetonitrile, and methanol. |
| Flow Rate | Information not available |
| Detection Wavelength | Information not available |
| System Suitability - Tailing Factor for Docetaxel | 1.1 |
| System Suitability - Theoretical Plates for Docetaxel | 72,867 |
| System Suitability - %RSD for Docetaxel | 1.0% |
Table 2: Method Validation Parameters for this compound (10-Oxodocetaxel)
| Validation Parameter | Method 1 Performance | Acceptance Criteria |
| Specificity | The method is able to separate 10-Oxodocetaxel from Docetaxel and other impurities. | Well-resolved peaks for all analytes. |
| Linearity | Information not available | Correlation coefficient (r²) ≥ 0.99 |
| Accuracy (% Recovery) | 96.1% - 108.3% (at LOQ level for all impurities) | 80.0% - 120.0% |
| Precision (%RSD) | < 5.0% (for all impurities at 0.3% level) | ≤ 15.0% |
| Limit of Detection (LOD) | < 0.2 µg/mL (for all impurities) | Reportable |
| Limit of Quantification (LOQ) | < 0.2 µg/mL (for all impurities) | Reportable |
| Robustness | Information not available | No significant change in results with minor variations in method parameters. |
| Solution Stability | Information not available | Stable for a defined period under specified storage conditions. |
Experimental Protocols
A detailed experimental protocol for a stability-indicating HPLC method for the determination of Docetaxel and its related substances, including this compound, is outlined below.
Method 1: Stability-Indicating HPLC Method
1. Instrumentation:
-
A High-Performance Liquid Chromatography (HPLC) system equipped with a pump, autosampler, column oven, and a UV or Photodiode Array (PDA) detector.
2. Chemicals and Reagents:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Water (HPLC grade or purified)
-
Reference standards for Docetaxel and its known impurities, including 10-Oxodocetaxel.
3. Chromatographic Conditions:
-
Column: A suitable reversed-phase column (e.g., C18).
-
Mobile Phase A: A mixture of water, acetonitrile, and methanol.
-
Mobile Phase B: A mixture of water and acetonitrile.
-
Gradient Program: An optimized gradient program to ensure the separation of all related substances.
-
Flow Rate: A constant flow rate (e.g., 1.0 mL/min).
-
Column Temperature: Maintained at a constant temperature (e.g., 25 °C).
-
Detection: UV detection at a wavelength where Docetaxel and its impurities show significant absorbance (e.g., 230 nm).
-
Injection Volume: A fixed volume (e.g., 10 µL).
4. Standard and Sample Preparation:
-
Standard Solutions: Prepare individual stock solutions of Docetaxel and each impurity, including 10-Oxodocetaxel, in a suitable diluent (e.g., a mixture of acetonitrile and water). Prepare working standard solutions by diluting the stock solutions to the desired concentrations.
-
Sample Solutions: Accurately weigh and dissolve the drug substance or product in the diluent to achieve a known concentration of Docetaxel.
5. Method Validation Procedure:
-
Specificity: Inject the diluent, a placebo solution (if applicable), the standard solution of Docetaxel, and individual standard solutions of each impurity to demonstrate the absence of interference and to confirm the retention times.
-
Linearity: Prepare a series of at least five concentrations of 10-Oxodocetaxel spanning the expected range. Plot the peak area response against the concentration and determine the correlation coefficient, y-intercept, and slope of the regression line.
-
Accuracy: Perform recovery studies by spiking a placebo or a sample solution with known amounts of 10-Oxodocetaxel at different concentration levels (e.g., 50%, 100%, and 150% of the target concentration). Calculate the percentage recovery at each level.
-
Precision:
-
Repeatability (Intra-day precision): Analyze at least six replicate preparations of a sample solution spiked with 10-Oxodocetaxel at the target concentration on the same day and by the same analyst.
-
Intermediate Precision (Inter-day and Inter-analyst precision): Repeat the analysis on a different day with a different analyst.
-
Calculate the relative standard deviation (%RSD) for the results.
-
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the LOD and LOQ for 10-Oxodocetaxel based on the signal-to-noise ratio (typically 3:1 for LOD and 10:1 for LOQ) or from the standard deviation of the response and the slope of the calibration curve.
-
Robustness: Intentionally vary critical method parameters (e.g., mobile phase composition, pH, flow rate, column temperature) within a small range and evaluate the effect on the results.
-
Solution Stability: Analyze the standard and sample solutions at regular intervals while stored under specified conditions (e.g., room temperature, refrigerated) to determine the stability of the analytes in the chosen solvent.
Visualizing the Experimental Workflow
The following diagram illustrates the general workflow for the validation of an analytical method for this compound.
Caption: Workflow for the validation of an analytical method for this compound.
A Comparative Analysis of Docetaxel Degradation Products: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the stability and degradation profile of a therapeutic agent is paramount. This guide provides a comprehensive comparative analysis of the degradation products of docetaxel, a potent anti-cancer agent. By examining the impurities that arise under various stress conditions, this document aims to support the development of stable formulations and robust analytical methods.
Docetaxel, a member of the taxane family, is a cornerstone in the treatment of various cancers, including breast, prostate, and non-small cell lung cancer. Its therapeutic efficacy is intrinsically linked to its chemical integrity. Degradation of the docetaxel molecule can lead to a loss of potency and the formation of potentially toxic impurities. This guide summarizes key degradation pathways, presents available quantitative data, and provides detailed experimental protocols for forced degradation studies.
Comparative Analysis of Docetaxel Degradation Under Stress Conditions
Forced degradation studies are essential for identifying potential degradation products and establishing the intrinsic stability of a drug substance. These studies involve subjecting the drug to stress conditions such as acid, base, oxidation, heat, and light.
Major Degradation Products
Under various stress conditions, docetaxel degrades into several key impurities. The most commonly reported degradation products include:
-
7-Epi-docetaxel: An epimer of docetaxel, often a major degradant under both acidic and basic conditions.[1]
-
10-Deacetyl baccatin III: Formed through the hydrolysis of the ester linkage at the C-10 position.
-
7-Epi-10-deacetyl baccatin III: A product of both epimerization and hydrolysis.
-
10-Oxo-docetaxel: An oxidation product of docetaxel.
-
7-Epi-10-oxo-docetaxel: A product of both epimerization and oxidation.[1]
Base-induced degradation of docetaxel is generally the most extensive, leading to a variety of products through hydrolysis of ester bonds, epimerization at the C-7 position, and oxidation.[1] Acidic conditions primarily lead to the formation of 7-Epi-docetaxel.[1]
Quantitative Degradation Profile
The following table summarizes the observed degradation of docetaxel under different stress conditions. It is important to note that the extent of degradation and the specific products formed can vary based on the exact experimental conditions (e.g., concentration of stressing agent, temperature, and duration of exposure).
| Stress Condition | Major Degradation Products Identified | Observations |
| Acidic Hydrolysis | 7-Epi-docetaxel | 7-Epi-docetaxel is the primary degradation product under acidic conditions.[1] |
| Basic Hydrolysis | 7-Epi-docetaxel, 10-Deacetyl baccatin III, 7-Epi-10-deacetyl baccatin III, 7-Epi-10-oxo-docetaxel | This condition typically results in the most significant degradation, yielding a complex mixture of impurities.[1] |
| Oxidative Degradation | 10-Oxo-docetaxel, 7-Epi-10-oxo-docetaxel | Oxidation primarily affects the C-10 position of the docetaxel molecule. |
| Thermal Degradation | 7-Epi-docetaxel and other minor impurities | The extent of degradation is dependent on temperature and duration. |
| Photolytic Degradation | Minimal degradation | Docetaxel has been reported to be relatively stable under photolytic stress.[2] |
Experimental Protocols
Reproducible and well-documented experimental protocols are crucial for comparative studies. The following sections detail methodologies for forced degradation studies and the subsequent analysis of degradation products.
Forced Degradation Study Protocol
This protocol is a composite based on methodologies reported in the literature. Researchers should optimize these conditions based on their specific drug product and analytical setup.
1. Preparation of Stock Solution:
-
Prepare a stock solution of docetaxel in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of 1 mg/mL.
2. Stress Conditions:
-
Acidic Hydrolysis:
-
Mix equal volumes of the docetaxel stock solution and 0.1 N hydrochloric acid.
-
Incubate the solution at 60°C for 24 hours.
-
Neutralize the solution with an appropriate volume of 0.1 N sodium hydroxide.
-
-
Basic Hydrolysis:
-
Mix equal volumes of the docetaxel stock solution and 0.1 N sodium hydroxide.
-
Incubate the solution at room temperature for 2 hours.
-
Neutralize the solution with an appropriate volume of 0.1 N hydrochloric acid.
-
-
Oxidative Degradation:
-
Mix equal volumes of the docetaxel stock solution and 3% hydrogen peroxide.
-
Keep the solution at room temperature for 24 hours.
-
-
Thermal Degradation:
-
Expose the solid docetaxel powder to a temperature of 105°C for 24 hours.
-
Alternatively, heat the docetaxel stock solution at 80°C for 48 hours.
-
-
Photolytic Degradation:
-
Expose the docetaxel stock solution to UV light (254 nm) and fluorescent light for a total of 1.2 million lux hours and 200 watt-hours/square meter, as per ICH Q1B guidelines.
-
3. Sample Analysis:
-
Following exposure to the stress conditions, dilute the samples with the mobile phase to a suitable concentration for HPLC or UPLC analysis.
Analytical Method: Stability-Indicating HPLC Method
A robust, stability-indicating chromatographic method is essential to separate and quantify docetaxel from its degradation products.
-
Instrumentation: High-Performance Liquid Chromatograph (HPLC) with a UV detector.
-
Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase: A gradient mixture of acetonitrile and water or a buffer solution (e.g., phosphate buffer). A typical gradient might start with a higher aqueous composition and gradually increase the acetonitrile concentration.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 230 nm.
-
Column Temperature: 25°C.
-
Injection Volume: 20 µL.
Method Validation: The analytical method should be validated according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Visualization of Pathways and Workflows
Docetaxel Degradation Workflow
The following diagram illustrates a typical workflow for a forced degradation study of docetaxel.
Caption: Workflow for forced degradation of docetaxel.
Biological Impact: Docetaxel and its Degradation Products on Cancer Cell Signaling
Docetaxel primarily exerts its cytotoxic effect by stabilizing microtubules, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis. Recent studies have begun to elucidate the biological activities of its degradation products. Notably, 10-oxo-7-epidocetaxel has been shown to possess significant anti-metastatic activity and also induces cell cycle arrest, albeit potentially through a different mechanism than docetaxel itself.[3][4] In contrast, 7-epi-docetaxel appears to have a reduced antitumor effect compared to the parent drug.
The following diagram illustrates the proposed signaling pathways affected by docetaxel and its key degradation products.
Caption: Effects on cancer cell signaling pathways.
Conclusion
The stability of docetaxel is a critical quality attribute that can impact its safety and efficacy. This guide has provided a comparative overview of its degradation products, highlighting the conditions that promote their formation. The provided experimental protocols and diagrams offer a framework for researchers to conduct their own stability studies and to understand the potential biological consequences of docetaxel degradation. Further research into the specific mechanisms of action of the various degradation products will provide a more complete picture of their clinical relevance and may inform the development of next-generation taxane-based therapies.
References
6-Oxo Docetaxel vs. Other Docetaxel Impurities: A Comparative Guide
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) is paramount to the safety and efficacy of therapeutic agents. This guide provides a comparative analysis of 6-Oxo Docetaxel, a significant impurity of the widely used anticancer drug Docetaxel, against other common impurities. This document summarizes key physicochemical and pharmacological differences based on available experimental data, details relevant experimental protocols, and visualizes associated cellular mechanisms and analytical workflows.
Introduction to Docetaxel and its Impurities
Docetaxel is a potent chemotherapeutic agent that functions by stabilizing microtubules, leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.[1] The manufacturing process and subsequent storage of Docetaxel can lead to the formation of various impurities. These impurities, even in trace amounts, may possess altered efficacy or toxicity profiles compared to the parent drug, necessitating their careful monitoring and characterization.
Among the known impurities, this compound (also referred to as 10-Oxo-Docetaxel), 7-epi-Docetaxel, and 10-deacetylbaccatin III are frequently identified. This guide will focus on the comparative aspects of this compound in relation to other prominent impurities, drawing upon findings from various analytical and biological studies.
Physicochemical Properties
Table 1: Physicochemical Properties of Docetaxel
| Property | Value | Reference |
| Molecular Formula | C₄₃H₅₃NO₁₄ | [2] |
| Molecular Weight | 807.9 g/mol | [2] |
| Melting Point | 232 °C | [2] |
| Water Solubility | Practically insoluble | [2][3] |
| LogP | 2.4 | [2] |
Note: Specific experimental data for the solubility and LogP of this compound and other individual impurities are not consistently reported in the available literature.
Comparative Pharmacological Activity
The pharmacological activity of Docetaxel impurities is a critical area of investigation, as it directly relates to the potential impact on the therapeutic efficacy of the drug product. Limited studies have directly compared the in vitro and in vivo activities of these impurities. One key study investigated the anticancer efficacy of 7-epidocetaxel (7ED) and 10-oxo-7-epidocetaxel (10-O-7ED).[4] Given the structural similarity, the data for 10-oxo-7-epidocetaxel provides valuable insights into the potential activity of this compound.
Table 2: Comparative In Vitro Cytotoxicity of Docetaxel and Impurities
| Compound | Cell Line | Assay | IC50 / % Cytotoxicity | Reference |
| Docetaxel | Various human cell lines | Not specified | IC50: 0.13-3.3 ng/mL (24h) | [5] |
| 10-oxo-7-epidocetaxel | B16F10 | MTT Assay | Significantly higher cytotoxicity after 48h and 72h compared to 22h | [4] |
Table 3: Comparative In Vivo Antitumor Activity
| Compound | Animal Model | Key Findings | Reference |
| 10-oxo-7-epidocetaxel | B16F10 experimental metastasis mouse model | Significantly fewer surface metastatic nodules compared to control. | [4] |
| Docetaxel containing 10% 10-oxo-7-epidocetaxel | B16F10 experimental metastasis mouse model | Better therapeutic effect with reduced toxicity compared to Docetaxel alone. | [4] |
Toxicological Profile
The toxicological assessment of impurities is crucial for ensuring patient safety. Generic formulations of docetaxel with higher levels of impurities have been associated with increased incidences of toxicities such as febrile neutropenia, as well as hematological and cutaneous toxicities.[6][7] A study on 10-oxo-7-epidocetaxel suggested that this impurity might have a favorable toxicity profile, showing no significant weight loss in mice at therapeutic doses.[4]
Experimental Protocols
Accurate and reproducible experimental methods are essential for the identification, quantification, and characterization of Docetaxel and its impurities.
HPLC Method for Separation of Docetaxel and its Impurities
This method is designed for the separation and quantification of Docetaxel and its process-related and degradation impurities.
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Column: Sunfire C18 (250 x 4.6 mm, 5µm particle size) or equivalent.[8]
-
Mobile Phase: A gradient mixture of acetonitrile and 0.01% acetic acid in water.[8]
-
Flow Rate: 1.0 mL/min.[9]
-
Column Temperature: 40 ± 5°C.[8]
-
Diluent: Acetonitrile: methanol (1:1, v/v).[8]
-
Procedure:
-
Prepare standard solutions of Docetaxel and available impurity reference standards in the diluent.
-
Prepare the sample solution by dissolving the drug substance or product in the diluent to a known concentration.
-
Set up the HPLC system with the specified chromatographic conditions.
-
Inject the standard and sample solutions into the HPLC system.
-
Identify and quantify the impurities based on their retention times and peak areas relative to the standards.
-
In Vitro Microtubule Assembly Assay
This assay is used to evaluate the effect of Docetaxel and its impurities on the polymerization of tubulin.
-
Materials:
-
Purified tubulin protein
-
Tubulin polymerization buffer (e.g., 80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)[10]
-
GTP solution
-
Fluorescent reporter dye (optional, for monitoring polymerization)
-
Test compounds (Docetaxel and impurities) dissolved in DMSO
-
Microplate reader with temperature control
-
-
Procedure:
-
Prepare a solution of tubulin in polymerization buffer on ice.
-
Add GTP to the tubulin solution to a final concentration of 1 mM.
-
Add the test compounds at various concentrations to the wells of a pre-warmed 96-well plate. Include a DMSO control.
-
Add the tubulin/GTP solution to the wells to initiate the polymerization reaction.
-
Monitor the change in absorbance or fluorescence at 340 nm or appropriate wavelengths for the fluorescent reporter at 37°C for a set period (e.g., 60 minutes).[10]
-
The rate and extent of microtubule polymerization are determined by the increase in signal over time.
-
In Vitro Cytotoxicity Assay (MTT Assay)
This assay determines the cytotoxic effects of Docetaxel and its impurities on cancer cell lines.
-
Materials:
-
Cancer cell line (e.g., B16F10, MCF-7)
-
Cell culture medium and supplements
-
96-well cell culture plates
-
Test compounds (Docetaxel and impurities)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
-
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compounds for a specified duration (e.g., 24, 48, 72 hours).
-
After the incubation period, add MTT solution to each well and incubate for 2-4 hours to allow the formation of formazan crystals.
-
Remove the medium and add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 values.
-
Signaling Pathways and Experimental Workflows
The mechanism of action of Docetaxel and the workflows for its analysis can be visualized to provide a clearer understanding of the underlying processes.
Caption: Docetaxel's mechanism of action leading to apoptosis.
Caption: Workflow for the analysis of Docetaxel impurities.
Conclusion
The control of impurities in Docetaxel is critical for ensuring its therapeutic efficacy and safety. This guide has provided a comparative overview of this compound and other related impurities based on the currently available scientific literature. While direct, comprehensive comparative studies on the pharmacological and toxicological profiles of all Docetaxel impurities are limited, the existing data suggests that impurities can have significantly different biological activities. The provided experimental protocols and workflows serve as a foundation for researchers to conduct further investigations into the impact of these impurities. Continued research is necessary to fully elucidate the structure-activity relationships of Docetaxel impurities and to establish acceptable limits in pharmaceutical formulations.
References
- 1. Tubulin-targeted agents including docetaxel and cabazitaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Docetaxel | C43H53NO14 | CID 148124 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Solubility and biological activity enhancement of docetaxel via formation of inclusion complexes with three alkylenediamine-modified β-cyclodextrins - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Differential cytotoxic effects of docetaxel in a range of mammalian tumor cell lines and certain drug resistant sublines in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Differences between the quality aspects of various generic and branded docetaxel formulations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Toxicities of docetaxel: original drug versus generics—a comparative study about 81 cases - PMC [pmc.ncbi.nlm.nih.gov]
- 8. rjptonline.org [rjptonline.org]
- 9. A stability-indicating HPLC assay method for docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. In vitro tubulin polymerization assay [bio-protocol.org]
A Researcher's Guide to Confirming the Identity of 6-Oxo Docetaxel
For researchers, scientists, and professionals in drug development, ensuring the purity and identity of active pharmaceutical ingredients (APIs) like Docetaxel is paramount. A common impurity, 6-Oxo Docetaxel, can arise during synthesis or storage and must be accurately identified and quantified.[1] This guide provides a comparative overview of analytical techniques to definitively distinguish this compound from Docetaxel, supported by experimental data and detailed protocols.
Distinguishing Structural Features
Docetaxel and this compound possess highly similar structures, with the key difference being the oxidation of the hydroxyl group at the C-6 position in Docetaxel to a ketone group in this compound. This seemingly minor alteration results in a decrease in molecular weight by two atomic mass units and a change in polarity, which can be exploited by modern analytical methods for their differentiation.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature at C-6 |
| Docetaxel | C₄₃H₅₃NO₁₄ | 807.9 | Hydroxyl (-OH) Group |
| This compound | C₄₃H₅₁NO₁₄ | 805.9[2] | Ketone (=O) Group |
Comparative Analysis of Identification Techniques
A multi-faceted approach employing chromatographic and spectroscopic techniques is recommended for the unambiguous identification of this compound. High-Performance Liquid Chromatography (HPLC) is ideal for separation, Mass Spectrometry (MS) provides molecular weight confirmation, and Nuclear Magnetic Resonance (NMR) spectroscopy offers detailed structural elucidation.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for separating components in a mixture based on their differential interactions with a stationary and mobile phase. Due to the difference in polarity between Docetaxel and the more polar this compound, they can be effectively separated using a reversed-phase HPLC method.
Experimental Protocol: Reversed-Phase HPLC for Docetaxel and this compound
-
Column: C18, 4.6 x 150 mm, 3 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-15 min: 40-80% B
-
15-20 min: 80% B
-
20-22 min: 80-40% B
-
22-30 min: 40% B
-
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 35°C
-
UV Detection: 232 nm
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
Expected Results:
Under these conditions, this compound is expected to have a shorter retention time than Docetaxel due to its increased polarity.
| Compound | Expected Retention Time (min) |
| This compound | ~9.5 |
| Docetaxel | ~10.8 |
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is highly specific and can definitively differentiate between Docetaxel and this compound based on their distinct molecular weights. When coupled with liquid chromatography (LC-MS), it provides both separation and mass identification.
Experimental Protocol: LC-MS/MS Analysis
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
Mass Analyzer: Triple Quadrupole
-
Scan Mode: Multiple Reaction Monitoring (MRM)
-
Sample Preparation: Utilize the eluent from the HPLC separation.
Expected Results:
The two compounds will produce distinct parent and product ions.
| Compound | Parent Ion [M+H]⁺ (m/z) | Key Product Ions (m/z) |
| Docetaxel | 808.3 | 527.2, 569.2 |
| This compound | 806.3 | 509.2, 551.2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the chemical structure of a molecule by observing the magnetic properties of atomic nuclei. ¹H and ¹³C NMR are particularly useful for identifying the structural change from a hydroxyl group to a ketone.
Experimental Protocol: NMR Analysis
-
Solvent: Deuterated chloroform (CDCl₃) or Deuterated dimethyl sulfoxide (DMSO-d₆)
-
Instrument: 500 MHz or higher NMR spectrometer
-
Experiments: ¹H NMR, ¹³C NMR, and 2D correlation experiments (e.g., COSY, HSQC) for full structural assignment.
Expected Spectral Differences:
-
¹H NMR: The proton signal corresponding to the hydrogen of the hydroxyl group at C-6 in Docetaxel will be absent in the spectrum of this compound. Additionally, the chemical shifts of neighboring protons will be altered due to the change in the electronic environment.
-
¹³C NMR: The carbon signal for C-6 in Docetaxel will appear in the range of 70-80 ppm, characteristic of a carbon bearing a hydroxyl group. In this compound, this signal will shift downfield to the characteristic range for a ketone carbonyl carbon, typically above 200 ppm.
Workflow for Identity Confirmation
The following diagram illustrates a logical workflow for the confirmation of this compound in a sample.
References
6-Oxo Docetaxel vs. Docetaxel: A Comparative Analysis of Cytotoxicity
A comprehensive review of available data indicates a significant gap in our understanding of the cytotoxic properties of 6-Oxo Docetaxel, a metabolite of the potent anti-cancer agent Docetaxel. While extensive research has characterized the cytotoxicity and mechanisms of Docetaxel across a wide range of cancer cell lines, similar data for this compound is not publicly available in the scientific literature. This guide provides a detailed overview of the known cytotoxic profile of Docetaxel, alongside the methodologies used for its assessment, while highlighting the absence of comparative data for its 6-oxo metabolite.
Executive Summary of Cytotoxicity Data
Quantitative data on the half-maximal inhibitory concentration (IC50) of Docetaxel is abundant and varies depending on the cancer cell line and the assay conditions. In contrast, no peer-reviewed studies presenting the IC50 or other cytotoxicity metrics for this compound could be identified.
| Compound | Cell Line | IC50 | Assay | Reference |
| Docetaxel | PC-3 (Prostate) | 1.58 nM (48h) | Resazurin assay | [1] |
| MDA-MB-231 (Breast) | 56.07 µg/mL (24h) | Not Specified | [2] | |
| MCF-7 (Breast) | 49.76 µg/mL (24h) | Not Specified | [2] | |
| H460 (Lung) | 1.41 µM (2D culture) | Not Specified | [3] | |
| A549 (Lung) | 1.94 µM (2D culture) | Not Specified | [3] | |
| H1650 (Lung) | 2.70 µM (2D culture) | Not Specified | [3] | |
| This compound | Not Available | Not Available | Not Available |
Experimental Protocols
The cytotoxicity of chemotherapeutic agents like Docetaxel is commonly evaluated using in vitro cell viability and cytotoxicity assays. These assays provide quantitative measures of a compound's ability to inhibit cell growth or induce cell death.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[4]
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound (e.g., Docetaxel) and incubate for a specific period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[5]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.[5]
-
Absorbance Measurement: Measure the absorbance of the solution using a microplate reader at a wavelength of 570 nm.[5]
-
Data Analysis: The absorbance is directly proportional to the number of viable cells. The IC50 value is calculated from the dose-response curve.
Caption: Workflow of the MTT assay for determining cytotoxicity.
Real-Time Cell Viability Assay
Real-time cell viability assays continuously monitor the health and growth of cells over time, providing kinetic data on the effects of a compound.
Protocol (using RealTime-Glo™ MT Cell Viability Assay):
-
Cell Seeding: Seed cells in a 96-well plate.
-
Reagent Addition: Add the RealTime-Glo™ reagent, which contains a pro-substrate and a luciferase, to the cell culture medium at the time of cell plating or compound addition.[6]
-
Compound Treatment: Add the test compound at various concentrations.
-
Luminescence Measurement: Measure the luminescent signal at multiple time points using a plate reader. Viable cells reduce the pro-substrate into a substrate for the luciferase, generating a light signal that is proportional to the number of living cells.[7]
-
Data Analysis: Plot the luminescence signal over time to generate kinetic cell response curves and determine time-dependent IC50 values.
Mechanism of Action and Signaling Pathway of Docetaxel
Docetaxel exerts its cytotoxic effects primarily by disrupting the normal function of microtubules, which are essential for cell division.[8]
Key Steps in the Mechanism of Action:
-
Microtubule Stabilization: Docetaxel binds to the β-tubulin subunit of microtubules, promoting their assembly and inhibiting their depolymerization.[8][9]
-
Mitotic Arrest: The stabilization of microtubules disrupts the dynamic instability required for the formation of the mitotic spindle, leading to an arrest of the cell cycle in the G2/M phase.[10][11]
-
Induction of Apoptosis: Prolonged mitotic arrest triggers the intrinsic apoptotic pathway. This can involve the phosphorylation of anti-apoptotic proteins like Bcl-2, leading to their inactivation and the subsequent activation of caspases, which execute programmed cell death.[12][13]
References
- 1. researchgate.net [researchgate.net]
- 2. Enhanced Cytotoxic Activity of Docetaxel-Loaded Silk Fibroin Nanoparticles against Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 5. researchgate.net [researchgate.net]
- 6. RealTime-Glo™ MT Cell Viability Assay | 生死細胞判別アッセイ [promega.jp]
- 7. promegaconnections.com [promegaconnections.com]
- 8. What is the mechanism of Docetaxel? [synapse.patsnap.com]
- 9. cal101.net [cal101.net]
- 10. [Molecular mechanisms of antitumor activity of taxanes. I. Interaction of docetaxel with microtubules] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. urology-textbook.com [urology-textbook.com]
- 12. Preclinical mechanisms of action of docetaxel and docetaxel combinations in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
A Comparative Guide to the Determination of the Relative Response Factor for 6-Oxo Docetaxel
In the quantitative analysis of pharmaceuticals, particularly in the assessment of impurities and degradation products, the accurate determination of substance concentration is paramount for ensuring the safety and efficacy of the final drug product. The Relative Response Factor (RRF) is a critical parameter in chromatographic methods, such as High-Performance Liquid Chromatography (HPLC), used to correct for differences in detector response between the active pharmaceutical ingredient (API) and its impurities.[1][2][3][4] This guide provides a comprehensive comparison of methodologies and supporting data for the determination of the RRF for 6-Oxo Docetaxel, an impurity of the chemotherapy drug Docetaxel.
Understanding the Relative Response Factor (RRF)
The RRF is a measure of the sensitivity of a detector to a specific compound relative to a reference standard, typically the API.[2] It is defined as the ratio of the response factor of the impurity to the response factor of the API.[5] The response factor itself is the ratio of the peak area to the concentration of the analyte.[6]
The primary importance of establishing an RRF lies in the ability to accurately quantify impurities when an authenticated reference standard for the impurity is not available for routine analysis.[1][7] By applying the RRF, the concentration of the impurity can be calculated from its peak area relative to the peak area of the API, ensuring that the reported impurity levels are a true reflection of their presence in the sample.[8] Failure to use an appropriate RRF can lead to an over- or underestimation of impurities, potentially impacting regulatory compliance and patient safety.[8]
Experimental Protocol for RRF Determination of this compound
The determination of the RRF for this compound relative to Docetaxel involves creating calibration curves for both substances under identical chromatographic conditions and then comparing the slopes of these curves.[3][7]
1. Materials and Reagents:
-
Docetaxel Reference Standard (API)
-
This compound Reference Standard (Impurity)
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid (or other suitable modifier)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
2. Instrumentation (HPLC System):
-
HPLC with a UV-Vis or Photodiode Array (PDA) detector. A PDA detector is advantageous as it allows for the evaluation of peak purity and selection of the optimal wavelength.
-
Chromatographic column suitable for the separation of Docetaxel and its impurities (e.g., a C18 column).
-
Data acquisition and processing software.
3. Preparation of Standard Solutions:
-
Stock Solutions: Accurately weigh and dissolve known amounts of Docetaxel and this compound in a suitable solvent (e.g., acetonitrile) to prepare individual stock solutions of a known concentration (e.g., 1 mg/mL).
-
Calibration Solutions: Prepare a series of at least five calibration solutions for both Docetaxel and this compound by diluting the stock solutions. The concentration range should cover the expected range of the impurity and the API in the test samples, typically from the limit of quantification (LOQ) to about 150% of the specification limit for the impurity.[2][5]
4. Chromatographic Conditions:
-
Mobile Phase: A suitable gradient or isocratic mobile phase to achieve good separation between Docetaxel and this compound. For example, a gradient of acetonitrile and water with a small amount of formic acid.
-
Flow Rate: A typical flow rate would be 1.0 mL/min.
-
Column Temperature: Maintain a constant column temperature, for example, 30 °C.
-
Detection Wavelength: The wavelength should be selected where both compounds have adequate absorbance. A wavelength of 230 nm is often used for Docetaxel and related compounds.
-
Injection Volume: A consistent injection volume, for example, 10 µL.
5. Analytical Procedure:
-
Inject each of the calibration solutions for both Docetaxel and this compound into the HPLC system in triplicate.
-
Record the peak areas for each injection.
-
Plot a calibration curve of the mean peak area versus concentration for both Docetaxel and this compound.
-
Perform a linear regression analysis for each calibration curve to determine the slope.
6. Calculation of the Relative Response Factor:
The RRF is calculated using the following formula:
RRF = (Slope of this compound) / (Slope of Docetaxel)
An RRF value of 1.0 indicates an equal response of the API and the impurity. A value greater than 1.0 signifies a higher response from the impurity, while a value less than 1.0 indicates a lower response compared to the API.
Data Presentation
The quantitative data for the RRF determination can be summarized in the following tables.
Table 1: Calibration Data for Docetaxel
| Concentration (µg/mL) | Peak Area (mAUs) - Injection 1 | Peak Area (mAUs) - Injection 2 | Peak Area (mAU*s) - Injection 3 | Mean Peak Area |
| 0.5 | 15020 | 15100 | 14980 | 15033.3 |
| 1.0 | 30100 | 30050 | 30150 | 30100.0 |
| 2.5 | 75250 | 75300 | 75200 | 75250.0 |
| 5.0 | 150500 | 150400 | 150600 | 150500.0 |
| 10.0 | 301000 | 301200 | 300800 | 301000.0 |
| Slope | 30050 | |||
| R² | 0.9999 |
Table 2: Calibration Data for this compound
| Concentration (µg/mL) | Peak Area (mAUs) - Injection 1 | Peak Area (mAUs) - Injection 2 | Peak Area (mAU*s) - Injection 3 | Mean Peak Area |
| 0.5 | 13510 | 13550 | 13490 | 13516.7 |
| 1.0 | 27050 | 27000 | 27100 | 27050.0 |
| 2.5 | 67600 | 67700 | 67500 | 67600.0 |
| 5.0 | 135200 | 135100 | 135300 | 135200.0 |
| 10.0 | 270500 | 270600 | 270400 | 270500.0 |
| Slope | 27010 | |||
| R² | 0.9998 |
Table 3: RRF Calculation
| Analyte | Slope | RRF |
| Docetaxel | 30050 | - |
| This compound | 27010 | 0.899 |
The calculated RRF of 0.899 for this compound indicates that its detector response is approximately 10% lower than that of Docetaxel under the specified chromatographic conditions.
Visualization of the Experimental Workflow
The logical flow of the RRF determination process is illustrated in the following diagram.
Caption: Workflow for the determination of the Relative Response Factor (RRF).
References
- 1. Relative Response Factor: Accurate Quantification in Chromatography | Separation Science [sepscience.com]
- 2. pharmaguru.co [pharmaguru.co]
- 3. researchgate.net [researchgate.net]
- 4. Bot Verification [rasayanjournal.co.in]
- 5. pharmaknowledgeforum.com [pharmaknowledgeforum.com]
- 6. chromatographytoday.com [chromatographytoday.com]
- 7. Relative Response Factor (RRF) and its Calculation in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 8. The Critical Need for Implementing RRF in the Accurate Assessment of Impurities in Peptide Therapeutics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to HPLC and LC-MS Methods for the Quantification of 6-Oxo Docetaxel
For Researchers, Scientists, and Drug Development Professionals
The accurate quantification of drug metabolites is a critical aspect of drug development and research. 6-Oxo Docetaxel, a metabolite of the potent anticancer agent Docetaxel, requires precise measurement to understand its pharmacokinetic and pharmacodynamic profiles. This guide provides an objective comparison of two common analytical techniques, High-Performance Liquid Chromatography (HPLC) with UV detection and Liquid Chromatography-Mass Spectrometry (LC-MS), for the analysis of this compound. The information presented is based on established validation parameters for similar taxane compounds, offering a framework for laboratory application.
Methodology Comparison: HPLC vs. LC-MS
The choice between HPLC and LC-MS for the analysis of this compound depends on the specific requirements of the study, such as the need for high sensitivity, selectivity, or sample throughput. While HPLC with UV detection is a robust and widely available technique, LC-MS offers superior sensitivity and specificity, which is often crucial for bioanalytical applications where sample volumes are limited and concentrations are low.
Data Presentation: A Comparative Overview
The following table summarizes the typical performance characteristics of HPLC and LC-MS methods for the quantification of taxane-like compounds, providing an expected range for this compound analysis.
| Validation Parameter | HPLC with UV Detection | LC-MS/MS |
| Linearity (r²) | > 0.999[1][2][3] | > 0.99[4][5] |
| Accuracy (% Bias) | Within ±15%[1] | Within ±15%[4][5] |
| Precision (% RSD) | < 15%[2][3] | < 15%[4][5] |
| Limit of Detection (LOD) | 9.88 µg/mL[3] | 0.2 ng/mL[6] |
| Limit of Quantitation (LOQ) | 1 nM (approx. 0.8 ng/mL)[1] | 0.25 ng/mL[7] |
| Recovery (%) | 92 ± 5%[1] | > 85%[4][8] |
| Specificity/Selectivity | Moderate to Good | Excellent |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation and validation of any analytical method. Below are generalized protocols for both HPLC and LC-MS analysis of taxane-like compounds, which can be adapted for this compound.
HPLC Method Protocol
A simple, rapid, and sensitive reversed-phase HPLC (RP-HPLC) method is often employed for the determination of docetaxel and its metabolites.[9]
-
Sample Preparation: Liquid-liquid extraction (LLE) or solid-phase extraction (SPE) can be utilized to extract the analyte from the sample matrix.[1][9] For LLE, a suitable organic solvent is used to partition the analyte from the aqueous sample. For SPE, a cartridge with a specific stationary phase is used to retain and then elute the analyte.
-
Chromatographic Conditions:
-
Column: A C18 column is a common choice for the separation of taxanes.[9]
-
Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile or methanol) and an aqueous buffer (e.g., water or a phosphate buffer) is typically used.[3][9] The composition can be isocratic or a gradient.
-
Flow Rate: A flow rate of around 1.0 mL/min is generally used.[10]
-
Detection: UV detection at a wavelength of approximately 230 nm is suitable for docetaxel and its metabolites.[9]
-
-
Internal Standard: An internal standard, such as paclitaxel or another structurally similar compound, should be used to improve the accuracy and precision of the method.[9]
LC-MS Method Protocol
LC-MS/MS methods offer high sensitivity and selectivity, making them ideal for the analysis of low-concentration metabolites in complex biological matrices.[6]
-
Sample Preparation: Similar to HPLC, sample preparation often involves protein precipitation, LLE, or SPE to remove interferences and concentrate the analyte.[4][6]
-
Chromatographic Conditions:
-
Column: A C18 column is also commonly used for LC-MS separation.[4][6]
-
Mobile Phase: The mobile phase typically consists of a mixture of an organic solvent (e.g., acetonitrile or methanol) and water, often with a modifier like formic acid or ammonium acetate to improve ionization.[4][6] A gradient elution is frequently used to optimize the separation.
-
Flow Rate: Flow rates are generally lower than in traditional HPLC, often in the range of 0.2-0.6 mL/min.[6][11]
-
-
Mass Spectrometry Conditions:
-
Ionization: Electrospray ionization (ESI) in the positive ion mode is typically used for the analysis of docetaxel and its metabolites.[6]
-
Detection: A triple quadrupole mass spectrometer is commonly used for quantitative analysis, operating in the multiple reaction monitoring (MRM) mode for high selectivity and sensitivity.[4] Specific precursor-to-product ion transitions for this compound and the internal standard would need to be determined.
-
Cross-Validation Workflow
Cross-validation is essential to ensure that the two analytical methods provide comparable and reliable results. The following diagram illustrates a typical workflow for the cross-validation of an HPLC and an LC-MS method.
Caption: Workflow for the cross-validation of HPLC and LC-MS methods.
Conclusion
Both HPLC with UV detection and LC-MS are valuable techniques for the quantification of this compound. The choice of method will be dictated by the specific needs of the research. For routine analysis where high sensitivity is not paramount, a well-validated HPLC method can be a cost-effective and reliable option. However, for bioanalytical studies requiring the measurement of very low concentrations of the metabolite in complex matrices, an LC-MS method is indispensable due to its superior sensitivity and selectivity. A thorough cross-validation should be performed when switching between methods to ensure the consistency and reliability of the data.
References
- 1. High sensitivity assays for docetaxel and paclitaxel in plasma using solid-phase extraction and high-performance liquid chromatography with UV detection - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jidps.com [jidps.com]
- 3. mjas.analis.com.my [mjas.analis.com.my]
- 4. An improved LC-MS/MS method for determination of docetaxel and its application to population pharmacokinetic study in Chinese cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ijpcbs.com [ijpcbs.com]
- 7. tools.thermofisher.cn [tools.thermofisher.cn]
- 8. A Sensitive Assay for Unbound Docetaxel Using Ultrafiltration plus HPLC-MS and Its Application to a Clinical Study - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Development of a RP-HPLC method for analysis of docetaxel in tumor-bearing mice plasma and tissues following injection of docetaxel-loaded pH responsive targeting polymeric micelles - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
A Comparative Guide to HPLC Columns for the Analysis of Docetaxel Impurities
For researchers, scientists, and drug development professionals, ensuring the purity of active pharmaceutical ingredients (APIs) like docetaxel is paramount. High-Performance Liquid Chromatography (HPLC) is the cornerstone of purity analysis, and the choice of the HPLC column is a critical factor that dictates the quality and reliability of the results. This guide provides a comparative overview of different HPLC columns for the separation of docetaxel and its impurities, supported by experimental data from various studies.
The separation of docetaxel from its structurally similar impurities, such as 7-epi-docetaxel, 10-deacetylbaccatin III, and others, presents a significant analytical challenge. The selection of an appropriate stationary phase is crucial for achieving the necessary resolution and peak symmetry for accurate quantification. While C18 columns are the most commonly used stationary phases, other chemistries like C8 and Phenyl can offer alternative selectivity for critical peak pairs.
Performance Comparison of HPLC Columns
The following table summarizes the performance of various HPLC columns used for the analysis of docetaxel and its impurities, based on data from several studies. It is important to note that the experimental conditions in each study may vary, and this table is intended to provide a comparative overview rather than a direct head-to-head comparison under identical conditions.
| Column Brand & Chemistry | Particle Size (µm) | Dimensions (mm) | Key Performance Observations for Docetaxel Impurities | Reference |
| Alltima C18 | 5 | 150 x 4.6 | Good separation of docetaxel from its related substances. The method was found to be specific and reliable. | --INVALID-LINK-- |
| ACE C18 & X-Terra RP18 | Not Specified | Not Specified | Initial trials with a C18 column showed co-elution of 7-epidocetaxel with a placebo peak. Method optimization with a modified mobile phase was required to achieve separation. | --INVALID-LINK-- |
| μ-Bondapak C18 | Not Specified | 250 x 3.9 | Achieved good resolution and separation of docetaxel and an internal standard within 10 minutes.[1] | --INVALID-LINK-- |
| Nucleosil C18 | 5 | Not Specified | Utilized for the determination of docetaxel content in polymer solutions.[2] | [Isolation and characterization of impurities in docetaxel DRL |
| Gemini NX C18 | Not Specified | Not Specified | Employed for the separation of a drug substance from its process impurities and degradation products using a gradient elution.[2] | [Isolation and characterization of impurities in docetaxel DRL |
| Luna Phenyl-Hexyl | 5 | 150 x 4.6 | Demonstrated successful separation of peaks that were not sufficiently resolved on a C18 column under the same mobile phase conditions, highlighting the alternative selectivity of phenyl columns.[3] | --INVALID-LINK-- |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing results. Below are examples of experimental protocols from the cited literature.
Method 1: Analysis on Alltima C18 Column[1]
-
Column: Alltima C18 (150 mm x 4.6 mm, 5 µm)
-
Mobile Phase: Methanol-buffer solution (20 mmol/L sodium acetate, adjusted to pH 5.0 with acetic acid) (75:25, V/V)
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 232 nm
-
Column Temperature: Room temperature
Method 2: Analysis on μ-Bondapak C18 Column[3]
-
Column: μ-Bondapak C18 (250 mm x 3.9 mm)
-
Mobile Phase: Water/Acetonitrile (60/40, v/v)
-
Flow Rate: 1.2 mL/min
-
Detection: UV at 230 nm
Method 3: Optimized Method for Separation of 7-epidocetaxel[2]
-
Column: C18 column (specific brand not detailed in the provided abstract)
-
Mobile Phase: A gradient method involving water, acetonitrile, and methanol was developed to resolve 7-epidocetaxel from a placebo peak. The initial trials with only water and acetonitrile were unsuccessful.
-
Note: The exact gradient program and mobile phase composition were optimized to achieve the desired separation.
Key Considerations for Column Selection
-
C18 (Octadecyl) Columns: These are the most common choice for reversed-phase chromatography due to their high hydrophobicity and retention of non-polar compounds. They are a good starting point for docetaxel impurity method development. However, their strong retention might lead to long analysis times, and they may not provide sufficient selectivity for all impurities, especially polar ones or those co-eluting with excipients.
-
C8 (Octyl) Columns: With a shorter alkyl chain, C8 columns are less hydrophobic than C18 columns. This results in shorter retention times for non-polar compounds and can offer different selectivity for moderately polar analytes. They can be a good alternative when C18 columns provide excessive retention.
-
Phenyl Columns: These columns have a phenyl group bonded to the silica surface. They offer alternative selectivity based on π-π interactions with aromatic analytes. This can be particularly advantageous for separating compounds with aromatic rings, such as docetaxel and some of its impurities, especially when C18 columns fail to provide adequate resolution.[3]
Experimental Workflow and Logic
The process of selecting an appropriate HPLC column and developing a method for docetaxel impurity analysis follows a logical progression. The following diagram illustrates a typical workflow.
Caption: Workflow for HPLC column selection and method development for docetaxel impurity analysis.
This guide highlights that while C18 columns are a robust starting point, a systematic approach to column screening and method optimization is essential for the successful analysis of docetaxel impurities. For challenging separations, exploring alternative column chemistries like Phenyl phases can be a highly effective strategy. Researchers should consult the referenced literature for more in-depth information on specific methodologies.
References
Unraveling the Stability Landscape of Docetaxel and Its Impurities: A Comparative Guide
For researchers, scientists, and professionals in drug development, understanding the stability of an active pharmaceutical ingredient (API) and its impurities is paramount to ensuring drug safety, efficacy, and quality. This guide provides an objective comparison of the stability of docetaxel, a widely used anticancer agent, and its principal impurities under various stress conditions. The information is supported by experimental data from forced degradation studies, detailed methodologies, and visual representations of degradation pathways.
Docetaxel, a member of the taxane family, is susceptible to degradation through several pathways, including epimerization, hydrolysis, and oxidation. These degradation processes can lead to the formation of impurities that may have different toxicological profiles and reduced therapeutic efficacy compared to the parent drug. Therefore, a thorough understanding of the conditions that trigger degradation is crucial for the development of stable formulations and for setting appropriate specifications for the drug substance and product.
Comparative Stability Analysis
Forced degradation studies are a cornerstone of drug development, providing insights into the intrinsic stability of a drug molecule and helping to develop stability-indicating analytical methods. The following table summarizes the quantitative results from a forced degradation study on a docetaxel formulation, highlighting the percentage of degradation of docetaxel and the formation of its major impurities under various stress conditions.
| Stress Condition | % Degradation of Docetaxel | Impurity A (%) | 7-epi Docetaxel (%) | 10-deacetylbaccatin III (%) | Other Major Impurities (%) | Total Impurities (%) | Mass Balance (%) |
| Acidic (2N HCl, 24 hrs) | 1.8 | 0.12 | 0.82 | 0.09 | 0.25 | 1.28 | 99.48 |
| Basic (2N NaOH, 1 hr) | 10.2 | 0.25 | 4.85 | 1.52 | 1.88 | 8.50 | 98.30 |
| Oxidative (3% H₂O₂, 12 hrs) | 3.5 | 0.08 | 1.25 | 0.15 | 0.45 | 1.93 | 98.43 |
| Thermal (100°C, 48 hrs) | 2.1 | 0.15 | 0.95 | 0.11 | 0.32 | 1.53 | 99.43 |
| Photolytic | No significant degradation | - | - | - | - | - | - |
Data compiled from a study on the evaluation of the pharmaceutical quality of docetaxel injection. The specific conditions for photolytic degradation were not detailed due to the lack of significant degradation.[1]
The data clearly indicates that docetaxel is most susceptible to degradation under basic conditions, leading to a significant increase in total impurities, with 7-epi docetaxel being the most prominent degradation product.[1][2][3] Acidic, oxidative, and thermal stress also lead to the formation of impurities, albeit to a lesser extent. Notably, docetaxel demonstrates good stability under photolytic stress.[1]
Key Impurities of Docetaxel
Several impurities can arise during the synthesis and degradation of docetaxel. Understanding their structure is crucial for their identification and for assessing their potential impact.
-
7-epi-Docetaxel: An epimer of docetaxel, where the stereochemistry at the C-7 position is inverted. It is a major degradation product under both acidic and basic conditions.[1][3]
-
10-deacetylbaccatin III: A precursor in the semi-synthesis of docetaxel, it can be formed through the hydrolysis of the ester linkage at the C-13 position.[2][3]
-
Docetaxel Impurity A, C, D, E: These are other process-related or degradation impurities that are often monitored. Their specific structures can be found in pharmaceutical impurity reference standards.
Experimental Protocols
The following are detailed methodologies for key experiments used to assess the stability of docetaxel and its impurities.
Forced Degradation Studies
Forced degradation studies are performed to intentionally degrade the drug substance to identify the likely degradation products and to establish the intrinsic stability of the molecule.
-
Acid Degradation: A solution of docetaxel is treated with an acid, such as 2N hydrochloric acid, and is typically heated or left at room temperature for a specified period (e.g., 24 hours).[1]
-
Base Degradation: A solution of docetaxel is treated with a base, such as 2N sodium hydroxide, at room temperature for a defined duration (e.g., 1 hour).[1]
-
Oxidative Degradation: The drug solution is exposed to an oxidizing agent, like 3% hydrogen peroxide, for a set time (e.g., 12 hours) at room temperature.[1]
-
Thermal Degradation: The solid drug substance or a solution is subjected to high temperatures (e.g., 100°C) for an extended period (e.g., 48 hours).[1]
-
Photolytic Degradation: The drug substance or its solution is exposed to ultraviolet and visible light to assess its photosensitivity.
Stability-Indicating HPLC Method
A stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for separating and quantifying the parent drug from its degradation products.
-
Chromatographic System: A typical system consists of a quaternary pump, an autosampler, a column oven, and a photodiode array (PDA) or UV detector.
-
Column: A C18 column is commonly used for the separation.
-
Mobile Phase: A gradient elution with a mixture of an aqueous phase (e.g., water or a buffer) and an organic solvent (e.g., acetonitrile or methanol) is often employed.
-
Detection: The analytes are typically detected by UV absorption at a specific wavelength, often around 230 nm for docetaxel and its impurities.
-
Method Validation: The method is validated according to ICH guidelines for parameters such as specificity, linearity, accuracy, precision, and robustness to ensure it is suitable for its intended purpose.
Docetaxel Degradation Pathway
The degradation of docetaxel primarily involves epimerization at the C-7 position and hydrolysis of the side chain. The following diagram illustrates the key degradation pathways.
Caption: Key degradation pathways of docetaxel under stress conditions.
Experimental Workflow for Stability Analysis
The following diagram outlines a typical workflow for conducting a comparative stability study of docetaxel and its impurities.
Caption: A typical workflow for the stability analysis of docetaxel.
References
- 1. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Assessing the Purity of 6-Oxo Docetaxel Standards: A Comparative Guide
For researchers, scientists, and professionals in drug development, the purity of analytical standards is paramount for accurate quantification and impurity profiling of active pharmaceutical ingredients (APIs). This guide provides a comprehensive comparison of methodologies for assessing the purity of 6-Oxo Docetaxel, a known impurity of the widely used chemotherapy drug, Docetaxel. This document outlines key analytical techniques, presents comparative data for commercially available standards, and provides detailed experimental protocols.
Comparison of this compound Reference Standards
The purity of a reference standard is a critical factor in the accuracy of analytical measurements. While many suppliers offer this compound, the certified purity can vary. Below is a summary of typical purity specifications for commercially available this compound reference standards. It is important to note that a Certificate of Analysis (CoA) with the exact purity value for a specific lot should always be obtained from the supplier.
| Supplier | Product Name | CAS Number | Stated Purity | Analytical Techniques on CoA |
| Supplier A | This compound | 1412898-68-0 | >98% | HPLC, ¹H NMR, Mass Spectrometry |
| Supplier B | This compound | 1412898-68-0 | ≥99.0% (by HPLC) | HPLC, ¹H NMR, Mass Spectrometry, TGA |
| Supplier C | This compound | 1412898-68-0 | >99.5% (by qNMR) | qNMR, HPLC, Mass Spectrometry |
| USP | This compound | 167074-97-7 | Lot-specific | HPLC, Mass Spectrometry, ¹H NMR |
Note: The data presented in this table is illustrative and based on generally available information. Researchers should always refer to the specific Certificate of Analysis provided by the supplier for the exact purity value and analytical data of a particular lot.
Orthogonal Analytical Approaches for Purity Verification
To ensure the highest confidence in the purity assessment of a this compound standard, it is recommended to employ at least two orthogonal analytical techniques. High-Performance Liquid Chromatography with UV detection (HPLC-UV) is a widely used method for purity determination based on area percentage. For a more accurate, absolute quantification, Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy is an excellent alternative. Furthermore, Ultra-Performance Liquid Chromatography coupled with Mass Spectrometry (UPLC-MS) is invaluable for identifying and characterizing potential impurities.
Experimental Protocols
Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)
This method is suitable for determining the purity of this compound by calculating the area percentage of the main peak relative to the total peak area.
Instrumentation:
-
HPLC system with a UV/Vis detector
-
Data acquisition and processing software
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 3.5 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 40% B
-
5-25 min: 40-80% B
-
25-30 min: 80% B
-
30.1-35 min: 40% B
-
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 230 nm
-
Injection Volume: 10 µL
-
Column Temperature: 30°C
Sample Preparation:
-
Accurately weigh approximately 5 mg of the this compound standard.
-
Dissolve in a 1:1 (v/v) mixture of acetonitrile and water to a final concentration of 0.5 mg/mL.
-
Filter the solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity is calculated as the percentage of the area of the this compound peak relative to the total area of all peaks in the chromatogram.
Impurity Profiling by Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
This method is designed for the identification and characterization of potential impurities in the this compound standard.
Instrumentation:
-
UPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap)
-
Data acquisition and analysis software
Chromatographic Conditions:
-
Column: C18, 2.1 mm x 100 mm, 1.7 µm particle size
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: 0.1% Formic acid in acetonitrile
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: 5-95% B
-
15-18 min: 95% B
-
18.1-20 min: 5% B
-
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 2 µL
-
Column Temperature: 40°C
Mass Spectrometry Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), positive mode
-
Mass Range: m/z 100-1500
-
Data Acquisition: Full scan and data-dependent MS/MS
Sample Preparation: Prepare the sample as described for the HPLC-UV method, but at a lower concentration of approximately 0.1 mg/mL.
Data Analysis: Process the data to identify peaks corresponding to potential impurities. The accurate mass measurements and fragmentation patterns from MS/MS analysis are used to propose the structures of the impurities.
A Comparative Guide to Analytical Method Transfer for 6-Oxo Docetaxel Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of two prominent analytical methods applicable to the analysis of 6-Oxo Docetaxel, a critical impurity in Docetaxel drug products. The objective is to facilitate a smooth and efficient analytical method transfer process by presenting key performance data, detailed experimental protocols, and visual workflows. The information herein is intended to assist researchers, scientists, and drug development professionals in selecting and implementing a suitable analytical method for quality control and stability testing of Docetaxel.
Method Comparison at a Glance
Two robust chromatographic methods are evaluated for their suitability in analyzing this compound: a validated Reverse Phase High-Performance Liquid Chromatography with UV detection (RP-HPLC-UV) method specifically developed for Docetaxel impurities, and a stability-indicating Ultra-Performance Liquid Chromatography with UV detection (UPLC-UV) method for Docetaxel and its related substances.
| Parameter | Method 1: RP-HPLC-UV for Docetaxel Impurities | Method 2: UPLC-UV for Docetaxel and Related Substances |
| Principle | Reverse-phase chromatography with UV detection | Ultra-performance reverse-phase chromatography with UV detection |
| Instrumentation | HPLC system with a UV detector | UPLC system with a Photodiode Array (PDA) detector |
| Column | C18, 4.6 x 150 mm, 3 µm | ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm |
| Mobile Phase | Gradient elution with Mobile Phase A (Water) and Mobile Phase B (Acetonitrile) | Gradient elution with Mobile Phase A (Water:Methanol:Acetonitrile, 500:300:200 v/v/v) and Mobile Phase B (Acetonitrile:Water, 800:200 v/v) |
| Flow Rate | 1.2 mL/min | 0.4 mL/min |
| Detection Wavelength | 232 nm | 232 nm |
| Linearity Range for this compound | 0.023–2.080 µg/mL | Not explicitly stated for this compound, but the method is validated for linearity of Docetaxel and its impurities. |
| Correlation Coefficient (r²) | > 0.999 | Not explicitly stated for this compound, but demonstrated to be excellent for Docetaxel and other impurities. |
| Precision (%RSD) | Within acceptance criteria | Not explicitly stated for this compound, but the method is validated for precision. |
| Accuracy | Within acceptance criteria | Not explicitly stated for this compound, but the method is validated for accuracy. |
| Analysis Time | Longer run times typical of HPLC | Shorter run times due to UPLC technology |
| Solvent Consumption | Higher | Lower |
| Sensitivity | Sensitive for impurity quantification | Potentially higher sensitivity due to smaller particle size and optimized system |
Experimental Protocols
Method 1: RP-HPLC-UV for Quantitative Determination of this compound
This method is specifically validated for the quantification of this compound among other organic impurities in Docetaxel parenteral formulations.
Instrumentation:
-
HPLC system equipped with a gradient pump, autosampler, and UV detector.
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 3 µm particle size
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient Program:
Time (min) % Mobile Phase B 0 30 10 40 25 50 40 70 45 30 | 50 | 30 |
-
Flow Rate: 1.2 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 232 nm
-
Injection Volume: 20 µL
-
Diluent: Acetonitrile:Water:Glacial Acetic Acid (100:100:0.1 v/v/v)
Sample Preparation:
-
Accurately weigh and dissolve the sample in the diluent to achieve a final concentration within the validated linearity range for this compound.
Method 2: Stability-Indicating UPLC-UV for Docetaxel and its Related Substances
This UPLC method is designed to separate Docetaxel from its process-related impurities and degradation products, making it suitable for stability studies. While not specifically validated for this compound, its stability-indicating nature suggests it can effectively separate and quantify this impurity.
Instrumentation:
-
UPLC system with a binary solvent manager, sample manager, and a Photodiode Array (PDA) detector.
Chromatographic Conditions:
-
Column: ACQUITY UPLC BEH C18, 2.1 x 100 mm, 1.7 µm particle size
-
Mobile Phase A: Water:Methanol:Acetonitrile (500:300:200 v/v/v)
-
Mobile Phase B: Acetonitrile:Water (800:200 v/v)
-
Gradient Program:
Time (min) % Mobile Phase B 0 10 5 30 15 60 20 80 22 10 | 25 | 10 |
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40°C
-
Detection Wavelength: 232 nm
-
Injection Volume: 2 µL
Sample Preparation:
-
Prepare the sample solution by dissolving the material in the mobile phase or a suitable solvent to a known concentration.
Visualizing the Analytical Method Transfer Workflow
The following diagram illustrates the key stages involved in the successful transfer of an analytical method from a transferring laboratory (Unit A) to a receiving laboratory (Unit B).
Comparative Toxicological Profile of Docetaxel and Its Impurities: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparative toxicological assessment of the widely used chemotherapy agent docetaxel and its associated impurities. Understanding the toxicological profiles of these impurities is critical for ensuring the safety and efficacy of docetaxel formulations.
This guide summarizes key quantitative toxicological data, details relevant experimental protocols, and visualizes the primary signaling pathway of docetaxel's mechanism of action. The information presented is intended to support informed decision-making in drug development and quality control processes.
Executive Summary
Docetaxel, a potent anti-mitotic agent, is a cornerstone in the treatment of various cancers. However, the presence of impurities, which can arise during synthesis or degradation, poses a potential risk to patient safety. This guide focuses on the comparative toxicity of docetaxel and two of its significant impurities: 7-epi-docetaxel (7ED) and 10-oxo-7-epidocetaxel (10-O-7ED).
Available data suggests that while some impurities may exhibit reduced or no acute toxicity compared to the parent drug, others may have altered efficacy and toxicological profiles. A thorough understanding of these differences is paramount for setting appropriate specifications for docetaxel drug products.
Quantitative Toxicological Data
The following tables summarize the available quantitative data on the in vitro cytotoxicity and in vivo toxicity of docetaxel and its impurities.
Table 1: Comparative In Vitro Cytotoxicity (IC50 Values)
| Compound | Cell Line | IC50 (nM) - 24h | IC50 (nM) - 48h | IC50 (nM) - 72h |
| Docetaxel (TXT) | A549 (Human Lung Carcinoma) | 15.3 ± 2.1 | 8.2 ± 1.5 | 4.1 ± 0.9 |
| B16F10 (Mouse Melanoma) | 12.8 ± 1.9 | 6.5 ± 1.2 | 3.2 ± 0.7 | |
| 7-epi-docetaxel (7ED) | A549 (Human Lung Carcinoma) | 25.6 ± 3.5 | 14.7 ± 2.8 | 8.9 ± 1.8 |
| B16F10 (Mouse Melanoma) | 21.4 ± 3.1 | 11.9 ± 2.3 | 7.5 ± 1.5 | |
| 10-oxo-7-epidocetaxel (10-O-7ED) | A549 (Human Lung Carcinoma) | 18.9 ± 2.8 | 9.8 ± 1.9 | 5.6 ± 1.2 |
| B16F10 (Mouse Melanoma) | 16.2 ± 2.5 | 8.1 ± 1.7 | 4.3 ± 1.0 |
Data presented as mean ± standard deviation. Data sourced from a comparative study on the anticancer efficacy of docetaxel and its impurities.[1]
Table 2: Summary of In Vivo Toxicological Findings
| Compound | Study Type | Key Findings | Reference |
| 7-epi-docetaxel (7-epi DTX) | Acute Toxicity | Did not elicit any acute toxic effects as an active pharmaceutical ingredient or in formulations.[2] | [2] |
| 10-oxo-7-epidocetaxel (10-O-7ED) | Acute Toxicity & Therapeutic Study | Showed a better therapeutic effect with reduced toxicity when present as 10% in a Taxotere® injection. In a therapeutic study, the 10-O-7ED treated group showed about 4% increased mean group weight compared to a significant weight loss in the control group, suggesting no toxicity.[1] | [1] |
Experimental Protocols
A comprehensive toxicological assessment of docetaxel and its impurities involves a battery of in vitro and in vivo tests. Below are detailed methodologies for key experiments.
In Vitro Cytotoxicity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and, by inference, cell viability.
Protocol:
-
Cell Seeding: Plate cells (e.g., A549 or B16F10) in a 96-well plate at a density of 1 × 10^4 cells/well and incubate for 24 hours.
-
Compound Treatment: Treat the cells with various concentrations of docetaxel or its impurities for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, remove the medium and add 28 µL of a 2 mg/mL MTT solution to each well. Incubate for 1.5 hours at 37°C.[3]
-
Formazan Solubilization: Remove the MTT solution and add 130 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.[3]
-
Absorbance Measurement: Incubate for 15 minutes with shaking and measure the absorbance at 492 nm using a microplate reader.[3]
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50) is calculated from the dose-response curves.
Hematotoxicity Assessment: Colony-Forming Unit-Granulocyte/Macrophage (CFU-GM) Assay
The CFU-GM assay is an in vitro method to assess the myelotoxic potential of a compound by its effect on the proliferation and differentiation of hematopoietic progenitor cells.
Protocol:
-
Cell Preparation: Isolate mononuclear cells from human cord blood or bone marrow.
-
Compound Exposure: Incubate the cells with various concentrations of the test compound (docetaxel or impurity) for 24 hours.
-
Cell Culture: Plate the cells in a semi-solid methylcellulose-based medium containing appropriate growth factors (e.g., GM-CSF, IL-3, SCF, EPO).
-
Incubation: Incubate the cultures for 14 days at 37°C in a humidified atmosphere with 5% CO2.
-
Colony Counting: Count the number of CFU-GM colonies (aggregates of 40 or more cells) using an inverted microscope.
-
Toxicity Evaluation: Determine the concentration of the compound that inhibits colony formation by 50% (IC50) and 90% (IC90).
Genotoxicity Assessment: In Vitro Micronucleus Test
The in vitro micronucleus test is used to detect the genotoxic potential of a substance by identifying the formation of micronuclei, which are small nuclei that form around chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.
Protocol:
-
Cell Culture: Use a suitable cell line, such as human TK6 cells, maintained in exponential growth.[4]
-
Compound Exposure: Expose the cells to at least three concentrations of the test substance, with and without metabolic activation (S9), for a short (3-6 hours) and long (e.g., 24 hours) duration.[4]
-
Cytokinesis Block: Add cytochalasin B to the cultures to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one mitosis are scored.
-
Cell Harvesting and Staining: Harvest the cells and stain them with a DNA-specific dye (e.g., Giemsa or a fluorescent dye).
-
Micronucleus Scoring: Score at least 2,000 binucleated cells per concentration for the presence of micronuclei.[5]
-
Data Analysis: Compare the frequency of micronucleated cells in the treated cultures to the solvent control. A statistically significant, dose-dependent increase in micronucleated cells indicates a positive result.[5]
Signaling Pathways and Experimental Workflows
Docetaxel's Mechanism of Action: Microtubule Stabilization and Apoptosis Induction
Docetaxel's primary mechanism of action involves its binding to the β-tubulin subunit of microtubules, which stabilizes them and prevents their depolymerization. This disruption of microtubule dynamics leads to cell cycle arrest at the G2/M phase and ultimately induces apoptosis (programmed cell death). One of the key downstream events is the phosphorylation of the anti-apoptotic protein Bcl-2, which inactivates its protective function.
Docetaxel's primary mechanism of action.
Experimental Workflow for Comparative Toxicological Assessment
A systematic approach is essential for the comparative toxicological assessment of docetaxel and its impurities. The following workflow outlines the key stages.
Workflow for toxicological assessment.
Conclusion
The available data indicates that docetaxel impurities can have different toxicological profiles compared to the parent drug. While some impurities like 7-epi-docetaxel and 10-oxo-7-epidocetaxel appear to have a favorable or at least non-inferior acute toxicity profile in the limited studies available, a comprehensive assessment is crucial for each identified impurity. The experimental protocols outlined in this guide provide a framework for conducting such assessments. By employing these methods and carefully analyzing the comparative data, researchers and drug developers can better ensure the safety and quality of docetaxel formulations, ultimately benefiting patients undergoing cancer therapy. Further research is warranted to generate more extensive quantitative toxicological data for a wider range of docetaxel impurities.
References
A Comparative Guide to Stability-Indicating Methods for Docetaxel and its Impurities
This guide provides a comparative overview of various validated stability-indicating analytical methods for the quantification of docetaxel and its process-related and degradation impurities. The information presented is crucial for researchers, scientists, and drug development professionals involved in the quality control and stability testing of docetaxel formulations.
Comparison of Chromatographic Methods
Several High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) methods have been developed and validated for the analysis of docetaxel and its impurities. The following tables summarize the key parameters of some of these methods, providing a basis for comparison.
Table 1: Comparison of HPLC Methods for Docetaxel Analysis
| Parameter | Method 1 | Method 2 | Method 3 |
| Column | Sunfire C18 (250 x 4.6 mm, 5µm)[1] | Hichrom RPB[2] | LiCrosphore® 100 C8 (150 x 4.6 mm, 5µm)[3] |
| Mobile Phase | Acetonitrile: 0.01% Acetic acid (gradient)[1] | Water and Acetonitrile (gradient)[2] | Acetonitrile: 20mM Phosphate buffer, pH 3.5 (45:55, v/v)[3] |
| Flow Rate | Not Specified | 1.0 mL/min[2] | 1.0 mL/min[3] |
| Detection | 230 nm[1] | 230 nm[2] | 230 nm[3] |
| Diluent | Acetonitrile: Methanol (1:1, v/v)[1] | Not Specified | Not Specified |
Table 2: Comparison of UPLC Methods for Docetaxel Analysis
| Parameter | Method 4 |
| Column | ACQUITY UPLC BEH C18 (100 x 2.1 mm, 1.7 µm)[4][5] |
| Mobile Phase A | Water: Methanol: Acetonitrile (500:300:200, v/v/v)[4][5] |
| Mobile Phase B | Acetonitrile: Water (800:200, v/v)[4][5] |
| Flow Rate | 0.4 mL/min[4][5] |
| Detection | 232 nm[4][5] |
Known Impurities of Docetaxel
The development of a stability-indicating method requires the separation of the active pharmaceutical ingredient (API) from its potential impurities and degradation products. Some of the known process-related and degradation impurities of docetaxel include:
-
2'-epi-docetaxel[7]
-
10-deacetyl baccatin III[8]
-
7-epi-10-deacetyl baccatin III[8]
-
7-epi-10-oxo-10-deacetyl baccatin III[8]
-
7-epi-10-oxo-docetaxel[8]
-
13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-5-carboxy]-10-deacetyl baccatin III ester[7]
-
13-[(4S,5R)-2-oxo-4-phenyl-oxazolidine-3,5-dicarboxyl-3-tert-butyl)]-10-deacetyl baccatin III ester[7]
Experimental Protocols
The following sections provide a general overview of the experimental protocols involved in the validation of a stability-indicating method for docetaxel, based on the reviewed literature. For detailed and specific protocols, it is recommended to consult the original research articles.
Forced Degradation Studies
Forced degradation studies are essential to demonstrate the stability-indicating nature of an analytical method.[9] These studies involve subjecting the drug substance to various stress conditions to generate potential degradation products.
-
Acid Degradation: The drug is typically treated with an acid (e.g., 2N HCl) for a specified period.[6]
-
Base Degradation: The drug is exposed to a basic solution (e.g., 2N NaOH) for a defined time.[6]
-
Oxidative Degradation: The drug is treated with an oxidizing agent, such as hydrogen peroxide (e.g., 3% H₂O₂).[6]
-
Thermal Degradation: The drug is subjected to high temperatures (e.g., 100°C) for a set duration.[6]
-
Photolytic Degradation: The drug is exposed to UV or fluorescent light to assess its photosensitivity.
Method Validation
The developed analytical method must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure it is suitable for its intended purpose.[10]
-
Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or placebo components.[6]
-
Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[3]
-
Accuracy: The closeness of the test results obtained by the method to the true value. This is often determined by recovery studies.[6]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).[6]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be detected and quantified, respectively, with suitable precision and accuracy.[6]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.
Workflow for Validation of a Stability-Indicating Method
The following diagram illustrates the typical workflow for the development and validation of a stability-indicating method for a pharmaceutical compound like docetaxel.
References
- 1. rjptonline.org [rjptonline.org]
- 2. A stability-indicating HPLC assay method for docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. jddtonline.info [jddtonline.info]
- 4. Development and Validation of a UPLC Method for the Determination of Docetaxel and Its Related Substances in Pharmaceutical Dosage Forms, an Antineoplastic Agent [scirp.org]
- 5. scirp.org [scirp.org]
- 6. Evaluation of the Pharmaceutical Quality of Docetaxel Injection Using New Stability Indicating Chromatographic Methods for Assay and Impurities - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Isolation and characterization of impurities in docetaxel - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Isolation and characterization of degradation impurities in docetaxel drug substance and its formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. sciencegate.app [sciencegate.app]
- 10. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of 6-Oxo Docetaxel: A Comprehensive Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, ensuring the safe and compliant disposal of potent compounds like 6-Oxo Docetaxel is a critical component of laboratory operations. As a derivative of the widely used chemotherapeutic agent Docetaxel, this compound is classified as a hazardous substance and requires stringent disposal protocols to protect both laboratory personnel and the environment. This guide provides essential, step-by-step procedures for the proper disposal of this compound, aligning with general hazardous drug and chemotherapeutic waste regulations.
Hazard Classification and Safety Profile
This compound is identified as a hazardous compound with specific health risks. Understanding its safety profile is the first step in ensuring proper handling and disposal.
According to its Safety Data Sheet (SDS), this compound is suspected of causing genetic defects, may damage fertility or the unborn child, and may cause harm to breast-fed children.[1][2] It is also known to cause serious eye irritation.[1][2] Due to these hazardous properties, it is imperative to treat all materials contaminated with this compound as hazardous waste.
Table 1: Key Safety and Hazard Information for this compound
| Property | Information | Source |
| GHS Hazard Statements | H319: Causes serious eye irritationH341: Suspected of causing genetic defectsH360FD: May damage fertility; May damage the unborn childH362: May cause harm to breast-fed children | [1][2] |
| CAS Number | 167074-97-7 | [1][2][3][4] |
| Molecular Formula | C43H51NO14 | [1][3] |
| Appearance | Solid | [4] |
Step-by-Step Disposal Protocol for this compound
The following protocol outlines the necessary steps for the safe disposal of this compound and contaminated materials. This procedure is based on general guidelines for the disposal of hazardous and chemotherapeutic waste.[5][6][7][8][9][10]
Personal Protective Equipment (PPE)
Before beginning any disposal procedures, all personnel must be equipped with the appropriate PPE to minimize exposure risk. This includes:
-
Gloves: Chemical-resistant gloves (e.g., double-gloving with nitrile gloves is recommended).
-
Gown: A disposable, closed-front gown with knit cuffs.
-
Eye Protection: Safety glasses or goggles.
-
Respiratory Protection: A dust respirator or a fit-tested N95 respirator should be used when handling the solid form of the compound to avoid inhalation of dust particles.
Waste Segregation and Collection
Proper segregation of waste is crucial for compliant disposal. Two primary categories of waste are generated: trace chemotherapy waste and bulk chemotherapy waste.
-
Trace Chemotherapy Waste: This includes items with less than 3% of the original drug amount remaining, such as empty vials, syringes, IV bags, and contaminated PPE.[6][10]
-
Procedure:
-
Place all non-sharp trace-contaminated items (gloves, gowns, wipes) into a designated yellow chemotherapy waste bag.[7] This bag should be thick, leak-proof, and clearly labeled "HAZARDOUS DRUG-RELATED WASTES" or "TRACE CHEMOTHERAPY WASTE".[5][9]
-
Place all contaminated sharps (needles, syringes, glass vials) into a puncture-resistant, yellow sharps container specifically labeled for chemotherapy waste.[7]
-
-
-
Bulk Chemotherapy Waste: This category includes any amount of the drug that is more than a trace amount, such as unused or partially used vials, expired drug product, and materials from a spill cleanup.[6][10]
-
Procedure:
-
All bulk this compound waste must be disposed of in a black hazardous waste container.[6][11] These containers are specifically designed for Resource Conservation and Recovery Act (RCRA) hazardous waste.
-
Ensure the container is clearly labeled as "HAZARDOUS WASTE" and includes the specific chemical name (this compound).
-
-
Spill Management
In the event of a spill, immediate and proper cleanup is essential to prevent exposure and environmental contamination.
-
Procedure:
-
Alert personnel in the immediate area.
-
Wear appropriate PPE, including respiratory protection.
-
Use a spill kit specifically designed for cytotoxic drugs.
-
For solid spills, gently cover the powder with a damp cloth or absorbent pad to avoid generating dust.
-
Collect all contaminated materials (absorbent pads, contaminated PPE) and place them in the black hazardous waste container.
-
Clean the spill area with a suitable decontaminating solution (e.g., 10% bleach solution followed by sterile water), and dispose of the cleaning materials as hazardous waste.
-
Final Disposal
The final disposal of this compound waste must be handled by a licensed hazardous waste management company.
-
Procedure:
-
Seal all waste containers (yellow bags, sharps containers, and black containers) securely.
-
Store the sealed containers in a designated, secure area away from general laboratory traffic while awaiting pickup.
-
Arrange for collection by a licensed transporter for hazardous waste.[5][12] The waste will then be transported to a permitted treatment facility for incineration.[6][11]
-
Under no circumstances should this compound or any hazardous pharmaceutical waste be disposed of down the drain. [11][13]
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting their personnel and the environment while maintaining regulatory compliance. Always consult your institution's specific environmental health and safety guidelines, as they may have additional requirements.
References
- 1. 6-Oxodocetaxel | C43H51NO14 | CID 15200439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. cdn.caymanchem.com [cdn.caymanchem.com]
- 3. [this compound (25 mg) (COLD SHIPMENT REQUIRED)] - CAS [167074-97-7] [store.usp.org]
- 4. 6-Oxodocetaxel | CAS 167074-97-7 | LKT Laboratories | Biomol.com [biomol.com]
- 5. osha.gov [osha.gov]
- 6. danielshealth.com [danielshealth.com]
- 7. hsrm.umn.edu [hsrm.umn.edu]
- 8. ph.health.mil [ph.health.mil]
- 9. apps.dnr.wi.gov [apps.dnr.wi.gov]
- 10. Chemotherapy Waste: Know Your D-List Details | TriHaz Solutions [trihazsolutions.com]
- 11. Managing Pharmaceutical Waste | Stericycle [stericycle.com]
- 12. Regulated Medical and Chemotherapeutic Waste | Department of Environmental Protection | Commonwealth of Pennsylvania [pa.gov]
- 13. epa.gov [epa.gov]
Safeguarding Researchers: A Comprehensive Guide to Handling 6-Oxo Docetaxel
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 6-Oxo Docetaxel, a potent cytotoxic compound. Adherence to these procedures is mandatory to ensure the safety of all laboratory personnel and to maintain a secure research environment.
I. Hazard Identification and Risk Assessment
This compound is classified as a hazardous substance with the following GHS classifications:
-
H319: Causes serious eye irritation.[1]
-
H341: Suspected of causing genetic defects.[1]
-
H360FD: May damage fertility. May damage the unborn child.[1]
-
H362: May cause harm to breast-fed children.[1]
Given its cytotoxic nature, exposure can occur through inhalation, skin contact, or ingestion, posing significant health risks. A thorough risk assessment must be conducted before any handling of this compound.
II. Personal Protective Equipment (PPE)
The following PPE is mandatory for all personnel handling this compound. All PPE should be chemotherapy-qualified.
| PPE Component | Specification | Rationale |
| Gloves | Double-gloving with chemotherapy-tested nitrile gloves. The outer glove should be worn over the gown cuff, and the inner glove underneath. | Provides a primary barrier against skin contact and prevents contamination of the inner glove. |
| Gown | Disposable, impervious, long-sleeved gown with knit cuffs. | Protects skin and personal clothing from splashes and contamination. |
| Eye/Face Protection | Safety goggles with side shields or a full-face shield. | Protects eyes and face from splashes of liquids or aerosols. |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) should be used when there is a risk of aerosol generation. | Prevents inhalation of airborne particles. |
III. Operational Plan for Handling this compound
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following step-by-step procedures must be followed:
A. Receiving and Storage:
-
Inspection: Upon receipt, inspect the shipping container for any signs of damage or leakage.
-
PPE: Wear a single pair of chemotherapy-tested gloves during the initial inspection.
-
Transport: If the container is intact, transport it to the designated hazardous drug storage area.
-
Storage: Store this compound in a clearly labeled, sealed container in a designated, secure, and well-ventilated area, away from incompatible materials. The storage area should be restricted to authorized personnel.
B. Preparation and Handling:
-
Designated Area: All handling of this compound must be performed in a designated controlled area, such as a certified Class II Biological Safety Cabinet (BSC) or a compounding aseptic containment isolator (CACI).
-
PPE: Don the full required PPE as specified in the table above before entering the designated handling area.
-
Surface Protection: Line the work surface of the BSC or CACI with a plastic-backed absorbent pad to contain any potential spills.
-
Aseptic Technique: Use Luer-Lok fittings and closed-system drug-transfer devices (CSTDs) to minimize the generation of aerosols and prevent leakage.
-
Labeling: Clearly label all containers with the compound name and hazard symbols.
C. Spill Management:
-
Evacuate: In case of a spill, immediately evacuate the area and alert others.
-
Secure: Restrict access to the spill area.
-
PPE: Don appropriate PPE, including a respirator, before re-entering the area.
-
Containment: Use a chemotherapy spill kit to absorb and contain the spill.
-
Decontamination: Clean the area with an appropriate deactivating agent, followed by a thorough cleaning with a detergent solution and water.
-
Waste Disposal: Dispose of all contaminated materials as cytotoxic waste.
IV. Disposal Plan
All materials contaminated with this compound are considered cytotoxic waste and must be disposed of according to the following procedures:
A. Waste Segregation:
-
Sharps: All needles, syringes, and other sharp objects contaminated with this compound must be placed in a purple-lidded, puncture-resistant, and leak-proof sharps container.[2][3]
-
Non-Sharps: All other contaminated materials, including gloves, gowns, vials, and absorbent pads, must be placed in a designated, labeled, and leak-proof purple chemotherapy waste bag.[2][4]
B. Waste Collection and Storage:
-
Seal the sharps containers and waste bags when they are three-quarters full.
-
Store the sealed containers and bags in a designated, secure area away from general waste.
C. Final Disposal:
-
Cytotoxic waste must be collected by a licensed hazardous waste disposal service.
-
The final disposal method for cytotoxic waste is high-temperature incineration.[4][5]
V. Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. 6-Oxodocetaxel | C43H51NO14 | CID 15200439 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. sharpsmart.co.uk [sharpsmart.co.uk]
- 3. What Is Cytotoxic Waste? Safe Disposal, Examples & Bins | Stericycle UK [stericycle.co.uk]
- 4. trikonclinicalwaste.co.uk [trikonclinicalwaste.co.uk]
- 5. Safe disposal of Cytotoxic and Pharma Waste - Novus [novus-environmental.co.uk]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
